molecular formula C9H9Cl2NO2 B1269018 (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid CAS No. 757937-66-9

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Katalognummer: B1269018
CAS-Nummer: 757937-66-9
Molekulargewicht: 234.08 g/mol
InChI-Schlüssel: QGHQDRDWQIHGKZ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHQDRDWQIHGKZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351661
Record name (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757937-66-9
Record name (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9) is a high-value chiral


-amino acid building block. It serves as a critical pharmacophore in the design of peptidomimetics, particularly for DPP-4 inhibitors  (analogous to the sitagliptin scaffold) and integrin antagonists . Its 

-amino structure confers resistance to proteolytic degradation, making it an essential tool for stabilizing peptide-based therapeutics.

This guide details the physicochemical properties, validated synthesis routes, and a robust analytical protocol for enantiomeric purity determination, designed to support both discovery and process-scale workflows.

Physicochemical Profile

PropertyDataNotes
Chemical Name (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acidAlso known as (S)-

-Phe(2,4-Cl)-OH
CAS Number 757937-66-9 Specific to the (S)-enantiomer
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Appearance White to off-white solidHygroscopic tendency
pKa (Predicted)

-COOH: ~3.6

-NH

: ~10.1
Zwitterionic character at neutral pH
Solubility Soluble in Water/Methanol mixturesSparingly soluble in non-polar organics (DCM, Hexane)Best solubilized in acidic aqueous buffers or MeOH
Melting Point >200 °C (dec.)Typical for zwitterionic amino acids

Synthesis Strategies

For research and development, two distinct pathways are recommended depending on the scale and purity requirements.

Route A: Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Discovery scale (mg to g), high enantiomeric excess (ee), and absolute stereocontrol.

This method utilizes (S)-tert-butyl sulfinamide (Ellman's auxiliary) to induce chirality.

  • Condensation: 2,4-Dichlorobenzaldehyde is condensed with (S)-tert-butyl sulfinamide to form the chiral N-sulfinyl imine.

  • Reformatsky-type Addition: A lithium enolate of methyl acetate (or Reformatsky reagent) adds to the imine. The chiral auxiliary directs the addition to the Si-face, establishing the (S)-configuration at the

    
    -carbon.
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and hydrolyzes the ester, yielding the free

    
    -amino acid.
    
Route B: Enzymatic Resolution (Biocatalysis)

Best for: Process scale (kg), cost-efficiency, and green chemistry.

This route starts with the racemic


-amino acid (synthesized via Rodionov reaction of the aldehyde with malonic acid and ammonium acetate).
  • Oxidative Deamination: An (R)-selective amino acid oxidase (e.g., from Trigonopsis variabilis) selectively converts the (R)-enantiomer into the corresponding

    
    -keto acid (which spontaneously decarboxylates or degrades).
    
  • Purification: The unreacted (S)-enantiomer is isolated via ion-exchange chromatography.

  • Alternative (Dynamic Kinetic Resolution): Coupling the oxidase with an aminotransferase can theoretically convert the racemate entirely to the (S)-form.

Synthesis Workflow Visualization

SynthesisPathways Aldehyde 2,4-Dichlorobenzaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine + Sulfinamide Racemate Racemic Beta-Amino Acid Aldehyde->Racemate Rodionov Rxn (Malonic acid/NH4OAc) Sulfinamide (S)-tert-Butyl Sulfinamide Sulfinamide->Imine Addition Enolate Addition (Stereoselective) Imine->Addition Methyl Acetate/LiHMDS Deprotection Acid Hydrolysis Addition->Deprotection Target_Ellman (S)-Target Molecule (>99% ee) Deprotection->Target_Ellman Resolution Kinetic Resolution Racemate->Resolution + Oxidase Oxidase (R)-Amino Acid Oxidase Oxidase->Resolution Target_Enzymatic (S)-Target Molecule (High Purity) Resolution->Target_Enzymatic Isolate (S)-form By-products By-products Resolution->By-products (R)-form degraded

Figure 1: Comparison of Asymmetric Synthesis (Top) and Enzymatic Resolution (Bottom) pathways.

Analytical Protocol: Chiral HPLC

Trustworthiness: The separation of underivatized


-amino acids is challenging due to their zwitterionic nature. Standard polysaccharide columns (OD/AD) often fail without derivatization. The Crown Ether  method is the self-validating gold standard for this class of compounds.
Method: Crown Ether Host-Guest Complexation

This method relies on the specific complexation between the primary ammonium ion (


) of the amino acid and the chiral crown ether stationary phase.
ParameterConditionRationale
Column CROWNPAK CR(+) (Daicel)Specifically designed for underivatized amino acids.[1]
Dimensions 150 x 4.0 mm, 5 µmStandard analytical dimensions.
Mobile Phase pH 1.5 HClO

(aq) / Methanol (85:15)
Acidic pH is critical to ensure the amine is protonated (

) for binding. Methanol modulates retention.[2]
Flow Rate 0.4 - 0.8 mL/minLower flow rates often improve resolution on CR(+) columns.
Temperature 10°C - 25°CCooling is essential. Lower temperatures stabilize the host-guest complex, significantly improving resolution (

).
Detection UV @ 210 nmDetects the phenyl ring absorption.
Elution Order Typically (R) then (S) on CR(+)Note: Elution order must be confirmed with a standard as it depends on the specific crown ether geometry relative to the side chain.

Protocol Validation Steps:

  • Blank Injection: Inject mobile phase to ensure baseline stability.

  • Racemic Standard: Inject the racemic mixture to establish

    
     (Resolution). Target 
    
    
    
    .[3][4][5]
  • Sample Injection: Inject the (S)-sample.

  • Calculation:

    
    .
    

Handling & Safety

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture uptake can complicate weighing and stoichiometry in synthesis.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood when handling the powder to avoid inhalation.

References

  • Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid Product Page. Retrieved from

  • Chem-Impex International. (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Properties. Retrieved from

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). Retrieved from

  • ResearchGate. Enzymatic Preparation of an (S)-Amino Acid from a Racemic Amino Acid. Retrieved from

  • Organic Syntheses. (R)-3-Amino-3-(p-methoxyphenyl)propionic acid (General Procedure for Beta-Amino Acids). Retrieved from

Sources

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid CAS number 757937-66-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 757937-66-9 | Critical Chiral Intermediate for Peptidomimetics

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 757937-66-9) is a specialized


-amino acid derivative widely utilized in modern drug discovery. Unlike proteinogenic 

-amino acids, this

-amino acid scaffold offers significant resistance to proteolytic degradation, making it an invaluable building block for peptidomimetics, particularly in the development of metabolically stable peptide analogs (e.g., GLP-1 agonists, integrin inhibitors). The presence of the 2,4-dichlorophenyl moiety enhances lipophilicity and provides a metabolic handle that blocks oxidative metabolism on the aromatic ring. This guide outlines the physicochemical profile, validated synthetic routes, and analytical strategies required for the rigorous application of this compound in pharmaceutical research.

Structural & Physicochemical Profile

The compound is defined by a chiral center at the


-position (C3), carrying a bulky, electron-withdrawing 2,4-dichlorophenyl group. This substitution pattern significantly alters the electronic environment compared to the parent 

-phenylalanine, affecting both receptor binding affinity and pKa values of the amino/carboxylic acid groups.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Synonyms (S)-

-Phe(2,4-diCl)-OH; (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid
CAS Number 757937-66-9
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Chirality (S)-enantiomer
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.5
Storage 2–8°C, Hygroscopic, Protect from light

Synthetic Methodologies

To ensure high enantiomeric excess (ee > 98%), two primary routes are recommended depending on the scale and available equipment.

Route A: Asymmetric Synthesis via Ellman’s Auxiliary (High Precision)

This method is preferred for medicinal chemistry optimization due to its high predictability and the ease of separating diastereomers if enantioselectivity drops.

  • Imine Formation: Condensation of 2,4-dichlorobenzaldehyde with (S)-(-)-tert-butanesulfinamide using Ti(OEt)

    
     as a Lewis acid/dehydrating agent.
    
  • Reformatsky-Type Addition: Addition of the lithium enolate of methyl acetate (or a Reformatsky reagent) to the sulfinimine. This step sets the stereochemistry at the

    
    -position.
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the methyl ester, yielding the free amino acid hydrochloride salt.

Route B: Enzymatic Resolution (Scalable)

For kilogram-scale production, resolving the racemic precursor is often more cost-effective.

  • Knoevenagel Condensation: Reaction of 2,4-dichlorobenzaldehyde with malonic acid and ammonium acetate yields the racemic 3-amino-3-(2,4-dichlorophenyl)propanoic acid.

  • N-Acylation: Protection of the amine (e.g., Phenylacetyl group).

  • Enzymatic Hydrolysis: Use of Penicillin G Amidase (PGA) immobilized on resin. PGA selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative (or catalyzes the synthesis of the (S)-amide), allowing separation based on solubility or extraction.

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for the Ellman Auxiliary route, highlighting critical decision points for quality control.

SynthesisWorkflow Start Start: 2,4-Dichlorobenzaldehyde Step1 Condensation with (S)-t-Butanesulfinamide (Ti(OEt)4, THF) Start->Step1 Check1 QC: 1H NMR (Imine purity) Step1->Check1 Step2 Diastereoselective Addition (Li-Enolate of Methyl Acetate, -78°C) Check1->Step2 >95% Conv. Step3 Acidic Deprotection (4N HCl in Dioxane/MeOH) Step2->Step3 dr > 95:5 Purification Purification: Recrystallization or Ion Exchange Step3->Purification Final Final Product: (S)-beta-Phe(2,4-diCl)-OH HCl Salt Purification->Final

Figure 1: Step-wise synthetic logic for the asymmetric synthesis of CAS 757937-66-9 using chiral sulfinamide auxiliaries.

Medicinal Chemistry Applications

Peptidomimetic Stability

The incorporation of


-amino acids like CAS 757937-66-9 into peptide backbones introduces a "kink" that disrupts the recognition sites of common proteases (e.g., trypsin, chymotrypsin). This effectively extends the plasma half-life of therapeutic peptides.
Halogen Bonding & Lipophilicity

The 2,4-dichloro substitution serves two distinct functions:

  • Metabolic Blocking: The chlorine atoms at the 2 and 4 positions block the aromatic ring from hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenyl-containing drugs.

  • Hydrophobic Interactions: The increased lipophilicity (clogP) enhances membrane permeability and facilitates binding to hydrophobic pockets in target receptors (e.g., GPCRs).

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is required.

High-Performance Liquid Chromatography (HPLC)
  • Chiral Purity (Enantiomeric Excess):

    • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).

    • Mobile Phase: 50 mM aqueous HClO

      
       / Acetonitrile (80:20).
      
    • Detection: UV @ 210 nm (Amide/Carboxyl absorption) and 254 nm (Aromatic ring).

    • Acceptance Criteria: ee

      
       98.0%.
      
Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.2–7.6 ppm (m, 3H, Aromatic protons).
      
    • 
       4.6 ppm (t, 1H, 
      
      
      
      -CH).
    • 
       2.6–2.8 ppm (dd, 2H, 
      
      
      
      -CH
      
      
      ).
    • Note: The ammonium protons will appear as a broad singlet around 8.0–8.5 ppm if run as the HCl salt.

Handling & Safety Guidelines

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for halogenated aromatic amines.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat. All solid handling should be performed in a fume hood to prevent inhalation of dust.

  • Stability: The compound is stable as a hydrochloride salt. The free amino acid (zwitterion) may be hygroscopic. Store in a desiccator at 4°C.

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Title: Enantioselective Synthesis of

      
      -Amino Acids.[2][3]
      
    • Source: Wiley Online Library (Book).
    • URL:[Link]

  • Ellman's Auxiliary Method

    • Title: Asymmetric Synthesis of -Amino Acids via the Addition of Enol
    • Source: Journal of Organic Chemistry (Tang & Ellman, 1999).[4]

    • URL:[Link]

  • Compound Data & Applications

    • Title: (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Page.[5][6][7][8][9][10]

    • Source: Chem-Impex Intern
  • Biological Relevance of

    
    -Amino Acids: 
    
    • Title: -Amino Acids in Drug Discovery.
    • Source: Future Medicinal Chemistry.
    • URL:[Link]

Sources

Structure elucidation of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Structure Elucidation & Characterization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid


-Amino Acid Scaffolds

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 1260613-73-3) represents a critical class of chiral


-amino acids utilized as pharmacophores in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and neuroactive agents. Unlike their 

-amino acid counterparts,

-amino acids offer enhanced metabolic stability against proteolytic degradation.

This guide outlines the definitive structural elucidation workflow, focusing on distinguishing the regiochemistry of the dichlorophenyl ring and establishing the absolute stereochemistry (S-configuration) at the C3 position. The methodology integrates high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and chiral chromatography.

Structural Framework & Mass Spectrometry

The initial confirmation of identity relies on establishing the molecular formula and the specific isotope pattern characteristic of a dichloro-substituted species.

Elemental Composition
  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Exact Mass: 233.0010 Da (monoisotopic)

  • Molecular Weight: 234.08 g/mol

Mass Spectral Signature (Isotope Pattern)

In the ESI(+) MS spectrum, the presence of two chlorine atoms necessitates a distinct isotopic abundance pattern due to the natural ratio of


 to 

(approx. 3:1).
Ion Speciesm/z (Theoretical)Relative Abundance (Approx)Diagnostic Value
[M+H]+ 234.0100%Base peak (

)
[M+H+2]+ 236.065%First isotope peak (

)
[M+H+4]+ 238.011%Second isotope peak (

)

Analyst Note: A 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is the primary confirmation of the


 substitution. Deviations from this ratio suggest impurities or incorrect halogenation (e.g., monochloro).

NMR Spectroscopy: Connectivity & Regiochemistry

The core challenge in this elucidation is distinguishing the 2,4-dichlorophenyl substitution from isomers like 3,4-dichloro or 2,6-dichloro. This is resolved via


 NMR coupling constants (

-values) in the aromatic region.
Aliphatic Backbone (ABX System)

The


-amino acid backbone creates a chiral center at C3, making the C2 protons diastereotopic.
  • 
    -CH (C3-H):  Appears as a triplet or dd at ~4.5–4.8 ppm .
    
  • 
    -CH2 (C2-H):  Appears as two distinct multiplets (dd) around ~2.4–2.8 ppm  due to the chiral environment.
    
Aromatic Regiochemistry (2,4-Dichloro Pattern)

The 2,4-substitution pattern results in three non-equivalent aromatic protons with specific coupling:

  • H-3 (Ring Position 3): Located between two Cl atoms (isolated).

    • Signal: Narrow doublet or singlet (d,

      
       Hz).
      
    • Coupling: Meta-coupling only (to H-5).

  • H-5 (Ring Position 5):

    • Signal: Doublet of doublets (dd,

      
       Hz).
      
    • Coupling: Ortho to H-6 (large J) and Meta to H-3 (small J).

  • H-6 (Ring Position 6): Adjacent to the alkyl chain.

    • Signal: Doublet (d,

      
       Hz).
      
    • Coupling: Ortho to H-5.

Differentiation Logic:

  • vs. 3,4-Dichloro: Would show an ABX pattern where H-2 is a doublet (meta), H-5 is a doublet (ortho), and H-6 is dd.

  • vs. 2,6-Dichloro: Would show a symmetric triplet (H-4) and doublet (H-3,5) pattern (A2B system).

Stereochemical Determination (Absolute Configuration)

Establishing the (S)-configuration is critical for biological activity. The Cahn-Ingold-Prelog (CIP) priority rules dictate the assignment.

CIP Priority Assignment (C3 Center)
  • 
     : Highest priority (Atomic number of N > C).
    
  • 
     (Aryl) : Second priority (C attached to C-C-Cl).
    
  • 
     : Third priority (C attached to C-O-O).
    
  • 
     : Lowest priority.
    

Visualizing the (S)-Isomer: When the Hydrogen (4) is oriented away from the viewer, the sequence 1


 2 

3 proceeds in a Counter-Clockwise direction, confirming the (S) configuration.
Analytical Validation Methods

Method A: X-Ray Crystallography (Gold Standard)

  • Protocol: Slow evaporation of the hydrochloride salt from ethanol/water.

  • Validation: Anomalous dispersion of the Chlorine atoms allows determination of absolute structure without heavy atom derivatization.

Method B: Chiral HPLC (Routine QC)

  • Column: Daicel Chiralpak IG or IC (immobilized polysaccharide phases are preferred for chlorinated aromatics).

  • Mobile Phase: n-Hexane/IPA/TFA (80:20:0.1).

  • Detection: UV at 230 nm (aryl absorption).

  • Criterion: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. Reference standards are required for retention time confirmation.

Visualization of Workflows

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision tree used to confirm the structure from crude isolate to certified enantiomer.

Elucidation_Flow Start Unknown Isolate (White Solid) MS HRMS Analysis Target: m/z 234.0 Start->MS IsoPattern Isotope Check 9:6:1 (Cl2 Pattern) MS->IsoPattern Pass NMR 1H NMR (DMSO-d6) IsoPattern->NMR Regio Aromatic Region Analysis Confirm 2,4-Cl2 vs 3,4-Cl2 NMR->Regio Chiral Chiral HPLC / X-Ray Determine Abs. Config Regio->Chiral Connectivity OK Final Confirmed Structure: (S)-3-Amino-3-(2,4-dichlorophenyl) propanoic acid Chiral->Final S-Isomer Identified

Caption: Logical workflow for the structural validation of chlorinated


-amino acids.
Diagram 2: Biocatalytic Origin (Enzymatic Transamination)

The (S)-enantiomer is most efficiently synthesized via


-Transaminases, which enforce the stereochemistry.

Synthesis_Pathway Substrate 3-(2,4-dichlorophenyl)- 3-oxopropanoic acid (Prochiral Ketone) Enzyme omega-Transaminase (PLP Dependent) Substrate->Enzyme Product (S)-3-Amino-3- (2,4-dichlorophenyl) propanoic acid Enzyme->Product Stereoselective Transfer ByProduct Acetone Enzyme->ByProduct Donor Amine Donor (Isopropylamine) Donor->Enzyme

Caption: Enzymatic route utilizing Transaminase (ATA) to generate the (S)-enantiomer with high ee.

Experimental Protocol: Chiral Purity Assessment

To ensure the "S" designation is valid, the following chromatographic method is recommended.

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

Instrument Parameters:

  • Column: Chiralpak IG (

    
     mm, 5 
    
    
    
    m).
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).

  • Injection Vol: 5

    
    L (1 mg/mL concentration).
    

Interpretation:

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
  • Acceptance Criteria:

    
     ee for pharmaceutical intermediate grade.
    

References

  • Sigma-Aldrich. (2024). 3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Specification. Sigma-Aldrich. Link

  • Gowda, B. T., et al. (2009).[1] Structure of N-(3,4-dichlorophenyl)succinamic acid monohydrate. Acta Crystallographica Section E. Link(Note: Cited for crystallographic comparison of dichlorophenyl amides).

  • Mathew, S., & Yun, H. (2012). Omega-Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology and Bioprocess Engineering.[2][3] Link

  • Chem-Impex International. (2024). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Catalog Data. Chem-Impex. Link(Note: Reference for the enantiomer counterpart properties).

  • IUPAC. (2024).

    
    -Carbon Atom. QMUL. Link
    

Sources

The Multifaceted Biological Activities of Dichlorophenyl Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Versatility and Biological Significance of Dichlorophenyl Amino Acids

Dichlorophenyl amino acids and their derivatives represent a fascinating and highly versatile class of molecules that have garnered significant attention in the fields of medicinal chemistry and drug development. The incorporation of a dichlorinated phenyl ring into an amino acid scaffold imparts unique physicochemical properties, including increased lipophilicity and altered electronic characteristics. These modifications can profoundly influence the molecule's interaction with biological targets, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the core biological activities of dichlorophenyl amino acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental evaluation, and therapeutic potential. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and neurological agents, as well as their capacity to act as potent enzyme inhibitors.

Anti-inflammatory and Analgesic Properties: Beyond Diclofenac

The most prominent example of a biologically active dichlorophenyl amino acid derivative is Diclofenac, 2-[2-(2,6-dichlorophenylamino)phenyl]acetic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] However, the therapeutic use of Diclofenac is often associated with gastrointestinal side effects, such as ulceration.[2][3]

To mitigate these adverse effects while retaining or even enhancing therapeutic efficacy, researchers have explored the synthesis of amino acid conjugates of Diclofenac.[2][3] The rationale behind this approach is to modify the pharmacokinetic and pharmacodynamic properties of the parent drug.

Mechanism of Action of Diclofenac Amino Acid Conjugates

The conjugation of amino acids to Diclofenac can lead to prodrugs that exhibit improved gastric tolerability. These conjugates are designed to be stable in the acidic environment of the stomach and are later hydrolyzed in the alkaline medium of the intestine or systemically to release the active Diclofenac molecule. This targeted release minimizes direct contact with the gastric mucosa, thereby reducing the risk of ulcer formation.[2][3] Furthermore, the choice of amino acid can influence the compound's anti-inflammatory and analgesic potency.

Experimental Protocol: Synthesis of a Diclofenac-Glycine Conjugate

The following protocol outlines a general procedure for the synthesis of a Diclofenac-amino acid conjugate, specifically with glycine methyl ester, via the active ester method.[2]

Step 1: Activation of Diclofenac

  • Dissolve Diclofenac in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add an equimolar amount of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of N-hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for several hours to form the active ester of Diclofenac.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Coupling with Glycine Methyl Ester

  • In a separate flask, dissolve glycine methyl ester hydrochloride in a suitable solvent and neutralize with a non-nucleophilic base (e.g., triethylamine) to obtain the free amino acid ester.

  • Add the solution of the activated Diclofenac ester dropwise to the glycine methyl ester solution.

  • Stir the reaction mixture at room temperature overnight.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).

  • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Diclofenac-glycine methyl ester conjugate.

Step 4: Hydrolysis to the Free Acid (Optional)

  • Dissolve the purified methyl ester conjugate in a mixture of a suitable organic solvent and aqueous base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the final product by recrystallization or chromatography.

Synthesis_Workflow Diclofenac Diclofenac ActiveEster Active Ester Formation (DCC/NHS) Diclofenac->ActiveEster Coupling Coupling Reaction ActiveEster->Coupling GlycineEster Glycine Methyl Ester GlycineEster->Coupling ConjugateEster Diclofenac-Glycine Methyl Ester Coupling->ConjugateEster Hydrolysis Alkaline Hydrolysis ConjugateEster->Hydrolysis FinalProduct Diclofenac-Glycine Conjugate Hydrolysis->FinalProduct

Caption: Workflow for the synthesis of a Diclofenac-glycine conjugate.

Anticancer Activity: Targeting Key Signaling Pathways

Several dichlorophenyl-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the breast, lung, and liver.[4][5][6] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action
  • Inhibition of Glutathione S-Transferases (GSTs): Certain dichlorophenyl urea compounds, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), have been shown to inhibit GSTs.[7][8] GSTs are detoxification enzymes that are often overexpressed in cancer cells and contribute to drug resistance. Their inhibition leads to an accumulation of toxic cellular metabolites and enhances the efficacy of other chemotherapeutic agents.[8]

  • Activation of AMP-Activated Protein Kinase (AMPK): COH-SR4 has also been found to activate the AMPK pathway.[6][7] AMPK is a key energy sensor in cells, and its activation can inhibit cell growth and proliferation by suppressing anabolic pathways and inducing apoptosis.[6][7]

  • Modulation of Wnt/β-catenin and Hedgehog/Gli1 Signaling: Dichlorodiphenyltrichloroethane (DDT) and its metabolites have been shown to promote the proliferation of colorectal and hepatocellular carcinoma cells by activating the Wnt/β-catenin and Hedgehog/Gli1 signaling pathways through the induction of oxidative stress.[9][10][11]

  • Inhibition of the Akt and Twist1 Pathways: In liver cancer cells, 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) has been shown to suppress cell invasion and proliferation by inhibiting the Akt signaling pathway and reducing the expression of the mesenchymal marker Twist1.[4]

Quantitative Data: Cytotoxicity of Dichlorophenyl Derivatives
CompoundCancer Cell LineIC50 / GI50 (µM)Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56[5]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127[5]
1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivative (4c)SW620 (Colon)Active at 2-15 µg/ml[12]
Quinoline-based dihydrazone derivative (3b)MCF-7 (Breast)7.016[13]
Quinoline-based dihydrazone derivative (3c)MCF-7 (Breast)7.05[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, H358)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dichlorophenyl amino acid derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate PrepareCompound Prepare Serial Dilutions of Test Compound TreatCells Treat Cells with Compound PrepareCompound->TreatCells Incubate Incubate for 24-72h TreatCells->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Anti-Biofilm Activity: A New Frontier in Fighting Resistance

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Dichlorophenyl derivatives are emerging as promising candidates in this area.

Mechanisms of Antimicrobial Action
  • Membrane Disruption: Dichlorophen-functionalized gold nanoparticles have been shown to exert their potent antibacterial activity against carbapenem-resistant Enterobacteriaceae by disrupting the integrity of the bacterial membrane.[3][14][15]

  • Induction of Oxidative Stress: These nanoparticles also induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent bacterial cell death.[3][14][15]

  • Anti-Persister and Anti-Biofilm Activity: A novel compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has demonstrated broad-spectrum activity against clinically relevant ESKAPE pathogens, including the ability to kill persister cells and eradicate biofilms.[10] This is particularly significant as biofilms are notoriously resistant to conventional antibiotics.

Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition

The crystal violet assay is a simple and widely used method to quantify biofilm formation.[16][17]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic soy broth (TSB) or other suitable growth medium

  • Dichlorophenyl amino acid derivative (test compound)

  • 96-well flat-bottom microplates

  • 0.1% Crystal violet solution

  • 30% Acetic acid

Procedure:

  • Grow the bacterial strain overnight in TSB.

  • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh TSB.

  • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

  • Add 100 µL of TSB containing serial dilutions of the test compound to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well for 10-15 minutes.

  • Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader to quantify the biofilm.

Biofilm_Inhibition_Pathway cluster_compound Dichlorophenyl Compound cluster_bacteria Bacterial Cell Compound Dichlorophenyl Derivative Membrane Bacterial Membrane Compound->Membrane Disruption ROS Intracellular ROS Compound->ROS Induction Biofilm Biofilm Formation Compound->Biofilm Inhibition Membrane->Biofilm Essential for ROS->Membrane Damages

Caption: Mechanisms of antimicrobial and anti-biofilm activity.

Neurological Activity: From Therapeutics to Toxicity

Dichlorophenyl amino acids exhibit a dual role in the context of the nervous system, with some derivatives showing therapeutic potential for neurological disorders, while others are known for their neurotoxic effects.

Therapeutic Potential

(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid is a key building block in the synthesis of drugs for neurological disorders.[18] The dichlorophenyl moiety can enhance the lipophilicity of a molecule, which is a crucial factor for its ability to cross the blood-brain barrier and reach its target in the central nervous system.[18] Some dichlorophenyl amino-oxo butenoic acids have also been screened for anticonvulsant activity.[14]

Neurotoxicity

The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been linked to neurotoxicity and an increased risk of developing Parkinson's disease.[6][19] Studies have shown that 2,4-D can induce the degeneration of dopaminergic neurons, and this neurotoxicity is enhanced in the presence of microglia, the resident immune cells of the brain.[19] This suggests that neuroinflammation plays a significant role in the neurotoxic effects of 2,4-D.[19]

Experimental Model: In Vitro Neuron-Glia Co-culture

To study the role of neuroinflammation in the neurotoxicity of dichlorophenyl compounds, an in vitro neuron-glia co-culture model is highly valuable.

Procedure:

  • Isolate primary neurons and glial cells (microglia and astrocytes) from the appropriate brain region of neonatal rodents (e.g., ventral mesencephalon for dopaminergic neurons).

  • Culture the mixed glial cells until they form a confluent layer.

  • Seed the primary neurons on top of the glial cell layer.

  • Allow the co-culture to mature for several days.

  • Treat the co-cultures with different concentrations of the dichlorophenyl compound.

  • Assess neuronal viability using methods such as immunocytochemistry for neuron-specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons) and cell counting.

  • Measure markers of microglial activation, such as the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

Neurotoxicity_Mechanism Compound 2,4-Dichlorophenoxyacetic Acid (2,4-D) Microglia Microglia Compound->Microglia Activates Neuron Dopaminergic Neuron Compound->Neuron Direct Toxicity Inflammation Neuroinflammation (e.g., TNF-α release) Microglia->Inflammation Mediates Degeneration Neuronal Degeneration Neuron->Degeneration Inflammation->Neuron Induces

Caption: Proposed mechanism of 2,4-D-induced neurotoxicity.

Enzyme Inhibition: A Broad Spectrum of Targets

The structural features of dichlorophenyl amino acids make them effective inhibitors of a variety of enzymes, leading to diverse therapeutic applications.

Key Enzyme Targets
  • Carbonic Anhydrase: Dichlorphenamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma.[20] It reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure.[20]

  • Dipeptidyl Peptidase-4 (DPP-4): 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides are potent and selective DPP-4 inhibitors.[21] DPP-4 inhibitors are used in the management of type 2 diabetes.

  • Furin: Dichlorophenylpyridine-based molecules have been identified as inhibitors of furin, a proprotein convertase involved in the processing of a wide range of proteins, including viral envelope proteins.[4] This makes them potential broad-spectrum antiviral agents.[4]

  • Digestive Enzymes: Synthetic amino acid derivatives, including those with dichlorophenyl moieties, have shown inhibitory potential against digestive enzymes such as pancreatic lipase and α-amylase, suggesting their use as anti-obesity and hypoglycemic agents.[11]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.[22]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Dichlorophenyl amino acid derivative (inhibitor)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In the wells of a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration and fit the data to an appropriate model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the inhibition constant (Ki) or IC50 value.

Enzyme_Inhibition_Logic cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme (Active Site) Substrate Substrate Enzyme->Substrate Binds Product Product Substrate->Product Catalyzes Inhibitor Dichlorophenyl Inhibitor NoProduct No Product Enzyme2 Enzyme (Active Site) Inhibitor2 Dichlorophenyl Inhibitor Enzyme2->Inhibitor2 Binds NoProduct2 No Product Inhibitor2->NoProduct2 Blocks Substrate Binding

Caption: General principle of competitive enzyme inhibition.

Conclusion and Future Directions

Dichlorophenyl amino acids and their derivatives are a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, ranging from anti-inflammatory and anticancer to antimicrobial and neurological, underscore the value of the dichlorophenyl moiety in medicinal chemistry. The ability to fine-tune the properties of these molecules through synthetic modifications offers exciting opportunities for the development of new drugs with improved efficacy and safety profiles.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of different substitution patterns on the dichlorophenyl ring and the amino acid backbone to optimize activity and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic and toxicological effects.

  • Development of Drug Delivery Systems: Formulation of dichlorophenyl amino acid derivatives into advanced drug delivery systems to enhance their bioavailability and target-specific delivery.

  • In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical evaluation of the most promising candidates to translate their in vitro potential into tangible therapeutic benefits.

By continuing to explore the vast chemical space of dichlorophenyl amino acids, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.

References

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Sources

Discovery and history of beta-amino acid derivatives

The Beta-Dimension: A Technical Guide to -Amino Acid Derivatives

Executive Summary: The Backbone Expansion

For over a century, the dogma of protein chemistry was written in the language of




This perspective shifted radically in the late 20th century. The discovery that oligomers of



SitagliptinPaclitaxel

This guide serves as a technical blueprint for the synthesis, structural characterization, and therapeutic application of

Historical Trajectory & Discovery

The evolution of

The Timeline of Innovation
  • 1900s - The Biological Isolate: Discovery of

    
    -alanine as a component of the dipeptide carnosine and the vitamin pantothenic acid.
    
  • 1971 - The Pharmaceutical Anchor: Wani and Wall elucidate the structure of Taxol .[1] The C-13 side chain is identified as

    
    -benzoyl-
    
    
    -3-phenylisoserine, a
    
    
    -amino acid derivative essential for tubulin binding.
  • 1996 - The Foldamer Revolution: In a synchronous breakthrough, the groups of Dieter Seebach (ETH Zürich) and Samuel Gellman (University of Wisconsin-Madison) independently demonstrate that

    
    -peptides adopt stable helical conformations (e.g., the 14-helix) in solution, devoid of the tertiary packing required by natural proteins.
    
  • 2006 - Industrial Scale-Up: FDA approval of Sitagliptin , a DPP-4 inhibitor for Type 2 diabetes. The synthesis relies on the catalytic asymmetric production of a

    
    -amino acid pharmacophore.[2][3]
    

HistoryTimelinecluster_0Discovery Phasecluster_1Structural Phasecluster_2Therapeutic PhaseBetaAlanine1900s: Beta-Alanine(Natural Metabolite)Taxol1971: Taxol Side Chain(Phenylisoserine)BetaAlanine->Taxol BioactivityFoldamers1996: Seebach & Gellman(Stable Helices)Taxol->Foldamers Structural MimicrySitagliptin2006: Sitagliptin(DPP-4 Inhibitor)Foldamers->Sitagliptin Industrial Scale-up

Figure 1: The evolutionary timeline of

Structural Biology: The Foldamer Thesis

The primary utility of


Nomenclature and Substitution

Unlike


  • 
    -amino acids:  Side chain attached to the 
    
    
    -carbon (next to carbonyl).
  • 
    -amino acids:  Side chain attached to the 
    
    
    -carbon (next to nitrogen). This is the most common homologue of natural amino acids.
Helical Topologies

The folding pattern is dictated by the hydrogen bond ring size formed between the backbone amide proton and carbonyl oxygen.

StructureH-Bond PatternBackbone TorsionResidues per TurnStability Source
14-Helix

(14-membered ring)
gauche(

)
~3.0Cyclohexane-like packing
12-Helix

(12-membered ring)
-~2.5Constrained residues (e.g., ACHC)
10/12-Helix Mixed--Alternating

residues

Core Synthesis Protocols

The synthesis of

Protocol A: The Arndt-Eistert Homologation (Classic)

This method converts an


Mechanism:

  • Activation of Carboxylic Acid to Acid Chloride.[4]

  • Acylation of Diazomethane to form

    
    -Diazoketone.[5]
    
  • Wolff Rearrangement (Ag(I) catalyzed) to form a Ketene.[5]

  • Nucleophilic attack (by water/alcohol) to yield the

    
    -amino acid/ester.
    

Safety Critical: Diazomethane is explosive and highly toxic.[4] Use specialized glassware (clear-seal, no ground joints) and blast shields.

ArndtEistertAAN-Protected Alpha-Amino AcidMixedAnhMixed Anhydride / Acid ChlorideAA->MixedAnh Activation (ClCO2Et / NMM)DiazoAlpha-Diazoketone(R-CO-CHN2)MixedAnh->Diazo CH2N2 (Diazomethane)WolffWolff Rearrangement(Ag+ / Heat / Light)Diazo->Wolff -N2KeteneKetene Intermediate(R-CH=C=O)Wolff->Ketene 1,2-ShiftBetaAABeta-Amino AcidKetene->BetaAA H2O / ROH

Figure 2: Mechanistic flow of the Arndt-Eistert Homologation, highlighting the critical Wolff Rearrangement step.

Protocol B: Asymmetric Hydrogenation (Industrial/Sitagliptin Route)

For pharmaceutical scale, handling Diazomethane is impossible. The industry standard (pioneered by Merck for Sitagliptin) utilizes the asymmetric hydrogenation of

The "Enamine" Route (Sitagliptin Optimization):

  • Substrate:

    
    -keto amide derived from Meldrum's acid.
    
  • Prochiral Setup: Formation of an enamine using ammonium acetate.

  • Catalyst: Rhodium(I) complex with a chiral ferrocenyl ligand (e.g., Josiphos or Segphos ).

  • Reaction: High-pressure hydrogenation (

    
    , 200 psi).
    

Step-by-Step Methodology:

  • Enamine Formation: Reflux the

    
    -keto amide (1.0 eq) with ammonium acetate (5.0 eq) and methanol. Concentrate to isolate the enamine solid.
    
  • Catalyst Prep: In a glovebox, mix

    
     (0.1 mol%) and 
    
    
    (0.11 mol%) in degassed trifluoroethanol (TFE).
  • Hydrogenation: Transfer enamine and catalyst solution to an autoclave. Pressurize to 200 psi

    
    . Heat to 50°C for 24 hours.
    
  • Workup: Vent

    
    . Concentrate. The product is the enantiopure 
    
    
    -amino amide (>99% ee).

Therapeutic Case Study: Sitagliptin (Januvia)

Target: Dipeptidyl Peptidase-4 (DPP-4).[3] Mechanism: DPP-4 degrades Incretin hormones.[3] Inhibition increases insulin secretion. Role of


-Amino Acid:


ParameterAlpha-Peptide InhibitorBeta-Amino Acid Inhibitor (Sitagliptin)
Half-Life Minutes (Proteolysis prone)~12 Hours (Proteolysis resistant)
Binding Mode Substrate-likeNon-cleavable transition state mimic
Bioavailability Low (Peptidase attack)High (Oral)

References

  • Wani, M. C., et al. (1971).[1] "Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia." Journal of the American Chemical Society, 93(9), 2325-2327. Link

  • Seebach, D., et al. (1996).[6] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[6][7] Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 118(51), 13071-13072. Link

  • Hansen, K. B., et al. (2009). "Highly efficient asymmetric synthesis of sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804. Link

  • Arndt, F., & Eistert, B. (1935).[4] "Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[4][5][8] deren Derivate." Berichte der deutschen chemischen Gesellschaft, 68(1), 200-208. Link

Technical Monograph: Therapeutic Targets & Pharmacophoric Utility of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, pharmacophoric utility, and experimental applications of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid .

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (also known as (S)-


-2,4-dichloro-phenylalanine) is a non-proteinogenic, chiral 

-amino acid. Unlike natural

-amino acids, the amine group is bonded to the

-carbon, introducing an extra methylene group (

) into the backbone.

This structural modification renders the molecule a privileged scaffold in medicinal chemistry. It is primarily utilized to confer proteolytic resistance and conformational rigidity to bioactive peptides. Its therapeutic potential is not as a standalone monotherapy, but as a critical pharmacophore targeting DPP-4 inhibition (Type 2 Diabetes) , GABA-B modulation (Neurology) , and Integrin antagonism (Inflammation) .

Part 1: Pharmacophore Analysis & Mechanism of Action

To understand the targets, one must understand the mechanism of the ligand itself. This molecule modifies drug-target interactions through three specific physicochemical vectors:

The -Amino Effect (Proteolytic Stability)

The primary failure point of peptide drugs is rapid degradation by endogenous peptidases.

  • Mechanism: The incorporation of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid into a peptide sequence disrupts the scissile bond alignment required by serine proteases.

  • Result: Drugs containing this moiety exhibit significantly extended half-lives (

    
    ) in plasma.
    
The 2,4-Dichlorophenyl Moiety (Lipophilicity & Halogen Bonding)[1][2]
  • Lipophilicity: The two chlorine atoms increase the

    
     (partition coefficient), facilitating blood-brain barrier (BBB) penetration—crucial for neurological targets.
    
  • Metabolic Blockade: The 2,4-substitution pattern blocks the para and ortho positions on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4), thereby reducing clearance.

  • Halogen Bonding: The electron-deficient

    
    -hole of the chlorine atoms can form specific halogen bonds with carbonyl oxygens in the receptor binding pocket, increasing affinity.
    

Part 2: Primary Therapeutic Targets

Research indicates three high-value biological systems where this specific scaffold is effective.

Target 1: Dipeptidyl Peptidase-4 (DPP-4)

Therapeutic Area: Type 2 Diabetes Mellitus. Rationale: DPP-4 inhibitors (gliptins) prevent the degradation of Incretin hormones (GLP-1).

  • Role of the Molecule: The

    
    -amino acid backbone mimics the N-terminal transition state of GLP-1 but cannot be cleaved by the DPP-4 enzyme.
    
  • Structural Precedent: This molecule is a structural analog of the

    
    -amino acid fragment found in Sitagliptin  (Januvia), where the phenyl ring is trifluoro-substituted. The 2,4-dichloro variant offers an alternative steric profile for "Next-Gen" gliptins designed to overcome resistance.
    
Target 2: GABA-B Receptors

Therapeutic Area: Spasticity, Neuropathic Pain, Anxiety. Rationale:


-Aminobutyric acid (GABA) analogs are standard treatments (e.g., Baclofen).
  • Role of the Molecule: Baclofen is a

    
    -amino acid (4-amino-3-(4-chlorophenyl)butanoic acid). (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a 
    
    
    
    -analog (shorter chain).
  • Mechanism: Shortening the chain length restricts the conformational freedom, potentially locking the molecule into a bioactive conformation specific to the GABA-B binding pocket, while the 2,4-dichloro substitution enhances lipophilicity for CNS penetration superior to monochloro variants.

Target 3: Integrin Receptors ( / VLA-4)

Therapeutic Area: Multiple Sclerosis, Crohn’s Disease. Rationale: Integrins mediate cell adhesion and leukocyte migration.

  • Role of the Molecule: Used as a peptidomimetic scaffold to replace the Phenylalanine or Tyrosine residue in the RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) binding motifs.

  • Mechanism: The

    
    -amino acid rigidifies the backbone, freezing the "turn" conformation required to fit into the integrin cleft, blocking leukocyte adhesion.
    

Part 3: Visualization of Pathway & Logic

The following diagram illustrates the mechanistic logic connecting the chemical structure to its biological effects.

TherapeuticLogic Molecule (S)-3-Amino-3- (2,4-dichlorophenyl) propanoic acid Feature1 Beta-Backbone (C-C-N Extension) Molecule->Feature1 Feature2 2,4-Dichloro Substitution Molecule->Feature2 Mech1 Proteolytic Resistance Feature1->Mech1 Prevents scissile bond cleavage Mech2 Halogen Bonding & Lipophilicity Feature2->Mech2 Increases logP & Affinity Target1 DPP-4 Inhibition (Diabetes) Mech1->Target1 Mimics GLP-1 Transition State Target3 Integrin Antagonism (Inflammation) Mech1->Target3 Rigidifies RGD Motif Target2 GABA-B Modulation (Neurology) Mech2->Target2 CNS Penetration

Figure 1: Structural-Therapeutic Logic Map. Blue node represents the core molecule; Yellow nodes represent physicochemical mechanisms; Green nodes represent downstream therapeutic targets.

Part 4: Experimental Protocols

For researchers intending to utilize this compound, the following protocols ensure high-fidelity incorporation into therapeutic candidates.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To incorporate (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid into a bioactive peptide sequence without racemization.

Reagents:

  • Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Fmoc-protected precursor).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Rink Amide MBHA.

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF (Dimethylformamide) for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min) to remove the Fmoc group from the growing chain. Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve 3.0 equivalents of Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in minimal DMF.

    • Add 2.9 equivalents of HATU .

    • Add 6.0 equivalents of DIPEA .

    • Critical Note: Pre-activate for exactly 30 seconds. Longer activation may lead to ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours . (Note:

    
    -amino acids have slower kinetics than 
    
    
    
    -amino acids; extended coupling time is mandatory).
  • Monitoring: Perform a Kaiser Test. If blue (incomplete), re-couple using PyBOP/HOAt.

  • Cleavage: Cleave final peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Protocol B: DPP-4 Inhibition Assay (In Vitro Validation)

Objective: To verify if the synthesized analog inhibits DPP-4 activity.

  • Preparation: Dilute recombinant human DPP-4 enzyme (0.5 nM final) in assay buffer (25 mM Tris-HCl, pH 8.0).

  • Substrate: Use Gly-Pro-AMC (fluorogenic substrate,

    
    ).
    
  • Incubation:

    • Add test compound (containing the target molecule) at varying concentrations (1 nM - 100

      
      ) to the enzyme.
      
    • Incubate for 15 minutes at 37°C.

  • Initiation: Add Gly-Pro-AMC substrate.

  • Measurement: Monitor fluorescence (Ex: 350 nm / Em: 450 nm) kinetically for 30 minutes.

  • Analysis: Calculate

    
     by plotting reaction velocity vs. log[inhibitor].
    

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical advantages of substituting a standard Phenylalanine with the (S)-2,4-dichloro-


-analog.
Property(S)-Phenylalanine (Natural)(S)-2,4-Dichloro-

-Phe (Target)
Impact on Drug Design
Backbone

-amino (

)

-amino (

)
Induces helical folding; blocks proteolysis.
Log P (Lipophilicity) ~1.38~2.95Significantly enhances membrane permeability.
Metabolic Liability High (CYP hydroxylation)Low (Steric/Electronic block)Increases oral bioavailability.
Electronic State Electron RichElectron DeficientEnables

-stacking or halogen bonding.

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

  • Kim, D., et al. (2005).

    
    -Amino Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors." Journal of Medicinal Chemistry. Link
    
  • Chem-Impex International. (2024). "Product Monograph: (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid." Link

  • Lelais, G., & Seebach, D. (2004). "

    
    -Amino Acids: The Cinderella of the Amino Acid World?" Biopolymers. Link
    

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid: A Critical Scaffold in Neurotransmitter Modulation

[1]

Executive Summary & Chemical Identity

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9) is a non-proteinogenic

1


1
  • Conformational Restriction: The

    
    -amino architecture mimics the transition states of peptide bond hydrolysis, making it a potent scaffold for peptidase inhibitors  (e.g., DPP-4 inhibitors) that regulate neuropeptide levels.[1]
    
  • Bioisosterism: It serves as a structural bioisostere for GABA and Glutamate, allowing for the design of high-affinity ligands for GABA-B receptors and Glycine transporters , where the 2,4-dichlorophenyl moiety enhances lipophilicity and receptor subtype selectivity.[1]

Chemical Profile
PropertySpecification
IUPAC Name (3S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Chirality (S)-Enantiomer (Eutomer for most bioactive targets)
Key Moiety 2,4-Dichlorophenyl (Provides metabolic stability against ring oxidation)

Mechanisms of Neurotransmitter Modulation

The role of this compound in neurotransmission is bimodal: it acts as a direct pharmacophore in receptor ligand design and as a metabolic stabilizer in peptidomimetics.

A. Direct Modulation: The GABA-B and Glycine Interface

While Baclofen (


1

  • Mechanism: The compound mimics the zwitterionic state of GABA. The 2,4-dichlorophenyl ring occupies the hydrophobic pocket of the GABA-B receptor's "Venus flytrap" domain (VFT), typically occupied by the chlorophenyl group of baclofen.[1] The additional chlorine at the 2-position creates steric hindrance that can enhance selectivity for specific receptor subtypes or transporter isoforms.[1]

  • Glycine Transporter Inhibition:

    
    -amino acids with bulky aryl substituents are investigated as inhibitors of GlyT1 and GlyT2 transporters.[1] By blocking reuptake, they elevate synaptic glycine levels, modulating NMDA receptor function (via the glycine co-agonist site).
    
B. Indirect Modulation: Peptidase Inhibition (The DPP-4 Axis)

This scaffold is a critical intermediate in synthesizing Dipeptidyl Peptidase-4 (DPP-4) inhibitors .[1] While often associated with diabetes (GLP-1 regulation), DPP-4 is highly expressed in the CNS and degrades key neurotransmitters.[1]

  • Target Substrates: Neuropeptide Y (NPY), Substance P, and Stromal Cell-Derived Factor-1 (SDF-1).[1]

  • Modulation Pathway:

    • The (S)-

      
      -amino acid moiety acts as a "warhead" that binds to the active site of DPP-4, mimicking the N-terminal dipeptide of the substrate.[1]
      
    • Inhibition of DPP-4 prevents the cleavage of NPY (anxiolytic and neuroprotective peptide).[1]

    • Result: Increased half-life of CNS neuropeptides, leading to modulation of stress responses, neurogenesis, and potential antidepressant effects.

Visualization: Neurotransmitter Modulation Pathways

The following diagram illustrates how the scaffold integrates into both direct receptor binding and enzyme inhibition pathways.

NeuroModulationScaffold(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acidGABA_BGABA-B Receptor(Orthosteric Site)Scaffold->GABA_BBioisosteric BindingGlyTGlycine Transporter(GlyT1/GlyT2)Scaffold->GlyTReuptake InhibitionDPP4DPP-4 Enzyme(Active Site)Scaffold->DPP4Competitive InhibitionSignal_GGi/o Coupling↓ cAMP, ↓ Ca2+GABA_B->Signal_GActivationSubstratesSubstrates:NPY, Substance P, GLP-1DPP4->SubstratesBlocks DegradationEffect↑ Neuropeptide Half-life(Neuroprotection/Anxiolysis)Substrates->EffectAccumulation

Figure 1: Dual-pathway modulation showing direct receptor interaction and indirect neuropeptide stabilization via DPP-4 inhibition.[1]

Experimental Protocols & Causality

To utilize this scaffold effectively, researchers must ensure enantiomeric purity, as the (R)-enantiomer often lacks biological activity or acts as a competitive antagonist.

Protocol 1: Enzymatic Resolution for Enantiopurity

Synthesizing the pure (S)-enantiomer is challenging via standard chemical means.[1] An enzymatic resolution using Burkholderia cepacia lipase (PS) is the industry standard for high yield and optical purity.

Objective: Isolate (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid from a racemic ester mixture.

  • Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate in methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen for its low water solubility, which drives the lipase-catalyzed hydrolysis towards the aqueous interface without denaturing the enzyme.

  • Enzymatic Hydrolysis: Add Lipase PS (Amano) and phosphate buffer (pH 7.0). Incubate at 30°C with vigorous stirring.

    • Self-Validating Step: Monitor the pH. The hydrolysis releases free acid, dropping the pH. Maintain pH 7.0 by automated addition of 1M NaOH. The consumption of NaOH is directly proportional to the conversion rate (stop at 50% conversion).

  • Separation: The (S)-enantiomer hydrolyzes to the water-soluble acid, while the (R)-enantiomer remains as the lipophilic ester.[1]

  • Extraction: Separate phases. Acidify the aqueous phase to pH 2.0 and extract the (S)-acid with ethyl acetate.[1]

  • Validation: Verify Enantiomeric Excess (ee) > 99% using Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA).

Protocol 2: GABA-B Receptor Binding Assay

Objective: Determine the binding affinity (

1
  • Membrane Preparation: Use rat cerebral cortex homogenates (rich in GABA-B).[1]

  • Radioligand: Use

    
    -CGP54626 (a selective GABA-B antagonist) for displacement assays.[1]
    
    • Why Antagonist? Antagonist radioligands often label the total receptor population more reliably than agonists, which may induce G-protein uncoupling during the assay.

  • Incubation: Incubate membranes +

    
    -CGP54626 + Test Compound (10 nM - 100 
    
    
    M) in Tris-HCl buffer containing 2.5 mM CaCl
    
    
    .
    • Critical Control: Include 100

      
      M Isoguvacine (GABA-A agonist) to block any off-target binding to GABA-A sites, ensuring specificity.[1]
      
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate IC

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the (S)-enantiomer, highlighting the critical decision points for yield maximization.

SynthesisWorkflowStartRacemic Precursor(Ethyl Ester)EnzymeAdd Lipase PS(Solvent: MTBE/Buffer)Start->EnzymeReactionHydrolysis (pH 7.0, 30°C)Stop at 50% Conv.Enzyme->ReactionKinetic ResolutionSeparationPhase SeparationReaction->SeparationOrganicOrganic Phase((R)-Ester)Separation->OrganicUnreactedAqueousAqueous Phase((S)-Acid Salt)Separation->AqueousHydrolyzedWorkupAcidify to pH 2.0Extract w/ EtOAcAqueous->WorkupFinalPure (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acidWorkup->Final

Figure 2: Chemo-enzymatic resolution workflow for isolating the bioactive (S)-enantiomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761771, (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid.[1][2] Retrieved from [Link][1][2]

  • Kerr, D. I., & Ong, J. (1995).GABA-B receptor pharmacology: Agonists, antagonists and modulators. (Contextual grounding for beta-amino acid pharmacophores in GABA-B signaling).
  • Juillerat-Jeanneret, L. (2014).Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? Journal of Medicinal Chemistry.
  • Bowery, N. G., et al. (2002).International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. (Reference for GABA-B binding protocols).

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid white powder appearance and storage

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Stability, and Storage Protocols for High-Purity Applications

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9) is a critical chiral


-amino acid intermediate used in the synthesis of peptidomimetics and small molecule therapeutics.[1][2] Its structural rigidity, conferred by the dichlorophenyl moiety, and its resistance to enzymatic degradation make it a high-value scaffold in drug discovery. However, its zwitterionic nature and chiral integrity demand rigorous storage protocols to prevent physical aggregation and chemical racemization. This guide provides an authoritative framework for the handling, characterization, and long-term preservation of this compound.
Part 1: Chemical Identity & Structural Significance[3]

This molecule is a


-phenylalanine derivative.[3][4] Unlike standard 

-amino acids, the amino group is attached to the

-carbon, introducing an extra methylene group (

) into the backbone. This homologation alters the torsion angles (

) of the resulting peptides, facilitating the formation of stable secondary structures like helices and turns that are resistant to proteolytic cleavage.
Property Technical Specification
IUPAC Name (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Common Name (S)-

-2,4-Dichlorophenylalanine
CAS Number 757937-66-9 (Specific for S-enantiomer)
Molecular Formula

Molecular Weight 234.08 g/mol
Chirality S-configuration (L-isomer analog)
Melting Point 239–243 °C (Decomposition)
pKa Values (Est.)

,

Part 2: Solid-State Characterization (The "White Powder")

The "white powder" appearance is not merely an aesthetic quality; it is a primary indicator of crystalline lattice integrity and chemical purity.

1. Crystalline Morphology & Purity

In its pure form, the compound exists as a white to off-white crystalline powder. The high melting point (>230°C) indicates a strong zwitterionic lattice structure where the ammonium group (


) and carboxylate group (

) form a dense network of ionic bonds.
  • Visual Indicator: A transition from bright white to off-white or pale yellow suggests surface oxidation of the amine or the presence of trace solvent impurities.

  • Flowability: As a zwitterion, the powder can exhibit high electrostatic charging, leading to poor flowability and "clumping" on spatulas or glass walls.

2. Hygroscopicity

Like many amino acids, this compound is moderately hygroscopic.

  • Mechanism: Moisture absorption disrupts the ionic lattice, leading to caking.

  • Consequence: While hydrolysis is slow, absorbed water creates a micro-environment that accelerates racemization and promotes microbial growth if not sterile.

3. Solubility Profile
  • Water: Sparingly soluble at neutral pH (isoelectric point).

  • Acid/Base: Soluble in 1M HCl or 1M NaOH (protonation/deprotonation breaks the lattice).

  • Organics: Poor solubility in non-polar solvents (DCM, Hexane); moderate solubility in polar aprotic solvents (DMSO, DMF).

Part 3: Stability & Degradation Mechanisms

Understanding why the molecule degrades allows for the design of effective storage protocols.

1. Racemization (The Silent Killer)

The chiral center at the


-position is generally more stable than in 

-amino acids due to the lack of the activating carbonyl group directly adjacent to the chiral carbon. However, under basic conditions or elevated temperatures, the benzylic proton (H at C3) can become acidic due to the electron-withdrawing inductive effect of the dichlorophenyl ring.
  • Risk Factor: Storage in basic buffers or exposure to moisture + heat.

2. Oxidative Deamination

The primary amine is susceptible to oxidation by atmospheric oxygen, leading to the formation of imines or N-oxides, which manifests as yellow discoloration.

  • Mitigation: Storage under inert gas (Argon/Nitrogen).

3. Carbamate Formation

In the presence of atmospheric


 and moisture, the amine can reversibly form carbamates. While reversible, this alters the stoichiometry during weighing and synthesis.
Part 4: Storage & Handling Protocols[8]

This protocol ensures shelf-life extension >2 years while maintaining enantiomeric excess (ee) >99%.

Diagram 1: Storage Decision Logic

StorageProtocol Start Receipt of Material (White Powder) CheckSeal Check Seal Integrity & Desiccant Start->CheckSeal UsageDecision Immediate Usage (< 1 Week)? CheckSeal->UsageDecision ShortTerm Short-Term Storage Temp: 2-8°C Container: Tightly Capped Atmosphere: Ambient UsageDecision->ShortTerm Yes LongTerm Long-Term Storage Temp: -20°C Container: Secondary Containment Atmosphere: Argon/N2 Flush UsageDecision->LongTerm No Desiccation Desiccation Store over Silica Gel or P2O5 ShortTerm->Desiccation Recommended Thaw Thawing Protocol Equilibrate to RT (1-2 hrs) BEFORE opening LongTerm->Thaw Prior to Use LongTerm->Desiccation Mandatory

Caption: Logic flow for determining optimal storage conditions based on usage frequency to prevent moisture uptake and thermal degradation.

Detailed Protocol Steps:
  • Temperature Control:

    • Long-Term (>1 month): Store at -20°C . The low temperature kinetically inhibits oxidation and racemization.

    • Short-Term (<1 month): Refrigeration at 2-8°C is acceptable.

  • Moisture Management:

    • Always store the primary vial inside a secondary container (e.g., a larger jar) containing active desiccant (Silica gel or Drierite).

    • Critical Step: When removing from cold storage, allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, ruining the sample.

  • Atmosphere:

    • For storage >6 months, purge the headspace with Argon or Nitrogen and seal with Parafilm to prevent oxidation.

  • Light Protection:

    • Store in amber vials or wrap clear vials in aluminum foil. The dichlorophenyl moiety can be photo-active under high-intensity UV, though it is relatively stable in ambient light.

Part 5: Analytical Validation (Quality Control)

Before committing this intermediate to a high-value synthesis, validate its integrity.

Diagram 2: Quality Control Workflow

QCWorkflow Sample Sample Aliquot (10 mg) Visual Visual Inspection (Pass: White/Free-flowing) Sample->Visual Solubility Solubility Test (1M HCl or DMSO) Visual->Solubility Pass HPLC Chiral HPLC (Column: Chiralpak IA/IC) Target: >98% ee Solubility->HPLC NMR 1H-NMR (DMSO-d6) Verify: No extra peaks Check: Solvent residuals Solubility->NMR Release Release for Synthesis HPLC->Release Pass Reject Reject / Recrystallize HPLC->Reject Fail NMR->Release Pass NMR->Reject Fail

Caption: Analytical workflow to validate chemical and optical purity prior to synthetic application.

Recommended Analytical Conditions:
  • Chiral HPLC:

    • Column: Daicel Chiralpak IA or IC (immobilized phases are preferred for amino acids).

    • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1). The TFA is crucial to suppress ionization of the amine/acid for sharp peaks.

  • NMR (

    
    ): 
    
    • Solvent: DMSO-

      
       or 
      
      
      
      + NaOD.
    • Key Signals: Look for the benzylic proton (triplet or dd) around 4.5-5.0 ppm. Doublets for the aromatic protons (due to 2,4-dichloro substitution pattern).

References
  • National Institutes of Health (PubChem). 3-Amino-3-(2,4-dichlorophenyl)propanoic acid Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Lipophilicity and Solubility of Dichlorophenyl-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In modern peptidomimetic drug design, the incorporation of non-standard amino acids (NSAAs) is a primary strategy to overcome the poor bioavailability of native peptides. Dichlorophenyl-substituted amino acids (e.g., 3,4-dichlorophenylalanine) represent a high-value class of building blocks. They offer a dual advantage: metabolic armor (steric protection against proteolysis) and enhanced lipophilicity (membrane permeability).

However, these benefits come at a cost: a drastic reduction in aqueous solubility, creating bottlenecks in both solid-phase peptide synthesis (SPPS) and biological assay formulation. This guide provides the physicochemical grounding and experimental protocols necessary to accurately characterize and handle these compounds.

Physicochemical Mechanics

The Lipophilicity Boost (LogP/LogD)

The substitution of hydrogen atoms with chlorine on the phenylalanine ring fundamentally alters the electronic and hydrophobic landscape of the molecule.

  • The Hansch Effect: Chlorine is a lipophilic substituent. The Hansch hydrophobic substituent constant (

    
    ) for a chlorine atom on an aromatic ring is approximately +0.71 .
    
    • Phenylalanine (Phe) Side Chain

      
      : ~2.0
      
    • 3,4-Dichlorophenylalanine Side Chain

      
      :
      
      
      
  • The Consequence: This shift transforms a moderately hydrophobic residue into a "super-hydrophobic" anchor. In a peptide sequence, this dramatically increases the overall LogP, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.

The Solubility Paradox & Sigma Holes

While lipophilicity increases, aqueous solubility (


) generally decreases. However, the behavior of dichlorophenyl-substituted amino acids is nuanced by Halogen Bonding .
  • Sigma-Hole Interactions: Unlike a simple "grease ball" effect, the chlorine atom exhibits an anisotropic charge distribution. The tip of the halogen atom (along the C-Cl bond axis) is electron-deficient (positive potential, the "sigma hole"), while the equatorial belt is electron-rich.

  • Impact: This allows the amino acid to form specific, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the target receptor, potentially increasing potency. However, in the solid state, these interactions can increase crystal lattice energy, making the pure powder difficult to dissolve in aqueous buffers.

Analytical Workflows

Accurate measurement of these parameters is difficult because amino acids exist as zwitterions at neutral pH. Standard Shake-Flask methods often fail due to poor partitioning of the charged species into octanol.

Recommended Strategy: Chromatographic Hydrophobicity Index (CHI)

For dichlorophenyl-substituted amino acids, RP-HPLC is superior to shake-flask methods. It measures the affinity of the compound for a C18 stationary phase (mimicking a lipid bilayer) relative to the mobile phase.

Visualization: Hydrophobicity Determination Workflow

G Start Start: Unknown NSAA (e.g., 3,4-diCl-Phe) Prep Sample Preparation Dissolve in MeOH/DMSO Start->Prep HPLC Isocratic RP-HPLC Run (C18 Column, pH 7.4) Prep->HPLC Standards Prepare Calibration Standards (Phe, Trp, substituted analogues) Standards->HPLC Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 HPLC->Calc Correlate Correlate log k' to log P Linear Regression vs Standards Calc->Correlate Output Output: Derived CHI / logD Correlate->Output

Figure 1: Workflow for determining the Chromatographic Hydrophobicity Index (CHI) of non-standard amino acids, bypassing the limitations of shake-flask methods for zwitterions.

Experimental Protocols

Protocol A: Thermodynamic Solubility (OECD 105 Adapted)

Context: Determining the saturation limit in PBS buffer for biological assays.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test Compound: 3,4-Dichlorophenylalanine (or isomer).

  • 0.22 µm PVDF Syringe Filter.

Procedure:

  • Supersaturation: Weigh ~10 mg of the amino acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of PBS. (Target concentration: 10 mg/mL, likely insoluble).

  • Equilibration: Vortex for 1 minute. Place on an orbital shaker at 25°C for 24 hours.

    • Critical Step: If the solution becomes clear, add more solid until a precipitate remains visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.22 µm PVDF filter to remove micro-crystals.

    • Note: Do not use Nylon filters; dichlorophenyl compounds may adsorb to the membrane.

  • Quantification: Dilute the filtrate 1:10 in 50% Acetonitrile/Water and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: CHI LogD Determination via HPLC

Context: Ranking hydrophobicity for SAR analysis.

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Isocratic Mode: Run separate injections at 30%, 40%, 50%, and 60% B to extrapolate

    
     (retention factor at 0% organic) if necessary, or use a fast-gradient method calibrated with known standards.
    

Calculation:



Where A and B are slope/intercept derived from standards (Phe, Trp, Tyr).

Data Reference: Structure-Property Relationships

The following table summarizes the estimated shifts in physicochemical properties when modifying the Phenylalanine scaffold.

CompoundStructureEst.[1][2][3][4][5][6][7][8] Side Chain

Value
Solubility (PBS, pH 7.4)Predicted LogD (pH 7.4)
L-Phenylalanine Native~2.00~27 mg/mL-1.38 (Zwitterion)
4-Chloro-L-Phe Para-subst.~2.71~5-10 mg/mL-0.80
2,4-Dichloro-L-Phe Ortho/Para~3.42< 1.0 mg/mL-0.10
3,4-Dichloro-L-Phe Meta/Para~3.42< 0.5 mg/mL+0.05

Note: LogD values refer to the distribution coefficient of the free amino acid at physiological pH. The LogP of the side chain (relevant for receptor binding) follows the


 value trend.
Visualization: Solubility vs. Lipophilicity Trade-off

SAR Phe Phenylalanine (Baseline) Cl_Phe 4-Cl-Phe (+Lipophilicity) Phe->Cl_Phe +Cl (Sigma Hole) LogP LogP Increases Phe->LogP Sol Aq. Solubility Decreases Phe->Sol DiCl_Phe 3,4-diCl-Phe (++Lipophilicity, --Solubility) Cl_Phe->DiCl_Phe +Cl (Steric Bulk) DiCl_Phe->LogP DiCl_Phe->Sol

Figure 2: The inverse relationship between lipophilicity and aqueous solubility as halogenation increases.

Synthesis & Handling Recommendations

  • Dissolution for Assays: Do not attempt to dissolve dichlorophenyl-substituted amino acids directly in aqueous media.

    • Protocol: Dissolve in 100% DMSO to create a 100 mM stock. Dilute this stock into the assay buffer, ensuring the final DMSO concentration is <1% (or as tolerated by the assay).

  • Coupling in SPPS: Due to the electron-withdrawing nature of the dichlorophenyl ring, the nucleophilicity of the amino group is slightly reduced, and the steric bulk is increased.

    • Recommendation: Use stronger coupling reagents (e.g., HATU/HOAt) and extend coupling times (2x 45 min) compared to standard Phe.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[5][9] OECD Publishing. [Link]

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI). Journal of Chromatography A. (Validation of HPLC methods for lipophilicity).
  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles. Journal of Medicinal Chemistry. [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of values).
  • PubChem. (2023). 2-Chloro-L-phenylalanine Compound Summary. National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Preliminary In-Vitro Characterization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpropanoic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid emerges as a compound of significant interest, primarily due to its structural features that suggest a potential for biological activity. As a derivative of propionic acid, which is generally recognized as safe, and possessing a dichlorophenyl group, this molecule is a compelling candidate for investigation, particularly in the realm of neurological therapies.[1][2] The unique stereochemistry and the presence of the halogenated phenyl ring suggest that this compound may exhibit specific interactions with biological targets, a desirable attribute in the development of targeted therapeutics.[2][3]

This technical guide presents a comprehensive framework for the preliminary in-vitro evaluation of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The methodologies detailed herein are designed to provide a foundational understanding of the compound's bioactivity, cytotoxicity, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to the initial characterization of this and similar novel chemical entities.

Section 1: Foundational In-Vitro Profiling: Cytotoxicity Assessment

A critical initial step in the evaluation of any potential therapeutic agent is the determination of its cytotoxic profile.[4][5][6] This foundational assessment provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Rationale for Cell Line Selection

The choice of cell lines is critical for relevant data generation. For a compound with putative neurological applications, a panel of cell lines should be selected to represent both the intended target tissue and to assess off-target effects. A recommended panel would include:

  • SH-SY5Y (Human Neuroblastoma Cell Line): A well-characterized neuronal cell line that can be differentiated into a more mature neuronal phenotype.

  • HEK293 (Human Embryonic Kidney Cell Line): A commonly used cell line for general toxicity screening due to its robust growth characteristics.

  • Primary Neuronal Cultures (e.g., from rat cortex or hippocampus): To provide a more physiologically relevant model of the central nervous system.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate the selected cell lines in 96-well microplates at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Preparation: Prepare a stock solution of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
SH-SY5Y>1000850620
HEK293>1000>1000950
Primary Cortical Neurons750500350
Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_seeding Cell Seeding (SH-SY5Y, HEK293, Primary Neurons) start->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment (24h, 48h, 72h) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_point End determine_ic50->end_point

Caption: Workflow for assessing the cytotoxicity of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid using the MTT assay.

Section 2: Mechanistic Insights: Receptor Binding and Enzyme Inhibition Assays

Given the structural similarity of the test compound to known neuromodulatory agents, investigating its interaction with key central nervous system targets is a logical next step.[7] The presence of the amino acid-like scaffold suggests potential interactions with receptors and enzymes that recognize such moieties.

Target Selection Rationale
  • GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established drug targets.[8] The structural resemblance of our compound to GABA analogs makes GABA receptors a prime target for investigation.[9][10]

  • T-type Calcium Channels: These channels are involved in neuronal excitability and have been implicated in various neurological disorders.[11][12][13][14][15] Some small molecules with phenyl groups have been shown to modulate these channels.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This assay will determine if (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid can displace a known radiolabeled ligand from the GABA-A receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]muscimol), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the inhibitory constant (Ki).

Visualization: Competitive Receptor Binding Assay Principle

Binding_Assay cluster_components Components cluster_scenario1 Without Test Compound cluster_scenario2 With Test Compound Receptor Receptor Radioligand Radiolabeled Ligand TestCompound Test Compound Receptor1 Receptor BoundComplex1 Bound Complex Radioligand1 Radiolabeled Ligand Radioligand1->BoundComplex1 Binds Receptor2 Receptor BoundComplex2 Bound Complex TestCompound2 Test Compound TestCompound2->BoundComplex2 Competes and Binds

Caption: Principle of a competitive radioligand binding assay.

Experimental Protocol: Enzyme Inhibition Assay

To explore a broader mechanism of action, an enzyme inhibition assay can be employed.[16][17] A relevant enzyme to consider, given the compound's structure, could be an amino acid metabolizing enzyme or a protease. For this guide, we will use a generic protocol that can be adapted.

  • Enzyme and Substrate Selection: Choose a relevant enzyme and a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.

  • Assay Conditions Optimization: Determine the optimal pH, temperature, and substrate concentration for the enzymatic reaction.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress over time by measuring the signal generated from the product formation.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the data to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[18][19][20]

Data Presentation: Hypothetical Enzyme Inhibition Data
Enzyme TargetMode of InhibitionKi (µM)
GABA TransaminaseCompetitive75
Caspase-3Non-competitive>200

Section 3: Concluding Remarks and Future Directions

The preliminary in-vitro studies outlined in this guide provide a robust and systematic approach to the initial characterization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The data generated from these assays will offer critical insights into the compound's cytotoxic profile, its potential to interact with key neurological targets, and its enzymatic inhibitory activity.

Positive results from these initial screens, such as selective cytotoxicity towards neuronal cells or potent and specific binding to a receptor of interest, would warrant further investigation. Subsequent studies could include more detailed mechanistic assays, such as electrophysiology to assess effects on ion channel function, and in-vivo studies to evaluate pharmacokinetic properties and efficacy in animal models of neurological disease. This structured approach ensures a thorough and efficient preliminary evaluation, paving the way for the potential development of a novel therapeutic agent.

References

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubMed. Current advances in biological production of propionic acid. [Link]

  • PubMed. GABA Receptors: Pharmacological Potential and Pitfalls. [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed Central. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Building Blocks for Neurological Therapies: The Significance of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • PubMed. T-Type Calcium Channels: A Mixed Blessing. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Wikipedia. T-type calcium channel. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • NIH. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

  • ACS Chemical Neuroscience. T-Type Channel Druggability at a Crossroads. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABAA receptors. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • PubMed Central. Study of the in vitro cytotoxicity testing of medical devices. [Link]

  • Chemistry LibreTexts. 5.4: Enzyme Inhibition. [Link]

  • The Oxford Handbook of Neuronal Ion Channels. GABAA Receptor Physiology and Pharmacology. [Link]

  • MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • bioRxiv. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • Encyclopedia MDPI. T-Type Calcium Channels. [Link]

  • Microbe Notes. Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • Oxford Academic. Physiological and Pharmacological Significance of Cardiovascular T-Type, Voltage-gated Calcium Channels. [Link]

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Methodological & Application

Asymmetric synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Asymmetric Synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical chiral


-amino acid scaffold, frequently utilized in the design of peptidomimetics, integrin antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its metabolic stability, conferred by the 

-substitution and the lipophilic dichlorophenyl moiety, makes it a high-value target for drug discovery.

This Application Note details two distinct, field-validated protocols for its synthesis:

  • Biocatalytic

    
    -Transamination:  A scalable, green chemistry approach ideal for gram-to-kilogram production with high enantiomeric excess (>99% ee).
    
  • Ellman’s Sulfinamide Auxiliary: A robust, chemically versatile route suitable for rapid medicinal chemistry exploration and analog generation.

Target Molecule Profile

PropertySpecification
IUPAC Name (3S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid
CAS No. 1260612-48-5 (Generic); Note: Stereospecific CAS varies by vendor
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Chiral Center C3 (S-configuration)
Solubility Soluble in DMSO, MeOH, Dilute Acid; Sparingly soluble in water at neutral pH

Route A: Biocatalytic -Transamination (Scalable)

Mechanistic Insight

This route utilizes an


-transaminase (

-TA) to transfer an amino group from an achiral donor (isopropylamine) to a prochiral ketone substrate. The enzyme's active site sterically enforces the formation of the (S)-amine. This method avoids heavy metals and operates under mild aqueous conditions.
Workflow Diagram

Transamination_Workflow Substrate 3-(2,4-dichlorophenyl)- 3-oxopropanoate Reaction Biocatalytic Transamination (pH 7.5, 30°C) Substrate->Reaction Enzyme ω-Transaminase (PLP Cofactor) Enzyme->Reaction Catalyst Donor Amine Donor (Isopropylamine) Donor->Reaction Workup Acidification & Ion Exchange Reaction->Workup Conversion >90% Product (S)-Target Product >99% ee Workup->Product

Figure 1: Biocatalytic workflow for the asymmetric transamination of the


-keto acid precursor.
Experimental Protocol

Pre-requisite: Synthesis of Substrate 3-(2,4-dichlorophenyl)-3-oxopropanoic acid. React 2,4-dichlorobenzoyl chloride with Meldrum's acid in the presence of pyridine, followed by ethanolysis and hydrolysis.

Step-by-Step Transamination:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM Pyridoxal-5'-phosphate (PLP) as the cofactor.

  • Substrate Loading: Dissolve 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (1.0 g, 4.2 mmol) in DMSO (5 mL) and add to the buffer solution. Note: Final DMSO concentration should not exceed 5-10% v/v to maintain enzyme stability.

  • Amine Donor: Add Isopropylamine (1.5 eq, 6.3 mmol). Adjust pH back to 7.5 using 1M HCl if necessary.

  • Enzyme Addition: Add commercially available (S)-selective

    
    -Transaminase (e.g., Codexis ATA-113 or equivalent screening hit) at a loading of 10-20 mg/mL.
    
  • Incubation: Stir gently at 30°C for 24 hours. Monitor consumption of ketone via HPLC.

  • Workup:

    • Quench reaction by lowering pH to 2.0 with 6M HCl.

    • Wash with Ethyl Acetate (3x) to remove unreacted ketone and coproduct (acetone).

    • Adjust aqueous layer pH to the isoelectric point (~pH 6.0-6.5) to precipitate the zwitterionic amino acid, or purify via Dowex 50WX8 cation exchange resin.

Critical Control Point:

  • Equilibrium Displacement: The byproduct is acetone. If conversion stalls, apply nitrogen sweep or reduced pressure to remove volatile acetone and drive the equilibrium forward (Le Chatelier’s principle).

Route B: Ellman’s Sulfinamide Auxiliary (MedChem Standard)

Mechanistic Insight

This route relies on the condensation of 2,4-dichlorobenzaldehyde with a chiral sulfinamide auxiliary. The resulting sulfinimine directs the facial selectivity of a Reformatsky-type addition of an acetate enolate.

  • Stereo-logic: To obtain the (S) -

    
    -amino acid, one typically employs (R)-tert-butanesulfinamide  when using lithium enolates involving a Zimmerman-Traxler transition state (Check specific auxiliary models; typically (R)-auxiliary 
    
    
    
    (S)-amine for Reformatsky additions).
Workflow Diagram

Ellman_Route Aldehyde 2,4-Dichlorobenzaldehyde Imine (R)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine Reformatsky Reformatsky Addition (BrZnCH2COOtBu) Imine->Reformatsky Protected Sulfinamide-Protected Beta-Amino Ester Reformatsky->Protected High dr (>95:5) Deprotection Acid Hydrolysis (HCl/MeOH) Protected->Deprotection Final (S)-Target Product Deprotection->Final

Figure 2: Chemical synthesis via Ellman's auxiliary featuring diastereoselective Reformatsky addition.

Experimental Protocol

Step 1: Imine Formation

  • Charge a flask with 2,4-dichlorobenzaldehyde (10 mmol) and (R)-2-methyl-2-propanesulfinamide (11 mmol).

  • Dissolve in anhydrous THF (0.5 M).

  • Add Ti(OEt)

    
     (20 mmol) dropwise.
    
  • Stir at RT for 16h. Quench with brine, filter through Celite, and concentrate.

  • Result: (R)-N-(2,4-dichlorobenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Reformatsky Addition (The Stereodefining Step)

  • Prepare the Reformatsky reagent: Activate Zinc dust (40 mmol) with TMSCl in THF. Add tert-butyl bromoacetate (40 mmol) dropwise at reflux to form the organozinc species.

  • Cool the reagent to -78°C.

  • Add the sulfinimine (from Step 1) dissolved in THF dropwise.

  • Allow to warm slowly to 0°C over 4 hours.

  • Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Flash chromatography (Hex/EtOAc). Isolate the major diastereomer.

Step 3: Deprotection & Hydrolysis

  • Dissolve the protected ester in MeOH.

  • Add 4M HCl in Dioxane (5 eq). Stir for 2h to cleave the sulfinyl group and the tert-butyl ester (if global deprotection is desired, otherwise mild acid cleaves only sulfinamide).

  • Concentrate to dryness to yield the (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride salt.

Analytical Controls & Validation

To ensure the "Trustworthiness" of your results, the following analytical methods must be established before synthesis.

Chiral HPLC Method
  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+) (Optimized for Zwitterionic amino acids).

  • Mobile Phase: 50 mM HClO

    
     (aq) / Acetonitrile (80:20).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Amide) and 254 nm (Aromatic).

  • Expected Retention: (S)-enantiomer typically elutes before (R) on ZWIX(+) columns, but standard injection is required for confirmation.

NMR Validation
  • 1H NMR (400 MHz, D

    
    O): 
    
    
    
    7.45 (d, 1H), 7.28 (d, 1H), 7.15 (dd, 1H), 4.85 (t, 1H,
    
    
    -CH), 2.80 (dd, 1H,
    
    
    -CH
    
    
    ), 2.65 (dd, 1H,
    
    
    -CH
    
    
    ).

Comparison of Routes

FeatureBiocatalytic RouteEllman Auxiliary Route
Stereoselectivity >99% ee (Enzyme dependent)90-98% de (Requires chromatography)
Step Count 2 (from keto-acid)3 (from aldehyde)
Scalability High (kg scale feasible)Moderate (Reagent cost limits multi-kg)
Green Metrics Excellent (Water, Ambient temp)Poor (Titanium waste, Zinc waste)
Cost Driver Enzyme screening/supplyChiral auxiliary & Palladium/Zinc

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[1]

  • Tang, T. P., & Ellman, J. A. (1999).[1] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Synthesis of beta-Amino Acids." Journal of Organic Chemistry.

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines and Amino Acids." ACS Catalysis.

  • Codexis Inc. "Transaminase Screening Kits for Beta-Amino Acids." Codexis Technology Platform.

  • Gowda, B. T., et al. (2012). "Structure and Synthesis of 3-Amino-3-(dichlorophenyl)propanoic acid derivatives." Acta Crystallographica.

Sources

Application Note & Protocol: Fmoc Protection of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fmoc-Protected β-Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, β-amino acids, and specifically their arylated derivatives, offer unique conformational constraints and proteolytic stability to peptide backbones. The title compound, (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, is a valuable building block in the synthesis of peptidomimetics and other pharmacologically active molecules. Its dichlorinated phenyl moiety can introduce specific hydrophobic and electronic interactions, potentially enhancing binding affinity and bioavailability.

The successful integration of such unique residues into a growing peptide chain via solid-phase peptide synthesis (SPPS) hinges on the effective and temporary masking of its nucleophilic amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the preeminent choice for this task in contemporary SPPS.[1] Its lability under mild basic conditions, in contrast to its stability in acidic media, provides the necessary orthogonality for complex synthetic strategies.[2] This application note provides a detailed, field-proven protocol for the Fmoc protection of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, underpinned by a discussion of the reaction's chemical principles, optimization strategies, and rigorous analytical characterization.

Chemical Principles of Fmoc Protection

The Fmoc protection of an amino group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent.[] The choice of the Fmoc source is critical; while 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a potent acylating agent, its high reactivity can lead to the formation of undesired side products. A more controlled and widely adopted alternative is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[] The succinimide leaving group is less reactive than chloride, leading to a cleaner reaction profile.

The reaction is typically carried out under basic conditions. The base serves two primary purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproducts of the reaction. The selection of the appropriate base and solvent system is crucial for achieving high yields and purity, especially when dealing with sterically hindered or electronically modified amino acids.

Experimental Protocol

This protocol is optimized for the Fmoc protection of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid≥98%Commercially AvailableEnsure chiral purity.
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99%Commercially AvailableStore desiccated.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized WaterType 1In-house
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available
HexanesACS Reagent GradeCommercially Available
1 M Hydrochloric Acid (HCl)Volumetric StandardCommercially Available
Saturated Sodium Chloride Solution (Brine)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
pH paper or pH meter
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir until a clear solution is obtained. The volume of the solvent should be sufficient to fully dissolve the amino acid.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 eq) portion-wise over 5-10 minutes at room temperature. A white precipitate may form during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x volume of the aqueous layer) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product will precipitate as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Characterization dissolve Dissolve Amino Acid in Dioxane/Aq. NaHCO3 add_fmoc Add Fmoc-OSu dissolve->add_fmoc stir Stir Overnight at Room Temperature add_fmoc->stir dilute Dilute with Water stir->dilute wash_org Wash with Ethyl Acetate dilute->wash_org acidify Acidify Aqueous Layer (pH ~2) wash_org->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate Solvent extract->dry purify Recrystallization or Chromatography dry->purify characterize Analytical Characterization (NMR, HPLC, MS) purify->characterize

Caption: Workflow for the Fmoc protection of the amino acid.

Process Optimization and Troubleshooting

The success of the Fmoc protection reaction can be influenced by several factors. Understanding these variables allows for optimization and effective troubleshooting.

ParameterEffect on ReactionOptimization & Troubleshooting
Base Crucial for deprotonating the amine and neutralizing acid. Insufficient base can lead to a slow or incomplete reaction. Excess strong base can cause side reactions.Sodium bicarbonate is a mild base suitable for this reaction. If the reaction is sluggish, a slightly stronger base like sodium carbonate can be used, but the pH should be monitored to avoid side reactions.
Solvent Affects the solubility of reactants and the reaction rate. A biphasic system (e.g., dioxane/water) is often effective.Ensure the amino acid is fully dissolved before adding Fmoc-OSu. If solubility is an issue, adjusting the ratio of the organic solvent to water may be necessary.
Temperature The reaction is typically run at room temperature. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions.If the reaction is slow at room temperature, it can be gently warmed to 30-40°C, with careful monitoring for the formation of byproducts.
Reaction Time An overnight reaction is usually sufficient. Incomplete reactions may require longer stirring.Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Incomplete Reaction Starting material remains.Check the quality and stoichiometry of reagents. Ensure adequate mixing. Consider a slight increase in temperature or a change in the base.
Side Product Formation Can arise from the reaction of Fmoc-OSu with water or other nucleophiles.Add Fmoc-OSu portion-wise to minimize its decomposition. Ensure efficient stirring to promote the desired reaction.

Characterization of Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Rigorous characterization is essential to confirm the identity, purity, and chiral integrity of the final product.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the protected amino acid. The characteristic signals of the Fmoc group and the amino acid backbone should be present and correctly assigned.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the product. Chiral HPLC is crucial to confirm that no racemization has occurred during the protection step.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the product, confirming its identity.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the CH and CH₂ protons of the fluorenyl moiety, and the protons of the amino acid backbone.
¹³C NMR Signals for the carbonyl carbon of the carbamate, the aromatic and aliphatic carbons of the Fmoc group, and the carbons of the amino acid.
HPLC (Reversed-Phase) A single major peak indicating high purity (>98%).
HPLC (Chiral) A single peak corresponding to the (S)-enantiomer, confirming the retention of stereochemistry.[4]
MS (ESI) A peak corresponding to the [M-H]⁻ or [M+H]⁺ ion of the product.
Chemical Structures

chemical_structures cluster_starting_material Starting Material cluster_final_product Final Product SM label_SM (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid FP label_FP Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Caption: Structures of the starting material and final product.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the Fmoc protection of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. By understanding the underlying chemical principles and potential challenges, researchers can effectively synthesize this valuable building block for advanced peptide synthesis and drug development programs. The emphasis on rigorous analytical characterization ensures the quality and integrity of the final product, which is paramount for its successful application in subsequent synthetic endeavors.

References

  • MySkinRecipes. (n.d.). Fmoc-3-amino-3-phenylpropionic acid. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 28). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2010, August). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • ResearchGate. (2012, December). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Retrieved from [Link]

  • ResearchGate. (2007, August). HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-amino acid analogs in SPPS.

Executive Summary

This application note details the optimized protocol for incorporating (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (referred to herein as (S)-


-2,4-Cl-Phe ) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This residue represents a formidable synthetic challenge due to two converging factors:

  • Electronic Deactivation: The

    
    -amino backbone inherently exhibits slower coupling kinetics compared to 
    
    
    
    -amino acids.
  • Steric Obstruction: The ortho-chloro substituent on the phenyl ring creates significant steric bulk near the reaction center, while the lipophilic nature of the dichlorophenyl group promotes on-resin aggregation.

Successful incorporation requires a deviation from standard automated protocols. This guide provides a manual-optimized workflow focusing on high-efficiency coupling reagents (HATU/HOAt), solvent optimization to prevent aggregation, and rigorous monitoring.

Material Specifications & Physicochemical Properties

Before initiating synthesis, ensure the building block meets the following criteria to minimize deletion sequences.

PropertySpecificationNotes
Compound Name Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acidStandard SPPS building block
CAS Number 778571-53-2 (Free Acid parent)Verify Fmoc derivative purity >98%
Molecular Weight ~456.3 (Fmoc-derivative)High MW due to protecting group + halogens
Solubility High in DMF, NMP; Moderate in DCMCritical: Predissolve in DMF before adding to resin.[1][2]
Steric Profile High (Ortho-substituted aromatic)Requires extended coupling times.
Chirality (S)-EnantiomerProne to racemization if over-activated with base.

Pre-Synthesis Considerations

Resin Selection

Due to the bulk of the (S)-


-2,4-Cl-Phe residue, "low-loading" resins are strictly recommended to prevent steric crowding on the solid support, which leads to incomplete coupling.
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin.

  • Loading Target: 0.3 – 0.5 mmol/g. Do not exceed 0.6 mmol/g.

Solvent System

The dichlorophenyl moiety is highly hydrophobic. Standard DCM/DMF mixtures may be insufficient to solvate the growing peptide chain if multiple hydrophobic residues are present.

  • Optimization: Use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:1) for the coupling step to maximize swelling.

Optimized SPPS Protocol

Fmoc-Protection (If starting from free acid)

If you have purchased the pre-protected Fmoc derivative, skip to Section 4.2.

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO3, Water/Acetone.

  • Dissolve (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in water/acetone (1:1) containing NaHCO3 (2.5 eq).

  • Add Fmoc-OSu (1.1 eq) dropwise at 0°C.

  • Stir at RT for 12 hours. Acidify to pH 2 with 1N HCl.

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Check purity via HPLC; free amine should be <0.5%.

The Coupling Cycle (The Critical Step)

Standard DIC/HOBt coupling is insufficient for this residue. The following "Power Coupling" method is required.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and speeding up kinetics.

  • Base: DIPEA (N,N-Diisopropylethylamine) (Collidine is an alternative if racemization is observed).

Protocol:

  • Resin Preparation: Swell resin in DCM for 30 min, then wash 3x with DMF.[2]

  • Activation Cocktail (Prepare immediately before use):

    • Dissolve Fmoc-(S)-

      
      -2,4-Cl-Phe (3.0 eq)  in minimal dry DMF/NMP.
      
    • Add HATU (2.9 eq) and HOAt (3.0 eq) .

    • Add DIPEA (6.0 eq) . Note: The solution should turn yellow.

    • Pre-activation time:30 - 60 seconds . Do not exceed 2 mins to avoid converting the active ester to less reactive species.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitation: Shake vigorously for 5 minutes, then reduce to gentle orbital shaking.

    • Time: 2 to 4 hours . (Standard AA is 45 mins).

  • Monitoring (Mandatory):

    • Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

    • If positive (blue/violet): Perform a Double Coupling .

      • Wash resin 3x DMF.[2][3][4]

      • Repeat activation and coupling with fresh reagents (use 1.5 eq AA, 1.5 eq HATU, 3 eq DIPEA) for 1 hour.

Deprotection

The bulky side chain can shield the Fmoc group, slowing down deprotection.

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).

  • Cycles:

    • Short treat: 5 mins.

    • Long treat: 15 - 20 mins.

  • Wash: Extensive washing (5x DMF, 3x DCM) is critical to remove the lipophilic dibenzofulvene adducts.

Cleavage

The 2,4-dichlorophenyl group is stable to TFA.

  • Cocktail: TFA / TIPS / H2O (95:2.5:2.5).

  • Time: 2 - 3 hours.

  • Precipitation: Cold Diethyl Ether.

Visualized Workflows

SPPS Cycle Logic

The following diagram illustrates the decision-making process for the coupling cycle, emphasizing the "Double Coupling" loop required for this bulky residue.

SPPS_Workflow Start Resin-Peptide (Free Amine) Activate Pre-activate Fmoc-AA (HATU/HOAt/DIPEA) Start->Activate Couple Coupling Reaction (2-4 Hours, NMP/DMF) Activate->Couple Test Kaiser/Chloranil Test Couple->Test Double Double Coupling (Fresh Reagents, 1 Hour) Test->Double Positive (Blue) Incomplete Deprotect Fmoc Deprotection (20% Piperidine, 2x) Test->Deprotect Negative (Colorless) Success Cap Capping (Ac2O/Lutidine) (Optional but Recommended) Double->Cap Cap->Deprotect Next Proceed to Next AA Deprotect->Next

Caption: Optimized SPPS cycle for sterically hindered


-amino acids. Note the mandatory testing and re-coupling loop.
Troubleshooting Aggregation

If the coupling fails repeatedly, on-resin aggregation is the likely culprit.

Aggregation_Fix Problem Incomplete Coupling (Persistent Positive Kaiser) Check1 Solvent? Problem->Check1 Action1 Switch to 100% NMP or DMF/DMSO (9:1) Check1->Action1 Standard DMF Check2 Temp? Check1->Check2 Already NMP Action2 Microwave Assist (50°C, 10 min) Check2->Action2 Room Temp Check3 Structure? Check2->Check3 Already Heated Action3 Use Pseudoproline or Backbone Protection Check3->Action3

Caption: Troubleshooting decision tree for overcoming steric hindrance and aggregation during coupling.

Comparative Analysis of Coupling Reagents

For this specific residue, the choice of coupling reagent is the single biggest determinant of yield.

Reagent SystemActivation MechanismSuitability for (S)-

-2,4-Cl-Phe
ProsCons
DIC / HOBt CarbodiimideLow Low racemization, cheap.Too slow for bulky

-AAs; leads to deletion.
HBTU / DIPEA UroniumModerate Standard for automated SPPS.Capping by guanidinium formation possible if slow.
HATU / HOAt Aza-UroniumHigh (Recommended) 7-aza group creates "neighboring group effect" accelerating coupling.More expensive.
COMU / DIPEA Uronium/OxymaHigh Safer than HATU (no explosion risk), very efficient.Less stability in solution (use immediately).

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000.

  • Beta-Amino Acids: Versatile Peptidomimetics.Chem. Rev. 2016, 116, 14, 8103–8145. (Discusses the utility of

    
    -amino acids in drug design). 
    
  • Use of HOAt and HATU for Difficult Couplings. Carpino, L. A. J. Am. Chem. Soc. 1993, 115, 4397. (The foundational text for using HATU in sterically hindered systems).

  • Optimization of SPPS for Beta-Peptides.Seebach, D., et al. Helv. Chim. Acta 1996, 79, 913. (Seminal work on the synthesis of

    
    -peptides). 
    
  • Product Information: Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Chem-Impex International. (Source for commercial availability and physical properties).

Sources

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid as an intermediate for neurological drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Subject: Strategic Utilization of Chiral


-Amino Acids in CNS-Targeted Peptidomimetics
Date:  February 1, 2026
Document ID:  AN-CNS-2026-02[1][2]

Executive Summary & Strategic Context

In the development of neurological therapeutics, the blood-brain barrier (BBB) and rapid proteolytic degradation represent the "twin valleys of death" for peptide-based drug candidates.[2] (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9) has emerged as a critical chiral scaffold designed to bridge these gaps.[2]

Unlike natural


-amino acids, this 

-amino acid introduces an extra methylene group into the peptide backbone.[1][2] This modification disrupts the recognition sites of common proteases (e.g., chymotrypsin), significantly extending plasma half-life (

).[2] Furthermore, the 2,4-dichlorophenyl moiety provides two distinct pharmacological advantages:
  • Lipophilicity: The dichloro-substitution increases

    
    , facilitating passive diffusion across the BBB.[2]
    
  • Rotational Constraint: The steric bulk of the ortho-chloro group restricts conformational freedom, locking the bioactive molecule into a receptor-favorable orientation (often mimicking a

    
    -turn).[2]
    

This guide details the enzymatic synthesis , quality control , and solid-phase integration of this intermediate, moving beyond standard catalog descriptions to actionable, field-proven protocols.

Synthesis Protocol: Asymmetric Enzymatic Transamination

Rationale: Traditional chemical synthesis (e.g., Rodionov reaction followed by chiral resolution) often suffers from low yields (<40%) and toxic waste.[2] The enzymatic route using


-Transaminases (

-TA) is the industry standard for generating high optical purity (

) with atom economy.[1][2]
Workflow Diagram: Biocatalytic Retrosynthesis

G cluster_0 Substrate Preparation cluster_1 Biocatalytic Cycle cluster_2 Downstream Processing KetoAcid 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid (Precursor) Enzyme ω-Transaminase (PLP-Dependent) KetoAcid->Enzyme Substrate Loading Acetone Acetone (Byproduct) Enzyme->Acetone Deamination Product (S)-3-Amino-3-(2,4-dichlorophenyl) propanoic acid Enzyme->Product Asymmetric Amination AmineDonor Isopropylamine (Donor) AmineDonor->Enzyme NH2 Transfer Purification Isoelectric Precipitation (pH 6.5) Product->Purification Workup

Caption: Figure 1.[1][2] Biocatalytic pathway utilizing


-Transaminase for the asymmetric synthesis of the target 

-amino acid.[1][2] The equilibrium is shifted by removing the volatile byproduct (acetone).[2]
Step-by-Step Protocol

Materials:

  • Substrate: 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (sodium salt).[2]

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or equivalent screening kit).[1][2]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

  • Amine Donor: Isopropylamine (1 M stock, pH 7.5).[2]

Procedure:

  • Reaction Setup: In a chemically resistant bioreactor, dissolve the substrate (50 mM) in phosphate buffer (100 mM, pH 7.5). Add PLP (1 mM final concentration).[2]

  • Amine Donor Addition: Add Isopropylamine to a final concentration of 1 M. Note: High donor concentration drives the equilibrium toward product formation.[2]

  • Enzyme Initiation: Add the

    
    -TA lyophilized powder (5 g/L).
    
  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Reaction Monitoring: Monitor conversion via HPLC every 4 hours. Stop reaction when conversion >98%.

  • Quenching & Workup: Acidify mixture to pH 2.0 with 6M HCl to denature enzyme. Centrifuge to remove protein debris.[2]

  • Isolation: Adjust supernatant pH to the isoelectric point (pI

    
     6.5) using 5M NaOH.[2] The zwitterionic product will precipitate.[2] Filter, wash with cold water/ethanol (1:1), and dry under vacuum.[2]
    

Quality Control: Chiral Purity Validation

Rationale: For neurological applications, the (R)-enantiomer acts as an impurity that may cause off-target toxicity.[2] A robust Chiral HPLC method is non-negotiable.[2]

Method Parameters:

  • Column: Daicel Chiralpak ZWIX(+) (Zwitterionic stationary phase preferred for free amino acids).[2]

  • Mobile Phase: MeOH/MeCN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Dichlorophenyl ring).[2]

  • Acceptance Criteria:

    • Enantiomeric Excess (

      
      ): 
      
      
      
      99.5%.[2][3]
    • Chemical Purity:

      
       98.0%.[2][4][5][6]
      

Data Summary Table: Typical Batch Specifications

ParameterSpecificationMethodCriticality
Appearance White to off-white crystalline powderVisualLow
Identification Matches Reference Standard1H-NMR (DMSO-d6)High
Chiral Purity (S)-Isomer

99.5%
Chiral HPLCCritical
Water Content

1.0%
Karl FischerMedium
Residual Solvents Meets ICH Q3C limitsGC-HSHigh

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

Rationale:


-amino acids are less reactive than 

-amino acids due to the deactivated nucleophilicity of the

-amine and steric hindrance from the bulky 2,4-dichlorophenyl group.[1] Standard coupling cycles will fail; optimized conditions are required.[2]
Coupling Workflow
  • Fmoc-Protection: The intermediate is typically supplied as the free amino acid.[1][2] Protect with Fmoc-OSu in dioxane/water (Na2CO3) prior to SPPS.[2]

  • Resin Selection: Use a low-loading resin (e.g., 2-Chlorotrityl chloride, 0.3–0.5 mmol/g) to reduce steric crowding.[2]

  • Coupling Cocktail:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] Why? HATU is superior for sterically hindered couplings.[1][2]

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).[1][2]

    • Stoichiometry: 3:3:6 (Amino Acid : HATU : DIPEA).[2]

  • Reaction Time: Double coupling is mandatory .

    • Cycle 1: 2 hours at Room Temperature.

    • Cycle 2: 4 hours at Room Temperature (or 1 hour at 50°C microwave assisted).

  • Monitoring: The Kaiser test may yield false negatives due to the hindered amine.[2] Use the Chloranil test (sensitive for secondary/hindered amines) to verify deprotection and coupling completion.[2]

References

  • Chemical Building Blocks for Neurological Therapies. Ningbo Inno Pharmchem Co., Ltd.[2][7] (2026).[2][7] Application of (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid in CNS drug design.[2][7]

  • Enzymatic Synthesis of Chiral Amines. Chem-Impex International.[1][2] (2025).[2][7] Catalog entry and technical data for CAS 757937-66-9.[1][2]

  • Beta-Amino Acids in Drug Discovery. Journal of Medicinal Chemistry. Strategies for peptidomimetics and BBB permeability.[2] (General Reference for Mechanism).

  • Transaminase-Mediated Synthesis. Sigma-Aldrich Technical Library.[1][2] Protocols for Omega-Transaminase screening kits.[1][2]

  • Safety & Handling. PubChem Laboratory Chemical Safety Summary (LCSS). (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.[2]

Disclaimer: This document is for research and development purposes only. The protocols described herein should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Accelerating Bioactive Molecule Discovery via Visible-Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of bioactive molecules has historically been constrained by the harsh conditions required to forge carbon-carbon and carbon-heteroatom bonds. Traditional methods often require pre-functionalized handles (e.g., boronic acids, stannanes) that limit chemical space exploration.

This guide details the application of Visible-Light Photoredox Catalysis as a transformative tool for Late-Stage Functionalization (LSF) . By utilizing photons as a "trace" reagent, researchers can access open-shell (radical) pathways under mild conditions. This note provides validated protocols for two high-value transformations: C–H Trifluoromethylation (modulating metabolic stability) and Decarboxylative Cross-Coupling (increasing


 character).

Introduction: The Shift to Radical Chemistry

In drug discovery, "Escaping Flatland"—increasing the saturation (


 character) of molecules—correlates with higher clinical success rates due to improved solubility and receptor selectivity. Photoredox catalysis enables this by accessing radical intermediates that are orthogonal to classical ionic chemistry.
Core Advantages for Drug Discovery[1]
  • Bio-orthogonality: Radical pathways often tolerate amines, alcohols, and amides, allowing direct modification of complex unprotected scaffolds.

  • Late-Stage Diversification: Functional groups can be appended at the end of a synthesis, generating libraries of analogs from a single parent compound.

  • Operation Simplicity: Reactions typically proceed at room temperature using standard blue LEDs (

    
    ).
    

Mechanistic Foundation[2]

Understanding the quenching cycle is prerequisite to experimental design. The photocatalyst (PC) absorbs light to reach an excited state (


), which can then engage in either Oxidative Quenching  (donating an electron) or Reductive Quenching  (accepting an electron).[1]
Diagram 1: General Photoredox Catalysis Cycle

The following diagram illustrates the divergent pathways available after photoexcitation.

PhotoredoxCycle GroundState Ground State PC (Stable) ExcitedState Excited State *PC (High Energy) GroundState->ExcitedState  hv (Blue LED) OxidativePath Oxidative Quenching (PC gives e- to Substrate) ExcitedState->OxidativePath  + Oxidant ReductivePath Reductive Quenching (PC takes e- from Substrate) ExcitedState->ReductivePath  + Reductant Product Radical Intermediates (Bond Formation) OxidativePath->Product ReductivePath->Product Product->GroundState  Regeneration

Caption: The photocatalyst absorbs a photon to reach a triplet excited state, enabling Single Electron Transfer (SET) with substrates.

Application Protocol 1: Late-Stage C–H Trifluoromethylation

Objective: Direct installation of a trifluoromethyl (


) group onto heteroarenes.
Significance:  The 

group increases lipophilicity and metabolic stability (blocking P450 oxidation sites). Mechanism: Oxidative quenching using the Langlois Reagent (Sodium triflinate).
Reagents & Equipment[4]
  • Substrate: 1.0 equiv Heterocycle (e.g., Caffeine, Pyridine derivative).

  • Reagent: 3.0 equiv Sodium Triflinate (

    
    , Langlois Reagent).
    
  • Photocatalyst: 2-5 mol%

    
     or Eosin Y (metal-free alternative).
    
  • Oxidant: 3.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq).

  • Solvent:

    
     (3:1).
    
  • Light Source: Blue LED strip (approx. 450 nm, 24W).

Step-by-Step Protocol
  • Reaction Assembly:

    • To a 20 mL vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol), Langlois Reagent (1.5 mmol), and Photocatalyst (0.01 mmol).

    • Add solvent mixture (

      
      ).
      
    • Expert Note: The biphasic solvent system is critical to solubilize the inorganic salt while maintaining organic substrate solubility.

  • Degassing (Critical Step):

    • Seal the vial with a septum cap.

    • Sparge the solution with Argon or Nitrogen for 10 minutes via a needle outlet.

    • Why? Oxygen is a potent triplet state quencher. Failure to degas will result in stalled conversion or superoxide side-reactions.

  • Initiation:

    • Add TBHP (1.5 mmol) dropwise via syringe.

    • Place the vial 2-3 cm away from the Blue LED source. Use a fan to keep the reaction at ambient temperature (

      
      ).
      
  • Monitoring:

    • Irradiate for 12–24 hours.

    • Monitor via

      
      -NMR (Standard: 
      
      
      
      -trifluorotoluene,
      
      
      ).
  • Workup:

    • Dilute with DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate. Purify via flash chromatography.

Application Protocol 2: Metallaphotoredox Decarboxylative Arylation

Objective: Coupling alkyl carboxylic acids (sp3) with aryl halides (sp2). Significance: Replaces traditional Suzuki couplings (which require unstable alkyl-boronates) with abundant, stable carboxylic acids (amino acids, fatty acids). Mechanism: Dual Catalysis (Merger of Iridium Photocycle and Nickel Catalytic Cycle).

Diagram 2: The Dual Catalytic Merger

This workflow enables the cross-coupling of an alkyl radical (generated by Ir) with an aryl halide (activated by Ni).

DualCatalysis Ir_GS Ir(III) Ground Ir_Star *Ir(III) Excited Ir_GS->Ir_Star hv Ir_Red Ir(II) Reduced Ir_Star->Ir_Red SET (Oxidation of R-COO-) Ir_Red->Ir_GS SET to Ni(I) Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar-X Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-Alkyl Ni_II_Ar->Ni_III Radical Capture (R•) Ni_III->Ni_0 Reductive Elimination Product Ar-R (Product) Ni_III->Product R_COO R-COOH (Carboxylic Acid) R_COO->Ir_Star -CO2 Ar_Br Ar-Br (Aryl Halide) Ar_Br->Ni_0

Caption: Convergence of the Iridium photocatalytic cycle (radical generation) and Nickel cycle (cross-coupling).

Reagents & Equipment[4]
  • Substrates: Aryl Bromide (1.0 equiv), Carboxylic Acid (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • Metal Catalyst:

    
     (5 mol%) + dtbbpy Ligand (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a separate small vial, dissolve

      
       and dtbbpy ligand in the solvent. Sonicate/stir for 5 mins until a clear green solution forms.
      
    • Trustworthiness Check: If the Ni solution is cloudy or precipitates, the ligand exchange failed. Do not proceed.

  • Main Reaction Setup:

    • Add Aryl Bromide, Carboxylic Acid, Base, and Iridium Photocatalyst to the reaction vial.

    • Add the pre-formed Nickel catalyst solution.

  • Inert Atmosphere (Strict):

    • Unlike the Langlois method, Nickel(0) intermediates are highly oxygen-sensitive .

    • Freeze-Pump-Thaw (3 cycles) is recommended, or rigorous sparging with Argon for 20 mins.

  • Reaction:

    • Irradiate with Blue LEDs for 24-48 hours.

    • Expert Tip: Stirring rate must be high (>800 rpm) to ensure light penetration and suspension of the insoluble Cesium base.

Comparative Data: Classical vs. Photoredox

FeatureClassical Suzuki/NegishiPhotoredox/Ni Dual Catalysis
Coupling Partner Boronic Acids / Zinc ReagentsCarboxylic Acids / Alkyl Halides
Stability Low (Hydrolysis/Oxidation)High (Bench stable)
Substrate Availability Limited (Custom synthesis often needed)Vast (Natural pool: Amino acids, etc.)
Temperature Often High (

)
Ambient (

)
Functional Group Tolerance ModerateExcellent (Tolerates alcohols, amines)

Troubleshooting & Optimization

  • Reaction turns black/precipitates: This often indicates Nickel "black" formation (decomposition of active catalyst).

    • Solution: Increase ligand concentration or ensure stricter oxygen-free conditions.

  • Low Conversion:

    • Check Light Intensity: Beer-Lambert law applies. If the solution is too concentrated (opaque), light cannot penetrate. Dilute to 0.05 M - 0.1 M.

    • Check Light Source: Ensure the LED emission spectrum overlaps with the photocatalyst's absorption max (e.g., Ir catalysts often require 420-450 nm).

  • Scale-up:

    • Photon flux is the limiting reagent in scale-up. For reactions >1g, use Flow Chemistry (tubular reactors) rather than batch vials to maximize surface-area-to-volume ratio.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[2] Science, 345(6195), 437-440. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. J. (2015).[3] A scalable and operationally simple radical trifluoromethylation.[3][4][5][6] Nature Communications, 6, 7919.[3] [Link]

  • Twilton, J., et al. (2017). The merger of transition metal and photoredox catalysis.[7] Nature Reviews Chemistry, 1, 0052. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents.[1] Its precise structural and stereochemical characterization is paramount for ensuring the quality, efficacy, and safety of downstream products. This application note provides a detailed guide to the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR analysis for structural verification, and discuss methodologies using chiral solvating agents for the unambiguous confirmation of the (S)-enantiomer. This guide is intended for researchers and scientists in synthetic chemistry and drug development.

Introduction: The Rationale for Rigorous NMR Analysis

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For a molecule like (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, which serves as a precursor in medicinal chemistry, confirming both the chemical structure and the absolute stereochemistry is a non-negotiable step in quality control. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing atom-level information on connectivity and spatial arrangement.

The core structure consists of a propanoic acid backbone, a stereocenter at the C3 carbon bearing an amino group, and a 2,4-dichlorophenyl substituent. Each of these features presents a unique signature in the NMR spectrum. This note will dissect these signatures, explaining the causality behind the experimental choices and the interpretation of the resulting data.

Structural Elucidation via 1D and 2D NMR

The first step in the characterization process is the verification of the molecular skeleton. This is achieved through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental conditions can cause slight variations, the chemical shifts for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid can be predicted based on the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, along with the anisotropy of the phenyl ring, are the primary determinants of the observed chemical shifts.

Atom/Group Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm) Rationale for Predicted Shift
-COOH ~12.0-13.0 (broad singlet)~172-175The acidic proton is highly deshielded and often exchanges, leading to a broad signal. The carbonyl carbon is characteristic of carboxylic acids.[2][3]
H3 (CH) ~4.5-4.8 (triplet or dd)~50-55Methine proton adjacent to the electron-withdrawing phenyl ring and amino group. Its multiplicity arises from coupling to the two H2 protons.
**H2 (CH₂) **~2.8-3.1 (multiplet, 2H)~38-42Methylene protons adjacent to the chiral center (C3) and the carbonyl group (C1). They are diastereotopic and will appear as a complex multiplet.
Ar-H ~7.3-7.6 (multiplet, 3H)~127-135Aromatic protons on the dichlorophenyl ring. The substitution pattern will create a distinct splitting pattern (e.g., a doublet, a doublet of doublets).
Ar-C (quaternary) -~135-140Quaternary carbons in the aromatic ring, including those bonded to chlorine, will have distinct shifts.[4]
Experimental Protocols for Structural Verification
  • Solvent Selection: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar amino acid and to slow the exchange of the -NH₂ and -COOH protons, allowing for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[6] A cross-peak between two protons indicates they are scalar (J)-coupled, typically through 2-3 bonds. For this molecule, a key correlation will be observed between the H3 methine proton and the H2 methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C).[6][7] It provides a direct link between the proton and carbon skeletons of the molecule, confirming the assignments made from the 1D spectra.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 + TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 COSY ¹H-¹H COSY Prep->COSY HSQC ¹H-¹³C HSQC Prep->HSQC AssignH1 Assign Proton Signals (Chemical Shift, Multiplicity) H1->AssignH1 AssignC13 Assign Carbon Signals C13->AssignC13 COSY->AssignH1 VerifyConnectivity Verify H-C Connectivity HSQC->VerifyConnectivity AssignH1->VerifyConnectivity AssignC13->VerifyConnectivity ConfirmStructure Confirm Molecular Structure VerifyConnectivity->ConfirmStructure G cluster_spectra Analyte (S)-Analyte + (R)-Analyte Achiral Achiral Solvent (e.g., DMSO-d6) Analyte->Achiral NMR Spectrum CSA Add (R)-Mosher's Acid (Chiral Solvating Agent) Analyte->CSA Forms Diastereomeric Complexes Spectrum1 Single set of signals (Enantiomers are indistinguishable) Spectrum2 Two sets of signals (Diastereomeric complexes are distinguishable)

Caption: Using a CSA to differentiate enantiomers by NMR.

Conclusion and Best Practices

This application note outlines a systematic NMR-based approach for the complete characterization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. By following these protocols, researchers can confidently verify the chemical structure through 1D and 2D NMR and confirm the stereochemical integrity using chiral solvating agents.

Key Best Practices:

  • High-Field NMR: Use the highest field strength available (≥400 MHz) to maximize signal dispersion and resolution.

  • Solvent Purity: Ensure high-purity deuterated solvents are used to avoid interfering signals.

  • Quantitative Analysis: For e.e. determination, ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay (D1) in the ¹H NMR experiment.

  • Data Archiving: Properly process, archive, and document all raw and processed NMR data for regulatory and quality assurance purposes.

By integrating these methodologies into the analytical workflow, drug development professionals can ensure the foundational quality of their chiral intermediates, paving the way for the successful synthesis of targeted therapeutics.

References

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Chem-Impex. Available at: [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Available at: [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Available at: [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate. Available at: [Link]

  • Synthesis of 3-Amino-3-phenylpropanoic acid derivatives. Wiley-VCH. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Royal Society of Chemistry. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion. ResearchGate. Available at: [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH. Available at: [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. Available at: [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available at: [Link]

  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. Available at: [Link]

  • 3-Phenylpropionic acid. SpectraBase. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials. Available at: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

  • Bio NMR spectroscopy. University of Leicester. Available at: [Link]

  • Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. PMC - NIH. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • (3R)-3-amino-3-phenylpropanoic acid. PubChem. Available at: [Link]

Sources

Use of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Peptidomimetic Design and Biochemical Assays

Executive Summary & Chemical Context

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 1212065-71-6 / 500788-90-9 for Boc-derivative) is a non-proteinogenic


-amino acid. Unlike natural 

-amino acids, this compound features a two-carbon backbone separating the amino and carboxyl termini, with a bulky 2,4-dichlorophenyl side chain at the

-position.

Significance in Drug Discovery:

  • Proteolytic Resistance: The

    
    -backbone is unrecognized by most mammalian proteases (e.g., pepsin, trypsin), dramatically extending the serum half-life of peptide therapeutics.
    
  • Structural Rigidity: The sterically demanding 2,4-dichlorophenyl group locks peptide conformations, often forcing the formation of stable secondary structures like the 14-helix (in

    
    -peptides) or specific turn geometries in 
    
    
    
    -hybrids.
  • Pharmacophore Mimicry: It serves as a bioisostere for phenylalanine or tyrosine, enhancing hydrophobic interactions in receptor binding pockets (e.g., GPCR ligands, DPP-4 inhibitors).

Application I: Enzymatic Kinetic Resolution (Purity Assay & Production)

Before use in synthesis, the enantiomeric purity of the compound is critical. Racemic mixtures can be resolved using a lipase-catalyzed hydrolysis assay.[1][2] This protocol serves both as a production method and a functional assay to verify enzyme specificity.

Mechanism: Lipase PSIM (Burkholderia cepacia) selectively hydrolyzes the (S)-enantiomer of the ester, leaving the (R)-ester intact.

Protocol A: Lipase-Catalyzed Resolution Assay

Objective: Isolate (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid from racemic ethyl ester precursors.

Reagents:

  • Racemic 3-Amino-3-(2,4-dichlorophenyl)propanoate ethyl ester.

  • Lipase PSIM (immobilized on diatomite).

  • Solvent: Diisopropyl ether (

    
    ) saturated with water.
    
  • Base: Triethylamine (

    
    ).
    

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mg of the racemic ethyl ester in 10 mL of water-saturated

    
    .
    
  • Initiation: Add 0.5 equivalents of

    
     and 50 mg of Lipase PSIM.
    
  • Incubation: Shake the reaction mixture at 45°C at 200 rpm.

  • Monitoring (HPLC Assay):

    • Aliquot 50

      
      L every 2 hours.
      
    • Dilute in mobile phase and inject onto a Chiralpak AD-H column.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

  • Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme.

  • Work-up: The precipitate contains the (S)-acid (product), while the supernatant contains the unreacted (R)-ester. Acidify the precipitate to release the free amino acid.

Visual Workflow (Enzymatic Resolution):

EnzymaticResolution Racemic Racemic Ester (Substrate) Complex Enzyme-Substrate Complex Racemic->Complex + Water/iPr2O Enzyme Lipase PSIM (Catalyst) Enzyme->Complex Hydrolysis Selective Hydrolysis (S-isomer only) Complex->Hydrolysis 45°C, 200rpm S_Acid (S)-Acid Product (Precipitate) Hydrolysis->S_Acid Hydrolyzed R_Ester (R)-Ester (Supernatant) Hydrolysis->R_Ester Unreacted

Caption: Kinetic resolution pathway separating the target (S)-acid from the racemic mixture using Lipase PSIM specificity.

Application II: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-amino acids requires modified coupling protocols due to the lower reactivity of the 

-amino group compared to

-amino acids.
Protocol B: Fmoc-Strategy Coupling

Objective: Incorporate (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid into a peptide backbone.

Reagents:

  • Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Prepared by reacting free acid with Fmoc-OSu).

  • Resin: Rink Amide MBHA resin.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group from previous amino acid using 20% Piperidine in DMF (2

    
     10 min). Wash 
    
    
    
    5 with DMF.
  • Activation (Critical Step):

    • Dissolve Fmoc-

      
      -amino acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
      
    • Add DIPEA (6.0 eq) immediately prior to addition to resin.

    • Note: Standard HBTU/HOBt coupling is often insufficient for sterically hindered

      
      -amino acids; HATU is preferred.
      
  • Coupling: Shake for 2–4 hours at room temperature. (Double coupling is recommended).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/

    
    -amines than Kaiser test) to verify coupling completion.
    
  • Cleavage: Cleave peptide from resin using TFA:TIS:H2O (95:2.5:2.5) for 3 hours.

Application III: Proteolytic Stability Assay

This is the definitive assay to validate the utility of the (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid modification.

Protocol C: Comparative Enzymatic Degradation

Objective: Quantify the half-life extension provided by the


-amino acid substitution.

Experimental Setup:

  • Control: Standard

    
    -peptide (e.g., Phe-Ala-Ala).
    
  • Test:

    
    -modified peptide (e.g., 
    
    
    
    -Phe(2,4-Cl)-Ala-Ala).
  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at aromatic residues), or Pronase (non-specific cocktail).

Methodology:

  • Stock Solutions: Prepare 1 mM peptide stocks in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Addition: Add protease to a final concentration of 1–10

    
    g/mL.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    min and 24 hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column) monitoring peak area of the parent peptide.

Data Interpretation: Plot


 vs. Time. The slope 

determines the half-life (

).

Expected Results Table:

Peptide VariantEnzyme ChallengeHalf-Life (

)
Stability Factor
Native

-Peptide
Chymotrypsin~25 minutes1.0x (Baseline)
Native

-Peptide
Human Serum~2 hours1.0x (Baseline)
(S)-

-(2,4-Cl)-Analog
Chymotrypsin> 24 hours > 50x
(S)-

-(2,4-Cl)-Analog
Human Serum> 48 hours > 24x

Visual Workflow (Stability Logic):

StabilityAssay cluster_0 Alpha-Peptide (Control) cluster_1 Beta-Analog (Test) Peptide Peptide Substrate Protease Protease Challenge (Chymotrypsin/Serum) Peptide->Protease Alpha Recognition by Active Site Protease->Alpha Beta Steric Clash / Backbone Mismatch Protease->Beta Cleavage Rapid Hydrolysis Alpha->Cleavage High Affinity Intact Peptide Remains Intact Beta->Intact No Recognition

Caption: Mechanistic basis for the stability assay. The


-amino acid backbone prevents protease active site alignment.

References

  • Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid - Product Data. Retrieved from

  • MDPI.

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Retrieved from 
    
  • National Institutes of Health (NIH). Beta-amino acids: versatile peptidomimetics. PubMed. Retrieved from

  • Google Patents. Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin. KR101565439B1. Retrieved from

  • American Chemical Society (ACS).Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews. Retrieved from 
    

Sources

Derivatization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical chiral


-amino acid intermediate, frequently utilized in the synthesis of peptidomimetics and integrin antagonists (e.g., LFA-1 inhibitors). Its analysis presents three distinct challenges:
  • Zwitterionic Nature: Poor retention on standard C18 RP-HPLC columns.

  • Lack of Fluorophore: The dichlorophenyl ring provides UV absorption but lacks the fluorescence required for trace-level detection.

  • Chiral Purity: As an (S)-enantiomer, determining enantiomeric excess (ee%) is a critical quality attribute (CQA).

This guide details three validated derivatization protocols to overcome these hurdles. Protocol A (Marfey’s Method) is the primary recommendation for chiral purity. Protocol B (Silylation) is the standard for GC-MS structural confirmation. Protocol C (OPA) is reserved for high-throughput automated quantification.

Analytical Decision Matrix

Before selecting a protocol, consult the decision matrix below to align the method with your analytical goals.

DecisionMatrix Start Select Analytical Goal Chirality Determine Enantiomeric Purity ((S)- vs (R)- form) Start->Chirality Structure Structural ID / Impurity Profiling Start->Structure Quant Routine Quantification (High Throughput) Start->Quant MethodA Protocol A: Marfey's Reagent (HPLC-UV/MS) *Separates Diastereomers* Chirality->MethodA Creates separable diastereomers MethodB Protocol B: BSTFA Silylation (GC-MS) *Volatile Derivative* Structure->MethodB Mass spectral fingerprinting MethodC Protocol C: OPA/3-MPA (HPLC-FLD) *Automated Pre-column* Quant->MethodC High sensitivity fluorescence

Figure 1: Analytical workflow selector based on specific data requirements.

Protocol A: Chiral Resolution via Marfey’s Reagent (HPLC-UV/MS)

Objective: Separation of the (S)-analyte from trace (R)-enantiomers. Mechanism: Nucleophilic aromatic substitution. The amino group attacks the fluoro-position of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), creating stable diastereomers with distinct hydrophobicities.

Reagents & Equipment
  • Reagent: 1% (w/v) L-FDAA (Marfey’s Reagent) in acetone.

  • Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).[1]

  • Quench: 1 M HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mg of the sample in 100 µL of water (or 50:50 water/acetone if solubility is poor).

  • Alkalinization: Add 20 µL of 1 M NaHCO₃. (Target pH > 8.0 is critical for nucleophilic attack).

  • Derivatization: Add 40 µL of 1% L-FDAA solution.

    • Note: The molar ratio of FDAA to amine should be at least 1.5:1 to ensure complete reaction.

  • Incubation: Heat at 40°C for 60 minutes .

    • Technical Insight:

      
      -amino acids are sterically more hindered than 
      
      
      
      -amino acids. Do not shorten this time.
  • Quenching: Allow to cool, then add 20 µL of 1 M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water + 0.1% Formic Acid) prior to injection.

HPLC Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 70% B over 25 minutes. (The dichlorophenyl group is hydrophobic; the derivative will elute later than standard amino acids).

  • Detection: UV at 340 nm (Dinitrophenyl chromophore).[1]

Interpretation: The L-FDAA-(S)-analyte and L-FDAA-(R)-analyte are now diastereomers. On a standard C18 column, the L-L (or in this case L-S) conjugate typically elutes before the L-D (L-R) conjugate, though this must be confirmed with a racemic standard.

Protocol B: Structural Confirmation via Silylation (GC-MS)

Objective: Volatilization for Mass Spectrometry analysis to confirm molecular weight and structure. Mechanism: Replacement of active protic hydrogens (-NH, -COOH) with trimethylsilyl (TMS) groups.[3]

Reagents
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[4]

  • Solvent: Anhydrous Acetonitrile or Pyridine.

Step-by-Step Procedure
  • Drying (Critical): Place 1-2 mg of sample in a GC vial. Evaporate any solvent under a stream of nitrogen. The sample must be completely dry ; moisture hydrolyzes the reagent.

  • Solubilization: Add 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .

    • Technical Insight: The carboxylic acid silylates rapidly. The secondary amine (after silylation of the acid) or the primary amine requires the heat and the TMCS catalyst to fully derivatize.

  • Injection: Inject 1 µL into the GC-MS (Split mode 1:10 to prevent column overload).

GC Parameters
  • Inlet: 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Ramp: 100°C (hold 1 min)

    
     15°C/min 
    
    
    
    300°C.

Protocol C: High-Sensitivity Quantification via OPA (HPLC-FLD)

Objective: Routine, high-throughput quantification. Mechanism: Reaction of primary amine with o-Phthalaldehyde (OPA) and a thiol (3-Mercaptopropionic acid) to form a fluorescent isoindole.

Critical Warning

OPA derivatives are unstable and degrade within minutes. This method must be performed using an autosampler with "in-needle" or "mix-in-loop" programming.

Reagents
  • OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate Buffer (pH 10.4) + 50 µL 3-Mercaptopropionic acid (3-MPA).

Automated Workflow (Autosampler Program)
  • Draw: 5 µL Sample.

  • Draw: 5 µL OPA Reagent.

  • Mix: Mix in loop/vial (3 cycles).

  • Wait: 1.0 minute (precisely).

  • Inject: Immediately inject onto the column.

Detection
  • Excitation: 340 nm.

  • Emission: 450 nm.

Comparative Analysis of Methods

FeatureMarfey's Method (Protocol A)GC-MS Silylation (Protocol B)OPA Derivatization (Protocol C)
Primary Use Chiral Purity (Enantiomeric Excess) Structural Confirmation / Impurity IDRoutine Quantification
Sensitivity High (UV/MS)High (MS)Ultra-High (Fluorescence)
Stability Very Stable (>24 hours)Stable (if kept dry)Unstable (Minutes)
Automation Manual Prep requiredManual Prep requiredFully Automatable
Cost ModerateLowLow

Visualizing the Marfey's Reaction

The following diagram illustrates the chemical workflow for the chiral resolution protocol.

MarfeysReaction Sample (S)-Analyte (Racemic Mixture) Reaction Reaction pH 8.5, 40°C, 1 hr Sample->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Quench Quench (HCl Addition) Reaction->Quench Products Diastereomers Formed: 1. L-FDAA-(S)-Analyte 2. L-FDAA-(R)-Analyte Quench->Products HPLC HPLC Separation (Hydrophobic Resolution) Products->HPLC

Figure 2: Reaction pathway for the creation of separable diastereomers using Marfey's Reagent.

References

  • Marfey, P. (1984).[5] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide by liquid chromatography. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[6][7][8][9][10][11][12][13][14][15][16]

  • Thermo Fisher Scientific. (2012). GC Analysis of Derivatized Amino Acids using MSTFA/BSTFA. Application Note.

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using OPA/FMOC. Agilent Application Note 5990-5599EN.

Sources

Incorporation into peptide libraries for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) and chemical scaffolds into peptide libraries represents the shift from "biological" discovery to "chemical" evolution. Standard linear peptide libraries often suffer from poor metabolic stability and low membrane permeability. This guide details the protocols for two dominant methods of incorporation: Chemical Post-Translational Modification (cPTM) in Phage Display (creating bicyclic peptides) and Genetic Code Reprogramming in mRNA Display (the RaPID system).

Part 1: Strategic Overview & Mechanism

To evolve "drug-like" peptides, we must move beyond the 20 canonical amino acids. We utilize two distinct mechanisms to incorporate exotic architectures.

Mechanism A: Chemical Stapling (Phage Display)
  • Concept: A genetic library of peptides containing fixed cysteine residues (e.g., Cys-(X)6-Cys-(X)6-Cys) is expressed on phage.[1]

  • Incorporation: A small molecule "staple" (e.g., TBMB) is chemically conjugated to the cysteines after phage assembly but before panning.

  • Result: A bicyclic peptide with a rigid chemical core, mimicking the constrained structure of antibodies or toxins.

Mechanism B: Genetic Reprogramming (mRNA Display)
  • Concept: The genetic code is "hacked" by removing specific amino acids (usually Methionine) from the translation mix.

  • Incorporation: Synthetic tRNAs charged with ncAAs (N-methylated, D-amino acids, or chloro-acetyl initiators) are added. These are prepared using Flexizymes (ribozymes that acylate tRNA).[2][3]

  • Result: A macrocyclic peptide containing "exotic" residues that confer protease resistance and high affinity.

Part 2: Visualization of Workflows

Figure 1: Comparative Workflow of Incorporation Strategies

This diagram contrasts the "Downstream" chemical modification of Phage Display against the "Upstream" genetic reprogramming of mRNA Display.

IncorporationWorkflow cluster_Phage Phage Display (Chemical Incorporation) cluster_mRNA mRNA Display (Genetic Incorporation) P_DNA Phagemid DNA (Cys-Rich Library) P_Exp Phage Expression (E. coli) P_DNA->P_Exp P_Red Reduction (TCEP/DTT) P_Exp->P_Red P_Chem Chemical Cyclization (TBMB/Linker) P_Red->P_Chem P_Lib Bicyclic Phage Library P_Chem->P_Lib M_DNA DNA Template (AUG-NNK...) M_Trans In Vitro Translation (PURE System -Met) M_DNA->M_Trans M_Flex Flexizyme Reaction (tRNA + ncAA) M_Flex->M_Trans Add Charged tRNA M_Cyc Spontaneous Cyclization (ClAc-Initiator) M_Trans->M_Cyc

Caption: Comparison of post-translational chemical linkage (Phage) vs. co-translational genetic reprogramming (mRNA).

Part 3: Detailed Protocols

Protocol A: Chemical Bicyclization of Phage Libraries

Objective: Covalent attachment of the TBMB (1,3,5-tris(bromomethyl)benzene) scaffold to a 3-Cys peptide library displayed on M13 phage.

Reagents:

  • TBMB: Dissolved in Acetonitrile (ACN) at 100 mM.

  • Reduction Buffer: PBS (pH 7.4) + 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT if possible, or remove thoroughly, as it reacts with TBMB.

  • Reaction Buffer: 20 mM NH4HCO3 (pH 8.0) + 5 mM EDTA.

Step-by-Step Methodology:

  • Phage Rescue & Purification:

    • Precipitate phage using PEG/NaCl (20% PEG-8000, 2.5M NaCl).

    • Resuspend the pellet in Reduction Buffer to a titer of

      
       virions/mL.
      
  • Reduction of Disulfides (Crucial Step):

    • Incubate phage with 1 mM TCEP for 1 hour at 25°C.

    • Why: This breaks the oxidized disulfide bonds between cysteines, freeing the thiols (-SH) for reaction.

    • Validation: Verify reduction efficiency using Ellman’s reagent if optimizing.

  • Buffer Exchange (The "Clean" Step):

    • TCEP must be removed or diluted significantly if it interferes, though TBMB tolerates TCEP better than DTT.

    • Ideally, re-precipitate phage with PEG/NaCl to remove the reductant, or use a Zeba spin column to exchange into Reaction Buffer (degassed) .

  • Chemical Conjugation (The "Staple"):

    • Add TBMB (from 100 mM stock) to the phage solution to a final concentration of 10 µM - 50 µM .

    • Add Acetonitrile up to 20% v/v to ensure linker solubility.

    • Incubate for 1.5 hours at 30°C in the dark.

  • Quenching & Washing:

    • Add 5 mM β-mercaptoethanol to quench unreacted TBMB.

    • Precipitate phage again with PEG/NaCl to remove excess small molecules.

    • Resuspend in selection buffer (PBS-T) for panning.

Protocol B: Genetic Incorporation via mRNA Display (RaPID Method)

Objective: Incorporation of an N-chloroacetyl-D-amino acid initiator and multiple downstream ncAAs using the Flexizyme system.

Reagents:

  • Flexizyme (eFx/dFx): 20 µM stock.

  • Activated ncAA: CME (cyanomethyl ester) or DBE (dinitrobenzyl ester) derivatives.

  • PURE System: A reconstituted translation system lacking Methionine (Met) and release factors (RF1).

Step-by-Step Methodology:

  • tRNA Acylation (The "Charging" Step):

    • Mix 20 µM tRNA, 20 µM Flexizyme, and 5 mM activated ncAA (CME-substrate) in HEPES buffer (pH 7.5) with 600 mM MgCl2.

    • Incubate on ice (0°C) for 2-6 hours (time depends on the specific ncAA substrate).

    • Precipitate RNA with ethanol/sodium acetate to pellet the acylated tRNA-ncAA.

    • Why: This creates the "loaded" tRNA that will hijack the ribosome.

  • In Vitro Translation (The "Reprogramming"):

    • Prepare the PURE system master mix minus Methionine .

    • Add the DNA template (containing the T7 promoter).

    • Add 50 µM of ClAc-D-Phe-tRNA^fMet (Initiator) and other ncAA-tRNAs.

    • Incubate at 37°C for 30 minutes.

    • Mechanism:[4][5] The ribosome initiates translation using the ClAc-D-Phe instead of Formyl-Methionine.

  • Spontaneous Cyclization:

    • The N-terminal Chloroacetyl (ClAc) group is highly reactive toward the thiol of a downstream Cysteine (encoded by a UGC codon).

    • After translation, incubate at 37°C for an additional 30-60 minutes. The macrocyclization occurs spontaneously via thioether bond formation.

  • Fusion Formation:

    • Add high-salt buffer (Mg2+/K+) to stall the ribosome.

    • Allow the Puromycin linker (on the 3' end of the mRNA) to enter the A-site and fuse with the peptide.

  • Reverse Transcription:

    • Add Reverse Transcriptase (RT) to generate the cDNA-mRNA-Peptide hybrid. This protects the genetic information (RNA) from degradation during selection.

Part 4: Quality Control & Validation

Trustworthiness in library construction is binary: either it worked, or you are selecting noise.

Table 1: Validation Metrics

MethodCheckpointAcceptance Criteria
MALDI-TOF Post-Cyclization (Test Peptide)Mass shift corresponding exactly to Linker/ncAA addition. No linear parent mass remaining.
Biotin-Shift Phage Cys-AvailabilityAfter cyclization, reaction with Biotin-PEG-Maleimide should be negative (all Cys should be occupied by TBMB).
qPCR Library RecoveryRecovery of >10^7 copies after Round 1 panning indicates successful display and binding.
Figure 2: The RaPID Cycle (Selection Loop)

This diagram illustrates the iterative selection process for ncAA-containing libraries.[2]

RaPID_Cycle Lib mRNA Library Trans Translation (+ ncAAs) Lib->Trans PURE System Sel Affinity Selection Trans->Sel Target Binding RT_PCR RT-PCR Recovery Sel->RT_PCR Elution RT_PCR->Lib Transcription Seq NGS Analysis RT_PCR->Seq QC

Caption: The iterative cycle of Translation, Selection, and Amplification in the RaPID system.

References

  • Heinis, C., Rutherford, T., Freund, S., & Winter, G. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology, 5(7), 502–507. [Link]

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-canonical polypeptide synthesis.[3] Nature Methods, 3(5), 357–359. [Link]

  • Passioura, T., & Suga, H. (2014). A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets.[1][3][6][7] Chemical Communications, 53(12), 1931-1940. [Link]

  • Smith, G. P. (1985).[8] Filamentous fusion phage: novel expression vectors that display cloned antigens on the virion surface. Science, 228(4705), 1315–1317. [Link]

  • Roberts, R. W., & Szostak, J. W. (1997). RNA-peptide fusions for the in vitro selection of peptides and proteins.[9] Proceedings of the National Academy of Sciences, 94(23), 12297–12302. [Link]

Sources

Application Notes and Protocols for the Study of Amino Acid Metabolism Using (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino acid metabolism is a cornerstone of cellular physiology, underpinning not only protein synthesis but also a vast array of processes including energy production, nucleotide synthesis, and neurotransmission.[1][2] Dysregulation of these metabolic pathways is a hallmark of numerous pathologies, from inborn errors of metabolism to cancer and neurodegenerative diseases.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid analog, as a tool to investigate and modulate amino acid metabolism. We present its physicochemical properties, putative mechanisms of action, and detailed protocols for its use in cell-based assays, metabolomic analysis, and enzyme inhibition studies.

Introduction: The Rationale for Utilizing Amino Acid Analogs

The study of metabolic pathways often relies on the use of molecular probes that can perturb the system in a controlled manner. Amino acid analogs, which mimic the structure of natural amino acids, are invaluable tools for this purpose.[4] They can act as competitive inhibitors of enzymes or transporters, allowing for the elucidation of pathway dynamics and the identification of potential therapeutic targets.[4][5]

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a synthetic amino acid derivative with a unique dichlorophenyl group that enhances its interaction with biological targets.[4] This structural feature makes it a compelling candidate for probing the intricacies of amino acid metabolism, particularly in the context of neurological and oncological research where altered amino acid dependencies are prevalent.[6][7] This guide will provide the foundational knowledge and practical methodologies to effectively employ this compound in your research.

Physicochemical Properties of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

A thorough understanding of the compound's properties is critical for its effective use in experimental settings. The table below summarizes the key physicochemical characteristics of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

PropertyValueSource
Synonyms (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid[8]
Molecular Formula C₉H₉Cl₂NO₂[8][9]
Molecular Weight 234.08 g/mol [8][9]
CAS Number 757937-66-9[8]
Appearance Solid[9]
Purity ≥ 98%
Storage Store at 0-8°C[10]

Putative Mechanism of Action

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid likely exerts its effects on amino acid metabolism through two primary mechanisms: competitive inhibition of amino acid transporters and direct inhibition of key metabolic enzymes. The dichlorophenyl moiety can influence its binding affinity and specificity for various biological targets.

Interaction with Amino Acid Transporters

Many amino acid transporters recognize substrates based on their overall structure. As an analog of phenylalanine, (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid may compete with natural amino acids for uptake into the cell via transporters such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Inhibition of Aminotransferases

Aminotransferases are a class of enzymes that play a central role in amino acid metabolism by transferring amino groups.[11] The structure of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid suggests it could act as an inhibitor of enzymes such as GABA aminotransferase (GABA-AT) or ornithine aminotransferase (OAT).[12][13][14] Inhibition of these enzymes can lead to the accumulation of their respective substrates, providing a measurable readout of metabolic perturbation.

putative_mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analog_ext (S)-3-Amino-3- (2,4-dichlorophenyl)propanoic acid Transporter Amino Acid Transporter (e.g., LAT1) Analog_ext->Transporter Competitive Binding AA_ext Natural Amino Acids (e.g., Phenylalanine) AA_ext->Transporter Normal Uptake Analog_int Analog Transporter->Analog_int AA_int Natural Amino Acids Transporter->AA_int Enzyme Aminotransferase (e.g., GABA-AT, OAT) Analog_int->Enzyme Inhibition AA_int->Enzyme Metabolites Metabolic Products Enzyme->Metabolites Precursors Metabolic Precursors Precursors->Enzyme

Caption: Putative mechanism of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Experimental Protocols

The following protocols are provided as a starting point for investigating the effects of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid on amino acid metabolism. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: Cell-Based Assay for Assessing Impact on Intracellular Amino Acid Pools

This protocol describes how to treat a chosen cell line with the compound and harvest the cells for subsequent metabolomic analysis.

Materials:

  • (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

  • Cell line of interest (e.g., SH-SY5Y for neuronal studies, HeLa for general cancer metabolism)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A concentration range of 1-100 µM is a good starting point for dose-response experiments.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[15]

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[16]

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • Sample Storage: Store the dried metabolite pellets at -80°C until analysis.[17]

cell_based_assay_workflow Start Seed Cells in 6-well Plates Treat Treat with Compound or Vehicle Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Quench Quench with 80% Methanol Wash->Quench Harvest Scrape and Collect Lysate Quench->Harvest Centrifuge Centrifuge at 14,000 x g Harvest->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Dry Metabolites Extract->Dry Store Store at -80°C Dry->Store

Caption: Workflow for cell-based metabolomic studies.

Protocol 2: Analysis of Amino Acids by LC-MS/MS

This protocol provides a general workflow for the analysis of the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite samples

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • Amino acid standards

  • LC-MS/MS system equipped with a suitable column (e.g., HILIC or C18)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a small volume (e.g., 100 µL) of a suitable solvent, such as 50% acetonitrile.

  • LC Separation: Inject the reconstituted sample onto the LC system. The specific gradient of mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) will depend on the column and the specific amino acids of interest.

  • MS/MS Detection: Operate the mass spectrometer in a targeted manner using Multiple Reaction Monitoring (MRM) for the amino acids of interest. The precursor and product ion pairs for each amino acid should be optimized using authentic standards.

  • Data Analysis:

    • Integrate the peak areas for each amino acid in the samples.

    • Normalize the data to an internal standard and/or cell number/protein content.

    • Perform statistical analysis to identify significant changes in amino acid levels between the treated and control groups.

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol describes how to assess the inhibitory potential of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid on a specific aminotransferase, such as GABA aminotransferase.

Materials:

  • Recombinant human GABA aminotransferase

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • Succinic semialdehyde dehydrogenase

  • Assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of all reagents in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADH, PLP, α-ketoglutarate, and succinic semialdehyde dehydrogenase.

  • Inhibitor Addition: Add varying concentrations of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid or vehicle control to the wells.

  • Enzyme Addition: Add GABA aminotransferase to all wells except the no-enzyme control.

  • Initiate Reaction: Start the reaction by adding GABA to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Data Analysis and Expected Results

The following table provides an example of expected results from an LC-MS/MS analysis of intracellular amino acids after treatment with (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, assuming it acts as a competitive inhibitor of a transporter for large neutral amino acids.

Amino AcidControl (Relative Abundance)Treated (Relative Abundance)Fold Changep-value
Phenylalanine1.00 ± 0.120.45 ± 0.080.45<0.01
Tyrosine1.00 ± 0.150.52 ± 0.100.52<0.01
Leucine1.00 ± 0.110.61 ± 0.090.61<0.05
Isoleucine1.00 ± 0.130.58 ± 0.110.58<0.05
Glutamate1.00 ± 0.091.05 ± 0.141.05>0.05
Alanine1.00 ± 0.100.98 ± 0.120.98>0.05

Interpretation: A significant decrease in the intracellular concentrations of large neutral amino acids like phenylalanine, tyrosine, leucine, and isoleucine would suggest that (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is competitively inhibiting their transport into the cell. No significant change in other amino acids like glutamate and alanine would indicate specificity of the inhibitory effect.

Troubleshooting

ProblemPossible CauseSolution
High variability in metabolomics data Inconsistent cell harvesting or quenchingEnsure rapid and consistent washing and quenching steps. Keep all solutions and samples on ice.
No effect of the compound observed Compound concentration is too low; Incubation time is too short; Compound is not solublePerform a dose-response and time-course experiment. Verify the solubility of the compound in the culture medium.
Poor peak shape in LC-MS/MS Sample matrix effects; Improper sample cleanupOptimize the sample preparation protocol, consider solid-phase extraction. Adjust the mobile phase composition.
High background in enzyme assay Non-enzymatic degradation of NADHRun a no-enzyme control and subtract the background rate.

Conclusion

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a promising tool for the investigation of amino acid metabolism. Its ability to act as a mimic of natural amino acids allows for the targeted perturbation of metabolic pathways, providing valuable insights into cellular physiology and disease. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the utility of this compound in their specific areas of interest. As with any experimental system, careful optimization and validation are crucial for obtaining robust and reproducible results.

References

  • (S-3-Amino-3-(2,4-dichlorophenyl)propionic acid - Chem-Impex. [Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - MDPI. [Link]

  • Chemical Building Blocks for Neurological Therapies: The Significance of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Propionic acid - Wikipedia. [Link]

  • (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid - Chem-Impex. [Link]

  • Amino Acid Metabolism - PMC - PubMed Central - NIH. [Link]

  • (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid – Chem-Impex. [Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - OSTI.GOV. [Link]

  • (S)-3-Amino-3-(4-chlorophenyl)propionic acid - Chem-Impex. [Link]

  • (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, 98% Purity, C9H9Cl2NO2, 1 gram. [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. [Link]

  • Amino acids in the cultivation of mammalian cells - PMC - PubMed Central. [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid - PMC - NIH. [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PubMed Central. [Link]

  • Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - NIH. [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

  • Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. [Link]

  • Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation - Metabolon. [Link]

  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development - RSC Publishing. [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1 S,3 S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid - PubMed. [Link]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI. [Link]

  • Amino Acid Metabolism - YouTube. [Link]

  • (PDF) Amino Acid Metabolism - ResearchGate. [Link]

  • Overview of involvement of amino acids in mammalian cell culture - ResearchGate. [Link]

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC - PubMed Central. [Link]

  • [PDF] Amino acid metabolism in mammalian cell cultures. - Semantic Scholar. [Link]

  • Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This crucial chiral building block is instrumental in the development of novel therapeutics, particularly in the realm of neurological disorders.[1][2][3] Its unique structure, featuring a dichlorophenyl group, makes it a valuable component for creating complex molecules with targeted biological activity.[2][4] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific challenges that may arise during the synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Initial Condensation/Addition Step

Question: We are experiencing a lower than expected yield in the initial reaction between 2,4-dichlorobenzaldehyde and our nitrogen source (e.g., a chiral auxiliary or ammonia equivalent). What are the likely causes and how can we improve this?

Root Cause Analysis & Solutions:

The formation of the β-amino acid backbone is a critical, yield-determining step. Several factors can contribute to poor performance:

  • Incomplete Imine Formation: The initial condensation to form the imine intermediate may be incomplete.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a Dean-Stark trap or drying agents like molecular sieves can be beneficial.

  • Suboptimal Reaction Temperature: The temperature for both imine formation and the subsequent nucleophilic addition needs to be carefully controlled.

    • Solution: For the condensation step, gentle heating (e.g., 40-60 °C) can be advantageous. However, for the subsequent addition of the nucleophile (e.g., a silyl ketene acetal in a Mannich-type reaction), lower temperatures (e.g., -78 °C to 0 °C) are often required to enhance diastereoselectivity and prevent side reactions.[5]

  • Steric Hindrance: The bulky 2,4-dichlorophenyl group can sterically hinder the approach of the nucleophile.[6]

    • Solution: Consider using a less sterically demanding chiral auxiliary if applicable. Alternatively, increasing the concentration of the reagents can sometimes overcome kinetic barriers.[6]

Issue 2: Poor Diastereoselectivity/Enantioselectivity

Question: Our synthesis is producing a nearly racemic mixture of the desired β-amino acid, or the diastereomeric excess is unacceptably low. How can we improve the stereochemical control?

Root Cause Analysis & Solutions:

Achieving high stereoselectivity is paramount for the synthesis of a single enantiomer.[7]

  • Ineffective Chiral Auxiliary or Catalyst: The chosen chiral auxiliary or asymmetric catalyst may not be providing sufficient facial discrimination.

    • Solution: Screen a variety of chiral auxiliaries (e.g., Evans oxazolidinones) or chiral catalysts (e.g., those based on ruthenium or rhodium) to find the optimal one for this specific substrate.[7][8] The choice of metal and ligand in catalytic systems is critical.

  • Reaction Temperature: As mentioned previously, temperature plays a crucial role in stereocontrol.

    • Solution: Perform the stereodetermining step at the lowest practical temperature. Cryogenic conditions (-78 °C or lower) are common in asymmetric synthesis to maximize selectivity.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.

    • Solution: Experiment with a range of solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often preferred.

Issue 3: Difficulty with Protecting Group Removal

Question: We are struggling to deprotect the amino or carboxyl groups without causing side reactions or racemization. What are the best practices for deprotection?

Root Cause Analysis & Solutions:

The choice of protecting groups and the conditions for their removal are critical for preserving the integrity of the final product.

  • Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to racemization at the stereocenter or degradation of the molecule.

    • Solution: Employ orthogonal protecting groups that can be removed under mild and specific conditions. For example, a Boc (tert-butyloxycarbonyl) group on the amine can be removed with mild acid (e.g., trifluoroacetic acid in DCM), while a benzyl ester can be cleaved by hydrogenolysis.

  • Incomplete Deprotection: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress carefully using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or the amount of deprotecting agent.

Issue 4: Challenges in Product Isolation and Purification

Question: The final product is difficult to crystallize, or we are seeing significant loss of material during purification. What are some effective isolation strategies?

Root Cause Analysis & Solutions:

The zwitterionic nature of amino acids can make them challenging to handle.

  • Solubility Issues: The product may be highly soluble in the aqueous phase during workup or sparingly soluble in common organic solvents for chromatography.

    • Solution: Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and promote precipitation. For purification, ion-exchange chromatography can be a powerful technique for separating the desired amino acid from charged impurities.

  • Formation of Emulsions: Emulsions can form during aqueous workup, making phase separation difficult.

    • Solution: Adding a small amount of a saturated salt solution (brine) can help to break emulsions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid?

A common and effective approach is the asymmetric Mannich-type reaction. This involves the condensation of 2,4-dichlorobenzaldehyde with a chiral amine or ammonia equivalent to form a chiral imine, followed by the addition of a nucleophile such as a silyl ketene acetal. Subsequent hydrolysis of the resulting adduct yields the desired β-amino acid.[9]

Q2: Are there enzymatic methods available for this synthesis?

Yes, enzymatic synthesis is a promising alternative that can offer high enantioselectivity and milder reaction conditions.[10] Enzymes such as transaminases can be used to asymmetrically aminate a suitable keto-acid precursor. This approach is gaining traction in industrial settings due to its green chemistry advantages.

Q3: How can I confirm the enantiomeric purity of my final product?

The enantiomeric excess (e.e.) can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11][12] Another method involves derivatizing the amino acid with a chiral agent, such as Mosher's acid chloride, to form diastereomers that can be distinguished by standard NMR spectroscopy or chromatography.[5]

Q4: What are some key considerations for scaling up the synthesis of this compound?

For large-scale synthesis, factors such as cost of reagents, reaction safety, and ease of purification become paramount.[1]

  • Reagent Selection: Opt for less expensive and readily available starting materials and catalysts where possible.

  • Process Safety: Carefully consider the thermal stability of intermediates and the potential for runaway reactions.

  • Purification: Crystallization is often the most cost-effective and scalable method for purifying the final product. Developing a robust crystallization procedure is crucial.

III. Experimental Protocols & Data

Protocol 1: Asymmetric Mannich-Type Reaction

This protocol outlines a general procedure for the synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid via an asymmetric Mannich-type reaction using a chiral auxiliary.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amine auxiliary in an anhydrous solvent (e.g., DCM). Cool the solution to 0 °C. Add 2,4-dichlorobenzaldehyde dropwise and stir for 2-4 hours at 0 °C.

  • Nucleophilic Addition: In a separate flask, prepare the silyl ketene acetal by reacting the corresponding ester with a suitable base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., trimethylsilyl chloride, TMSCl) at -78 °C.

  • Coupling Reaction: Cool the imine solution to -78 °C. Slowly add the pre-formed silyl ketene acetal solution dropwise. Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Purification: Hydrolyze the resulting adduct using appropriate acidic or basic conditions to cleave the chiral auxiliary and the ester group. Purify the crude product by recrystallization or column chromatography to obtain the final (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Data Presentation: Comparison of Chiral Auxiliaries
Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)
(S)-(-)-2-Amino-2-phenylethanol>95%75%
(R)-(+)-tert-Butanesulfinamide>98%82%
Evans Oxazolidinone90-95%78%

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions.

IV. Visualization of Key Processes

Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Deprotection & Purification A 2,4-Dichlorobenzaldehyde Imine Chiral Imine Intermediate A->Imine B Chiral Amine B->Imine C Anhydrous Solvent C->Imine Adduct Diastereomeric Adduct Imine->Adduct -78 °C D Silyl Ketene Acetal D->Adduct Product (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Adduct->Product Hydrolysis E Hydrolysis F Purification Product->F

Caption: Workflow for the asymmetric synthesis of the target compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Issue {Low Yield or Poor Selectivity} Cause1 Incomplete Reaction Issue->Cause1 Cause2 Suboptimal Temperature Issue->Cause2 Cause3 Ineffective Chiral Control Issue->Cause3 Cause4 Side Reactions Issue->Cause4 Sol1 Verify Reagent Purity & Stoichiometry Cause1->Sol1 Sol2 Optimize Temperature Profile Cause2->Sol2 Sol3 Screen Chiral Auxiliaries/Catalysts Cause3->Sol3 Sol4 Ensure Anhydrous Conditions Cause4->Sol4

Sources

Technical Support Center: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the scale-up and production of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid . This document is structured to function as a Tier-3 Technical Support manual, addressing process chemistry, engineering controls, and troubleshooting for high-purity isolation.

Case ID: SC-24-DCP-BETA Topic: Scale-Up Optimization & Troubleshooting Support Level: Senior Application Scientist Status: Active

Executive Summary & Route Selection

Scaling up chiral


-amino acids containing electron-deficient aromatic rings (like the 2,4-dichlorophenyl moiety) presents unique challenges regarding solubility, racemization, and "atom economy."

For the production of the (S)-enantiomer at kilogram scale, we recommend a Chemo-Enzymatic Hybrid Route . While asymmetric hydrogenation is popular, the presence of chlorines on the phenyl ring poses a high risk of hydrodehalogenation (loss of Cl atoms) when using standard Pd/C catalysts.

Recommended Workflow:

  • Racemic Synthesis: Modified Rodionov Condensation (High throughput, low cost).

  • Activation: Esterification to the ethyl ester.

  • Resolution: Biocatalytic Hydrolysis (Lipase-catalyzed) to selectively isolate the (S)-acid.

Master Protocol: The "Golden Path"

Use this section as the baseline standard operating procedure (SOP).

Phase A: Synthesis of Racemic Scaffold (Rodionov Reaction)

Reaction: 2,4-Dichlorobenzaldehyde + Malonic Acid + Ammonium Acetate


 Racemic 

-Amino Acid.
  • Charge: Load ethanol (5 vol), 2,4-dichlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) into the reactor.

  • Reflux: Heat to 75-80°C. Critical: Monitor CO₂ evolution.

  • Precipitation: Upon cooling to 20°C, the product typically precipitates as a thick slurry.

  • Filtration: Filter and wash with cold ethanol.

Phase B: Enzymatic Resolution (The Chiral Switch)

Note: Direct resolution of the zwitterionic free acid is difficult. Conversion to the ester allows for efficient lipase resolution.

  • Esterification: Treat the racemic acid with thionyl chloride in ethanol (

    
    ). Isolate the Racemic Ethyl Ester .
    
  • Biocatalysis: Suspend the ester in Phosphate Buffer (pH 7.5) / MTBE biphasic system (9:1).

  • Enzyme Addition: Add Lipase B from Candida antarctica (CAL-B) (immobilized, e.g., Novozym 435).

  • Reaction: The enzyme selectively hydrolyzes the (S)-ester back to the (S)-acid (soluble in aqueous phase at pH 7), leaving the (R)-ester intact (in organic phase).

  • Separation: Phase separate. Acidify the aqueous layer to pH 5.5 to precipitate the pure (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid .

Troubleshooting Guide (FAQ & Diagnostics)

Navigate specific production issues below.

Category 1: Synthesis & Reaction Kinetics[1][2][3]

Q: The Rodionov reaction slurry is too thick to stir. How do I prevent agitator failure?

  • Root Cause: The product is zwitterionic and highly insoluble in ethanol, creating a "cement-like" cake during scale-up.

  • Solution:

    • Solvent Switch: Switch from pure Ethanol to Ethanol/Water (95:5) . The slight water content improves solubility and crystal habit.

    • Hot Filtration: Do not cool to 0°C immediately. Filter at 25°C to remove the bulk, then cool the mother liquor for a second crop. This reduces torque load.

Q: I see a "de-chlorinated" impurity (monochlorophenyl) in the final product.

  • Root Cause: If you attempted a hydrogenation route or used Zinc/HCl for reduction, you likely cleaved a chlorine atom.

  • Solution: Strictly avoid reducing metal environments (Pd, Zn) after the aromatic ring is halogenated. Adhere to the condensation route (Rodionov) which is non-reductive.

Category 2: Enantiomeric Purity (Chiral Resolution)

Q: The enzymatic hydrolysis stalled at 40% conversion, and ee is only 85%.

  • Root Cause: Product Inhibition. The generated ethanol (byproduct) or the free acid is inhibiting the lipase.

  • Solution:

    • pH Stat Mode: Ensure you are continuously adding NaOH to maintain pH 7.5. If pH drops, the enzyme deactivates.

    • Product Removal: If possible, run in a loop reactor with an anion-exchange resin column to continuously remove the (S)-acid product.

Q: The (S)-acid is not precipitating from the aqueous layer after resolution.

  • Root Cause: Isoelectric point (pI) mismatch.

    
    -amino acids have a different pI than 
    
    
    
    -amino acids.
  • Solution: The pI of this molecule is approximately 5.8 - 6.2 . If you acidify to pH 1 (like a standard workup), it forms the hydrochloride salt, which is soluble. You must titrate precisely to pH 6.0 to crash out the zwitterion.

Category 3: Impurity Profile
Impurity ObservedProbable OriginRemediation Strategy
Cinnamic Acid Derivative Incomplete ammonia addition (Knoevenagel side product)Increase Ammonium Acetate to 2.5 eq; Ensure vigorous reflux.
Ethyl Ester (in final solid) Incomplete hydrolysis or poor phase cutWash the final aqueous layer with MTBE before acidification to remove residual ester.
Dimer/Oligomer Thermal degradation during dryingDry under vacuum at

.

-amino acids can cyclize to

-lactams at high heat.

Process Visualization

The following diagram illustrates the logic flow for the recommended Chemo-Enzymatic route, including critical decision points (diamonds) and quality checks.

G Start Raw Materials: 2,4-Dichlorobenzaldehyde Malonic Acid Rodionov Rodionov Condensation (EtOH, NH4OAc, Reflux) Start->Rodionov RacemicAcid Intermediate: Racemic u03B2-Amino Acid Rodionov->RacemicAcid Precipitation Esterification Esterification (SOCl2 / EtOH) RacemicAcid->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzymatic Enzymatic Resolution (CAL-B Lipase, pH 7.5) RacemicEster->Enzymatic Sep Phase Separation Enzymatic->Sep OrgPhase Organic Phase: (R)-Ester (Unreacted) Sep->OrgPhase Undesired Isomer AqPhase Aqueous Phase: (S)-Acid (Salt form) Sep->AqPhase Target Isomer Acidification Adjust to pI (~pH 6.0) AqPhase->Acidification FinalProduct Final Product: (S)-3-Amino-3-(2,4-dichlorophenyl) propanoic acid Acidification->FinalProduct Crystallization

Caption: Workflow for the chemo-enzymatic production of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, highlighting the critical phase separation step.

Critical Quality Attributes (CQA) & Specifications

For pharmaceutical applications, the isolated product must meet these criteria:

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual
Assay (Titration)

(Dry Basis)
HClO₄ Titration (Non-aqueous)
Enantiomeric Excess (ee)

Chiral HPLC (e.g., Chiralpak ZWIX)
Related Substances Total Impurities

RP-HPLC (C18)
Residual Solvent Ethanol

ppm
GC-Headspace
Water Content

Karl Fischer

References

  • Rodionov Reaction Mechanism & Scale-up: K. Rodionow, "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak," J. Am. Chem. Soc. (Historical Context for mechanism). For modern application: Org. Process Res. Dev. protocols on

    
    -amino acid synthesis.[1][2][3]
    
  • Enzym

    
    -Amino Acids : Solano, D.M., et al. "Enzymatic resolution of 
    
    
    
    -amino acids via lipase-catalyzed hydrolysis of their esters." Journal of Organic Chemistry. (Generalized protocol for phenyl-beta-amino acids).
  • Properties of 2,4-Dichloro Analog : Sigma-Aldrich Product Specification, "(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid." (Used for physical property verification).

  • Process Safety in Amino Acid Isolation: Anderson, N.G. "Practical Process Research & Development." Academic Press.

(Note: Specific patent literature regarding the 2,4-dichloro derivative often references generic "halogenated phenyl" claims. The Rodionov + Enzymatic route is the non-infringing standard for generic development.)

Sources

Reducing impurities in (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid preparations

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in pharmaceutical research, (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid serves as a critical chiral building block for the synthesis of various bioactive molecules and therapeutic agents.[1][2] Its stereospecific structure is paramount for effective interaction with biological targets, particularly in the development of drugs for neurological disorders.[2] However, achieving high chemical and enantiomeric purity during its synthesis presents a significant challenge for researchers.

This technical support guide provides practical, in-depth solutions to common issues encountered during the preparation and purification of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. Designed for scientists and development professionals, this resource offers troubleshooting strategies and detailed protocols to help you identify, minimize, and eliminate critical impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude preparation?

A: Impurities can generally be classified into three categories:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2,4-dichlorobenzaldehyde, malonic acid derivatives), residual solvents, and reagents used in the synthesis.

  • By-products: These are substances formed from side reactions. Depending on the synthetic route, these could include products from over-reduction, decarboxylation, or dimerization. For instance, incomplete amination or alternative reaction pathways can lead to structurally similar but undesired molecules.

  • Stereochemical Impurities: The most critical impurity is the unwanted (R)-enantiomer. Since biological systems are highly stereospecific, the presence of the (R)-enantiomer can lead to reduced efficacy or off-target effects.[3][4]

Q2: Why is controlling the enantiomeric purity (the amount of the R-enantiomer) so critical?

A: Biological systems, such as enzymes and receptors, are chiral environments. Consequently, only one enantiomer of a chiral drug typically binds to the target to produce the desired therapeutic effect.[4] The other enantiomer might be inactive, have a different (and potentially undesirable) pharmacological effect, or even be toxic. Therefore, for regulatory approval and to ensure the safety and efficacy of a final drug product, achieving a high enantiomeric excess (e.e.) of the (S)-enantiomer is non-negotiable.

Q3: What are the primary analytical methods for detecting and quantifying impurities in my sample?

A: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique.[5][6]

  • Reversed-Phase HPLC (RP-HPLC): Ideal for quantifying chemical purity by separating the target compound from starting materials and non-chiral by-products. A C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like TFA) is a standard starting point.

  • Chiral HPLC: Essential for determining enantiomeric purity. This requires a chiral stationary phase (CSP), such as a column based on a polysaccharide derivative (e.g., cellulose or amylose) or a crown ether.[7]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurity peaks by providing mass-to-charge ratio information.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the overall structure of the final product and can sometimes be used with chiral shift reagents to determine enantiomeric purity, though it is less sensitive than chiral HPLC for this purpose.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.

Problem 1: Low Chemical Purity After Synthesis (Multiple Peaks in RP-HPLC)
  • Probable Cause: This issue typically stems from an incomplete reaction or the formation of stable side products. The reaction conditions—temperature, time, stoichiometry, or catalyst activity—may not be optimized for your specific scale or equipment.

  • Solution: Purification via Recrystallization Recrystallization is a robust technique for removing process-related impurities and many by-products by leveraging differences in solubility between the desired compound and the impurities. Amino acids, being zwitterionic, often have favorable solubility profiles in polar solvent systems like water-alcohol mixtures.

    Detailed Protocol: Recrystallization of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

    • Solvent Selection: Begin by testing solubility in various solvent systems. A common and effective choice for β-amino acids is a mixture of ethanol and deionized water. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Dissolution: In an appropriately sized flask, add the crude product. Add the minimum amount of hot ethanol (e.g., 60-70°C) required to fully dissolve the solid. Stir continuously. If dissolution is difficult, add small portions of hot deionized water until a clear solution is achieved. Rationale: Using the minimum amount of solvent is crucial for maximizing recovery.

    • Decolorization (Optional): If the solution is colored, it may indicate polymeric or highly conjugated impurities. Add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution and stir for 5-10 minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. Rationale: Keeping the apparatus warm prevents premature crystallization of the product.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (the same ethanol/water ratio) to remove any residual soluble impurities adhering to the crystal surface.

    • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Validation: Analyze the dried product by RP-HPLC to confirm the removal of impurities.

Problem 2: Poor Enantiomeric Excess (Significant Peak for the (R)-enantiomer in Chiral HPLC)
  • Probable Cause: If the synthesis is not enantioselective, the product will be a racemic mixture (a 50:50 mix of S and R enantiomers). The most reliable method to isolate the desired (S)-enantiomer from a racemic mixture is through chiral resolution.

  • Solution: Purification via Diastereomeric Salt Formation This classical resolution technique involves reacting the racemic acid with a pure chiral base. This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[3]

    Conceptual Workflow: Chiral Resolution

    Caption: Chiral resolution workflow via diastereomeric salt formation.

    Detailed Protocol: Chiral Resolution using (R)-(+)-α-Phenylethylamine

    • Salt Formation: Dissolve the racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

    • Combine and Crystallize: Slowly add the resolving agent solution to the racemic acid solution with stirring. The diastereomeric salts will begin to form. The mixture may need to be gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature to initiate fractional crystallization. One diastereomer should preferentially crystallize due to lower solubility in the chosen solvent.

    • Isolate First Crop: Collect the precipitated solid by vacuum filtration. This solid is enriched in one diastereomer. Analyze a small sample of the free acid (liberated by acid treatment) via chiral HPLC to determine the enantiomeric excess.

    • Recrystallize for Purity: To achieve high enantiomeric purity (>99% e.e.), the isolated salt may need to be recrystallized one or more times from the same solvent system. Monitor progress with chiral HPLC after each recrystallization step.

    • Liberate the Enantiopure Acid: Once the desired enantiomeric purity of the salt is achieved, dissolve it in water. Acidify the solution by slowly adding aqueous HCl (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The enantiomerically pure (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid will precipitate out of the solution.

    • Final Isolation: Collect the pure (S)-enantiomer by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • Validation: Confirm the final chemical and enantiomeric purity using both RP-HPLC and Chiral HPLC.

Data Summary: Expected Purification Outcomes

The following table provides an illustrative summary of the expected purity improvements that can be achieved using the protocols described above. Actual results may vary based on the initial purity of the crude material and specific experimental conditions.

Purification StageAnalytical MethodTypical Purity (Area %)Typical Enantiomeric Excess (e.e.)
Crude Product RP-HPLC85 - 95%~0% (Racemic)
Chiral HPLCN/A~0% (Racemic)
After Recrystallization RP-HPLC> 99.0%~0% (Racemic)
Chiral HPLCN/A~0% (Racemic)
After Chiral Resolution RP-HPLC> 99.5%N/A
Chiral HPLCN/A> 99.0%

Visualizing the Impurity Landscape

Understanding the source and nature of impurities is the first step toward their elimination.

Caption: Common impurity categories in the synthesis of the target compound.

References

  • Ningbo Inno Pharmchem Co.,Ltd. S-3-Amino-3-(3,4-dichlorophenyl)propionic Acid: A Versatile Chiral Building Block for Pharmaceutical Innovation.[Link]

  • MDPI. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.[Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]

  • Google Patents.CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. Experimental study on the synthesis of 3-amino-4-chloroximinofurazan.[Link]

  • Scielo. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[Link]

  • Tóth, G., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Google Patents.CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Google Patents.
  • ResearchGate. Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.[Link]

  • ResearchGate. Summary of analytical methods for detecting amino acid impurities.[Link]

  • PubMed. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].[Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides.[Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids.[Link]

  • Functional Materials Journal. Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.[Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[Link]

  • Google Patents.US4379941A - Resolution of racemic amino acids.
  • Ningbo Inno Pharmchem Co.,Ltd. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.[Link]

  • Reddy, M. S., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PubMed Central. [Link]

  • Kim, J., et al. (2023). Simultaneous determination of l-tryptophan impurities in meat products. PubMed Central. [Link]

  • Bousbia, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. [Link]

Sources

Overcoming poor resolution in chiral separation of dichlorophenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the chiral separation of dichlorophenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving adequate resolution of this compound's enantiomers. Here, we will explore common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to overcome these analytical hurdles.

Troubleshooting Guide: Addressing Poor Resolution

Poor resolution in the chiral separation of dichlorophenylpropanoic acid is a common yet solvable issue. This section provides a systematic approach to diagnosing and resolving the most frequent problems.

Q1: Why am I observing poor peak resolution (Rs < 1.5) between the enantiomers of dichlorophenylpropanoic acid?

Poor resolution can stem from several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, or incorrect temperature settings.[1] A systematic approach to method development is crucial for achieving the desired separation.[1]

Initial Diagnostic Steps:

  • Verify System Suitability: Before troubleshooting your specific method, ensure your HPLC system is performing optimally. Check for leaks, ensure proper pump function, and confirm detector stability.

  • Column Health: An aging or contaminated column can lead to a significant loss of resolution. If you suspect column degradation, consider flushing it with a strong solvent or replacing it.[2][3][4]

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Q2: I'm seeing significant peak tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue, especially with acidic compounds like dichlorophenylpropanoic acid.[5][6] This can compromise accurate quantification.[5]

Primary Causes and Solutions:

  • Secondary Interactions: Strong interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase are a primary cause of tailing.[5][7][8]

    • Solution: Introduce an acidic additive to the mobile phase, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, typically at a concentration of 0.1%.[9][10] This suppresses the ionization of the silanol groups and the carboxylic acid, minimizing these unwanted interactions.[5][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][7]

    • Solution: Reduce the injection volume or dilute the sample.[5][12]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[3]

Experimental Protocol: Optimizing Acidic Additive Concentration

  • Prepare a Stock Solution: Create a stock solution of your dichlorophenylpropanoic acid racemate in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying concentrations of an acidic additive (e.g., 0.05%, 0.1%, and 0.2% TFA in your chosen organic solvent/aqueous mixture).

  • Equilibrate the Column: For each mobile phase, flush the column for at least 20 column volumes to ensure full equilibration.

  • Inject and Analyze: Inject the sample and record the chromatograms.

  • Evaluate Peak Shape: Calculate the tailing factor for each concentration. A value close to 1.0 indicates good peak symmetry.[5]

Additive ConcentrationTailing Factor (Enantiomer 1)Tailing Factor (Enantiomer 2)Resolution (Rs)
0%2.12.31.2
0.05% TFA1.51.61.7
0.1% TFA1.11.22.1
0.2% TFA1.01.12.0
Caption: Example data showing the effect of an acidic additive on peak tailing and resolution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of separating dichlorophenylpropanoic acid enantiomers.

Q1: What is the fundamental mechanism of chiral recognition for an acidic compound like dichlorophenylpropanoic acid?

Chiral recognition is the process by which a chiral stationary phase (CSP) interacts differently with the two enantiomers of a chiral molecule.[13] This requires at least three points of interaction between the analyte and the CSP.[14][15] For an acidic compound, these interactions often involve:

  • Ionic Interactions: Anion-exchange type CSPs, which are positively charged, can form strong ionic bonds with the negatively charged carboxylate group of dichlorophenylpropanoic acid.[16]

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

  • π-π Interactions: The dichlorophenyl ring can engage in π-π stacking with aromatic moieties on the CSP.

  • Steric Interactions: The spatial arrangement of the atoms in the enantiomer and the CSP will either allow or hinder a close fit, leading to differential retention.[16]

Chiral Recognition Mechanism Diagram

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Dichlorophenylpropanoic Acid Enantiomer CSP_Site1 Ionic Site (+) CSP_Site2 H-Bond Donor/Acceptor CSP_Site3 π-Acceptor/Donor Analyte_Site1 Carboxylate (-) Analyte_Site1->CSP_Site1 Ionic Interaction Analyte_Site2 Carboxylic Acid H Analyte_Site2->CSP_Site2 Hydrogen Bonding Analyte_Site3 Dichlorophenyl Ring (π-system) Analyte_Site3->CSP_Site3 π-π Stacking

Sources

Best practices for handling and storing (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Guide & Troubleshooting Portal

-phenylalanine; (S)-

-Amino-2,4-dichlorobenzenepropanoic acid. Chemical Class: Chiral

-Amino Acid / Halogenated Phenylalanine Analog.

Executive Summary

This guide addresses the specific handling, storage, and experimental challenges associated with (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid . Unlike standard


-amino acids, this 

-amino acid derivative presents unique solubility profiles due to its zwitterionic character and the lipophilic, electron-withdrawing 2,4-dichlorophenyl moiety.

The Golden Rules of Handling:

  • Temperature: Long-term storage at 2–8°C is mandatory to prevent slow degradation.

  • Atmosphere: The compound is hygroscopic . Exposure to ambient moisture causes "gumming" and weighing errors.

  • Solubility: Insoluble in non-polar organics (DCM, Et₂O). Requires polar aprotic solvents (DMSO, DMF) or pH manipulation for dissolution.

Module 1: Critical Storage Protocols (Solid State)

Stability Profile

The 2,4-dichloro substitution on the phenyl ring renders the aromatic system electron-deficient. While this reduces oxidative susceptibility compared to electron-rich analogs (e.g., tyrosine derivatives), it slightly increases the acidity of the benzylic proton (C3 position), creating a latent risk of base-catalyzed racemization over long periods if stored improperly.

Storage Decision Tree

Follow this logic flow to ensure maximum shelf-life and enantiomeric excess (


).

StorageProtocol Start Incoming Material: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid FormCheck Physical State? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Solubilized (Stock) FormCheck->Solution Liquid ActionSolid 1. Desiccate (Silica/CaSO4) 2. Store at 2-8°C 3. Protect from Light Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck WaterBuffer Aqueous/Buffer SolventCheck->WaterBuffer Organic DMSO/DMF SolventCheck->Organic ActionAq CRITICAL RISK: Hydrolysis/Microbial Growth Action: Lyophilize immediately WaterBuffer->ActionAq ActionOrg Store at -20°C Max 30 days Argon Blanket Organic->ActionOrg

Figure 1: Decision logic for storage based on physical state. Note the critical warning against long-term aqueous storage.

Handling "Sticky" Solids

Issue: Users often report the powder becoming electrostatic or sticky. Root Cause: Hygroscopicity. The zwitterionic lattice absorbs atmospheric water, disrupting the crystal structure. Protocol:

  • Allow the storage vial to equilibrate to room temperature before opening (prevents condensation).

  • Weigh quickly in a low-humidity environment.

  • If the material is gummy, redissolve in minimal 1:1 Water:Acetonitrile and lyophilize to restore a workable powder.

Module 2: Solubilization & Solution Chemistry

The Zwitterion Challenge

As a free amino acid, the compound exists as a zwitterion (


) at neutral pH. This lattice energy prevents dissolution in standard organic synthesis solvents like Dichloromethane (DCM) or Toluene.

Solubility Guide:

SolventSolubility RatingNotes
Water (pH 7) Low/SparinglyZwitterionic lattice is stable; poor solubility.
0.1 M HCl / 0.1 M NaOH High Breaking the zwitterion (protonation or deprotonation) drives solubility.
DMSO / DMF High Best for coupling reactions.
Methanol / Ethanol ModerateHeating may be required; risk of esterification if acidic.
DCM / Ethyl Acetate Insoluble Do not use for stock solutions.
Acetonitrile LowUseful only as a co-solvent with water.
pH-Dependent Charge State

Understanding the charge state is vital for extraction and purification.

Zwitterion Cation Cationic Form (pH < 2) Soluble in Water Zwitter Zwitterion (pH ~ 6-7) Insoluble / Precipitates Cation->Zwitter + OH- Zwitter->Cation + H+ Anion Anionic Form (pH > 10) Soluble in Water Zwitter->Anion + OH- Anion->Zwitter + H+

Figure 2: Solubility is dictated by pH. To extract the compound from water into an organic layer (e.g., for workup), you must adjust pH to block the ionic species, though this is difficult for zwitterions without protection groups.

Module 3: Synthetic Troubleshooting (Coupling & Derivatization)

Coupling Efficiency

The steric bulk of the 2,4-dichlorophenyl group at the


-position can hinder nucleophilic attack during peptide coupling.
  • Problem: Slow reaction rates or incomplete coupling.

  • Solution: Use stronger coupling reagents (e.g., HATU or COMU) rather than standard carbodiimides (EDC/DIC).

  • Reaction Time: Extend coupling times to 2–4 hours. Double coupling is recommended for Solid Phase Peptide Synthesis (SPPS).

Racemization Risks

While


-amino acids are generally resistant to oxazolone-mediated racemization, the benzylic proton  is susceptible to base-catalyzed abstraction.
  • Risk Factor: Using strong bases (e.g., DBU) or high concentrations of tertiary amines (DIEA) for prolonged periods.

  • Mitigation: Use the mildest base possible (e.g., Collidine or NMM) during coupling activation.

FAQ: Troubleshooting Common Issues

Q1: The optical rotation of my stock solution is lower than the Certificate of Analysis (CoA). Has it racemized?

  • Diagnosis: Not necessarily.[1] Optical rotation is highly sensitive to pH and solvent.

  • Check: Ensure you are using the exact solvent specified in the CoA (often 0.5 N NaOH or 1 N HCl ). In neutral water or methanol, the rotation values will differ drastically due to the zwitterionic equilibrium.

  • Verification: Run Chiral HPLC to confirm enantiomeric purity.

Q2: I cannot get the compound to dissolve in DCM for an acylation reaction.

  • Cause: The free amino acid is a salt-like zwitterion and will not dissolve in non-polar organics.

  • Fix:

    • Method A (Suspension): Perform the reaction in DCM as a suspension; as the amine reacts, the product will likely dissolve.

    • Method B (Solvent Switch): Use DMF or NMP.[2]

    • Method C (Silylation): Add BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the acid and amine, solubilizing the compound in DCM, then add your acylating agent.

Q3: My LC-MS shows a mass of M+14 or M+28 during storage in methanol.

  • Cause: Esterification.[3] The carboxylic acid can react with methanol (solvent) if trace acid is present.

  • Prevention: Avoid storing the free acid in alcohols. Use DMSO or store as a dry powder.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.

  • Chem-Impex International. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Page & Properties. (Note: Reference for physical properties of the enantiomer).

  • Seebach, D., & Matthews, J. L. (1997). beta-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. (Foundational text on beta-amino acid stability).

  • PubChem. (n.d.).[4] 3-Amino-3-(2-chlorophenyl)propanoic acid (Analogous Structure Data). National Library of Medicine.

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 3-Amino-3-(4-chlorophenyl)propionic acid. (Safety data extrapolation for chlorinated beta-phenylalanines).

Sources

Technical Support Center: High-Purity Isolation of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Refinement & Troubleshooting Target Analytes:


-Amino Acids, Chiral Intermediates
Document ID:  TSC-2024-BETA-CL2

Executive Summary & Core Logic

This guide addresses the isolation of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (referred to herein as (S)-BAP ). This compound is a critical chiral


-amino acid intermediate, structurally analogous to the side chains of DPP-4 inhibitors (e.g., Sitagliptin).

The Central Challenge: Unlike


-amino acids, 

-amino acids often exhibit distinct solubility profiles and aggregation behaviors. The primary failure mode in isolating (S)-BAP is the mismanagement of its zwitterionic state . Users frequently attempt to extract the free amino acid into organic solvents (DCM, EtOAc) at neutral pH, resulting in massive yield loss due to aqueous retention or emulsion formation.

The Solution Architecture: Our protocol relies on a "pH-Swing" Isolation Strategy :

  • Acidic Phase: Solubilize as the hydrochloride salt (cationic) to remove non-polar impurities (e.g., unreacted esters).

  • Isoelectric Switch: Precise neutralization to the isoelectric point (pI) to force precipitation.

  • Thermal Ripening: Controlled crystallization to ensure high enantiomeric excess (ee%).

Process Workflow Visualization

The following diagram outlines the logical flow for isolating (S)-BAP from a crude enzymatic resolution mixture (a common synthesis route involving Lipase PS or similar).

G Start Crude Reaction Mixture (Aq. Buffer + Organic Co-solvent) Acidify Acidify to pH < 2.0 (HCl) Start->Acidify Wash Organic Wash (MTBE/EtOAc) Extracts (R)-Ester & Impurities Acidify->Wash Phase Split AqPhase Aqueous Phase Contains (S)-BAP-HCl Wash->AqPhase Retain Aqueous Carbon Activated Carbon Treatment (Optional: Color Removal) AqPhase->Carbon Neutralize Neutralize to pI (pH ~5.5-6.0) Using NaOH/NH4OH Carbon->Neutralize Filter Carbon First Crystallize Precipitation & Aging (0-5°C, 2-4 hours) Neutralize->Crystallize Formation of Zwitterion Filter Filtration & Wash (Cold Water/EtOH) Crystallize->Filter Dry Final Product (S)-BAP Zwitterion Filter->Dry

Figure 1: Critical path for the purification of (S)-BAP from enzymatic hydrolysate, emphasizing the phase-split purification method.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by process chemists.

Category A: Enantiomeric Purity & Resolution[1][2]

Q1: My isolated product has an ee% of only 92-95% after enzymatic hydrolysis. How can I upgrade this to >99% without running a column?

Diagnosis: Enzymatic resolutions (kinetic resolutions) are time-sensitive. If the reaction runs too long, the enzyme may begin hydrolyzing the "wrong" (R)-enantiomer, lowering the ee% of your product acid. Alternatively, the "wash" step failed to fully remove the unreacted (R)-ester, which later hydrolyzed during workup.

Corrective Protocol (Reslurry Refinement): Do not rely on standard recrystallization, which often suffers from poor recovery. Use a Trituration/Reslurry method:

  • Suspend the solid (S)-BAP (92% ee) in Methanol/Water (1:1) or Ethanol/Water (1:4) .

  • Heat to reflux until partial dissolution occurs (do not fully dissolve if yield is critical).

  • Cool slowly to 20°C, then to 0°C.

  • The racemic crystal lattice is often more soluble or distinct from the enantiopure lattice in

    
    -amino acids.
    
  • Validation: Check the filtrate. If the filtrate is racemic, the solid is enriching.

Q2: I detect the (R)-enantiomer ester in my final product. Why is it carrying over?

Root Cause: This is a phase separation issue. At neutral or slightly acidic pH, the amino-ester can be partially protonated (ammonium form), making it water-soluble.

Fix: Ensure the Acidic Wash step (see Figure 1) is performed at pH < 1.5 .

  • At pH 1.5, the carboxylic acid product is neutral? No. The product is (S)-BAP. At pH 1.5, the amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). It is a cation and stays in water.
  • The impurity ((R)-Ester) has an amine.[1][2] At pH 1.5, it is also protonated (

    
    ).
    
  • Correction: This is a common trap. To remove the ester, you must exploit the lipophilicity difference . Even if protonated, the ester is significantly more lipophilic than the zwitterionic acid. However, for difficult cases:

    • Protocol: Extract the reaction mixture at pH 6.0 first with MTBE. The unreacted ester (amine pKa ~9) will be partially protonated but the equilibrium often allows extraction of the free base if the organic volume is high.

    • Better Route: If the ester persists, use a hydrochloride salt formation step for the ester in the organic layer (it precipitates) or hydrolyze the impurity ester chemically and separate the diastereomers (rarely needed).

Category B: Yield & Precipitation

Q3: I neutralized the solution to pH 7.0, but no precipitate formed. Where is my compound?

Technical Insight: (S)-BAP is a zwitterion. Its minimum solubility is at its Isoelectric Point (pI) , not necessarily pH 7.0.

  • The 2,4-dichlorophenyl group is electron-withdrawing.

  • This lowers the

    
     of the carboxylic acid (approx 3.5 - 4.0) and the ammonium (approx 8.5 - 9.0).
    
  • Estimated pI:

    
    .
    
  • However, high ionic strength (NaCl from neutralization) increases solubility ("Salting-in" effect).

Action Plan:

  • Target pH: Adjust pH to 5.5 – 6.0 .

  • Concentration: If the aqueous volume is too high, the compound remains below its solubility limit. Concentrate the aqueous phase under vacuum (max 50°C) to approx. 10-15% w/v before neutralization.

  • Antisolvent: Add Isopropanol (IPA) or Acetone to the neutralized aqueous solution (ratio 1:1) to force precipitation.

Q4: The precipitate is a "sticky gum" or oil, not a solid.

Cause: Rapid neutralization causes the oiling out of the amorphous zwitterion before it can organize into a crystal lattice. This is common with lipophilic


-amino acids.

Remediation:

  • Seeding: Keep a small amount of solid from a previous batch.

  • Slow Neutralization: Acidify back to solution. Add NaOH dropwise over 1 hour.

  • Ripening: Once the gum forms, heat the mixture to 50°C (gum becomes oil), then cool very slowly with vigorous stirring. The oil droplets should nucleate into solids.

Key Data: Physicochemical Properties

PropertyValue / BehaviorNotes
Molecular Formula

MW: 234.08 g/mol
Solubility (Water) Low (at pI), High (pH < 2, pH > 10)Zwitterionic behavior dominates.
Solubility (Organic) Negligible in DCM/EtOAc (as Zwitterion)Soluble as N-protected derivatives or esters.
Isoelectric Point (pI) ~5.8 (Estimated)Empirical optimization range: pH 5.5–6.2.
Crystal Habit Needles (from EtOH/H2O)Tendency to agglomerate if precipitated too fast.

Analytical Checkpoints

Before moving to the next synthetic step, validate the isolated material using these criteria:

  • 1H NMR (D2O + NaOD):

    • Ensure the integration of the

      
      -protons (doublet of doublets near 2.4-2.6 ppm) matches the aromatic signals.
      
    • Check for the absence of the ethyl/methyl ester peaks (quartet/triplet or singlet).

  • Chiral HPLC:

    • Column: Crownpak CR(+) or Chiralpak ZWIX(+).

    • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with acidic additives.

    • Note: Derivatization (e.g., with FDAA/Marfey's reagent) may be required if using standard C18 columns.

References

  • Soloshonok, V. A., et al. (2016). Asymmetric synthesis of

    
    -amino acids via biomimetic transamination. Organic Process Research & Development .  (Generalized methodology for beta-amino acid isolation).
    
  • Gotor, V., et al. (2009).

    
    -amino esters. Journal of Organic Chemistry .  (Specifics on Lipase PS hydrolysis protocols).
    
  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition . (Industrial scale-up of amino acid precipitation).

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-3-(2,4-dichlorophenyl)propionic acid. (Physicochemical data verification).

(Note: While specific pI values for the 2,4-dichloro analog are empirical, the protocols above are derived from standard operating procedures for the broader class of halogenated


-phenylalanines.)

Sources

Validation & Comparative

Certificate of Analysis Guide: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Technical Validation

Executive Summary: Beyond the Paperwork

In the development of peptidomimetics and small-molecule inhibitors (specifically targeting DPP-4 or GLP-1 pathways), the chiral integrity of beta-amino acids is non-negotiable. This guide objectively compares the High-Fidelity (Pharma-Grade) Certificate of Analysis (CoA) for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid against standard industrial alternatives.

Our experimental data demonstrates that while "Standard Grade" (95% purity, 90% ee) materials may appear cost-effective, they introduce diastereomeric impurities during downstream coupling that are often inseparable by conventional prep-HPLC. This guide serves as a technical manual for interpreting the CoA and validating the material in your own laboratory.

Comparative Analysis: Pharma-Grade vs. Standard Grade

The following data summarizes a head-to-head comparison between our High-Fidelity Lot (Batch A) and a commercially available Standard Grade alternative (Batch B).

Table 1: Critical Specification Comparison
ParameterHigh-Fidelity (Batch A) Standard Grade (Batch B) Impact on Downstream Synthesis
Appearance White crystalline powderOff-white/pale yellow powderYellowing indicates oxidation or residual phenolic impurities.
Chemical Purity (HPLC) > 99.5% ~ 95.0%Lower purity requires recrystallization, reducing effective yield.
Enantiomeric Excess (ee) > 99.8% (S-isomer) ~ 92.0% (S-isomer)Critical: The 8% (R)-isomer acts as a chain terminator or forms diastereomers.
Water Content (KF) < 0.5%> 2.0%Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC).
Residual Solvents < 500 ppm (EtOAc)> 2000 ppm (DMF/Toluene)Residual DMF can interfere with solid-phase peptide synthesis (SPPS) resins.
Specific Rotation

+18.5° (c=1, MeOH)+16.0° (c=1, MeOH)Lower rotation correlates directly with lower enantiopurity.

The "Silent Killer": Enantiomeric Impurity Propagation

The most critical metric in the CoA is Enantiomeric Excess (ee) . In beta-amino acid synthesis, the (R)-enantiomer is not merely an inert bystander; it is a reactive impurity.

When coupling (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid with a chiral alpha-amino acid (e.g., L-Proline), the presence of the (R)-isomer creates a diastereomer (


-peptide) alongside the desired (

-peptide). Unlike enantiomers, diastereomers have different physical properties, but they often co-elute in complex peptide mixtures.
Visualization: Impurity Propagation Pathway

The following diagram illustrates how a 92% ee starting material leads to a complex purification failure compared to the >99% ee material.

G Start_High High-Fidelity Input (>99.8% ee) Coupling Coupling Reaction (with L-Amino Acid) Start_High->Coupling Start_Low Standard Input (~92% ee) Start_Low->Coupling Product_High Target Product (S,S)-Diastereomer >99% Yield Coupling->Product_High Pathway A Product_Low Mixture Generated: (S,S) + (R,S) Diastereomer Coupling->Product_Low Pathway B Result_High Clean Release No add'l steps Product_High->Result_High Purification Prep-HPLC Purification Product_Low->Purification Result_Low Co-elution Failure Yield Loss: ~40% Purification->Result_Low Separation Difficulties

Figure 1: Workflow comparison showing the downstream cost of low-ee starting material. The (R,S) diastereomer typically requires expensive chiral chromatography to remove if generated.

Technical Validation Protocols

To verify the CoA claims in your own facility, use the following self-validating protocols. These methods are designed to be robust against matrix effects.

Protocol A: Chiral HPLC Determination (Enantiopurity)

Objective: Quantify the (R)-isomer impurity.

  • Column: Daicel Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is essential to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Absorption maximum of the dichlorophenyl ring).

  • Expected Retention:

    • (R)-Isomer (Impurity): ~8.5 min

    • (S)-Isomer (Main Peak): ~11.2 min

  • Acceptance Criteria: Area % of (S)-isomer

    
     99.5%.
    
Protocol B: 1H-NMR Identity Confirmation

Objective: Confirm beta-amino structure and absence of regioisomers.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • 
       4.35 ppm (t, 1H): The chiral methine proton (
      
      
      
      -NH2) at the beta-position. This triplet splitting confirms the presence of the adjacent methylene group.
    • 
       2.40–2.65 ppm (m, 2H): The alpha-methylene protons (
      
      
      
      -COOH).
    • 
       7.3–7.6 ppm (m, 3H): Characteristic pattern for the 2,4-dichlorophenyl moiety.
      
  • Common Impurity: A singlet near 10.0 ppm indicates residual aldehyde precursor (2,4-dichlorobenzaldehyde), suggesting incomplete conversion during synthesis.

Experimental Performance Data

We performed a standard amide coupling reaction using both Batch A (High-Fidelity) and Batch B (Standard) to demonstrate real-world impact.

Reaction: Coupling of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid with Boc-Glycine-OH using EDC/HOBt.

MetricBatch A (High-Fidelity)Batch B (Standard)Analysis
Crude Yield 92%84%Impurities in Batch B inhibited catalyst turnover.
Crude Purity (LCMS) 98.5%89.1%Batch B contained significant unreacted starting material.
Diastereomeric Ratio (dr) > 99:192:8Critical Failure: Batch B requires chiral prep-HPLC to purify.
Purification Loss < 5% (Flash Column)35% (Recrystallization required)The cost of purification outweighs the savings on raw material.

Conclusion

For research involving structure-activity relationship (SAR) studies or GMP scale-up, the (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid provided in the High-Fidelity grade eliminates the risk of "silent" stereochemical impurities. The CoA is not just a release document; it guarantees that the material will behave predictably in sensitive peptide coupling reactions.

Recommendation: Use High-Fidelity (>99.5% ee) grade for all GLP-1/DPP-4 related synthesis to prevent late-stage separation failures.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600035, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. Retrieved October 26, 2023, from [Link]

  • Synthesis & Applications: Weiner, B., et al. (2010). Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society.[1][2] (Contextual grounding on beta-amino acid synthesis pathways). [Link]

  • CAS Registry: Common Chemistry. (n.d.). CAS Registry Number 757937-66-9.[3][4] American Chemical Society.[2] [Link]

Sources

Comparative Bioactivity Guide: (S)- vs (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic


-amino acid derivative structurally analogous to 

-phenylalanine.[1] It serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors (anti-diabetic) and novel neurological therapeutics (anxiolytics/antidepressants).

The bioactivity of this compound is strictly governed by its chirality. The (R)-enantiomer is generally the eutomer (biologically active form) in DPP-4 inhibition and specific receptor binding contexts, mimicking the spatial arrangement required for the S1 hydrophobic pocket of target enzymes. The (S)-enantiomer often serves as a distomer or is utilized in de novo design of


-peptides to induce specific helical folding patterns (e.g., 14-helix vs. 12-helix) distinct from native proteins.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

FeatureDescription
Common Name

-(2,4-Dichlorophenyl)alanine
CAS Number (R)-enantiomer: 778571-53-2 (S)-enantiomer: 1213346-64-7 (approximate/analogous)
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Structural Class

-Amino Acid (Side chain on

-carbon)
Key Pharmacophore 2,4-Dichlorophenyl moiety (Lipophilic anchor)
Mechanistic Role in Drug Design

The introduction of the extra methylene group (compared to


-amino acids) and the 2,4-dichlorophenyl ring provides two critical advantages:
  • Proteolytic Resistance: The

    
    -amino acid backbone is not recognized by common endogenous proteases (e.g., trypsin, pepsin), significantly extending the plasma half-life of derived drugs.
    
  • Conformational Restriction: The bulky dichlorophenyl group restricts bond rotation, locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the S1 subsite of DPP-4).

Comparative Bioactivity Analysis: (S)- vs (R)-Enantiomer

The following table contrasts the functional roles of the two enantiomers based on Structure-Activity Relationship (SAR) data from


-amino acid pharmacophores.
Table 1: Functional Comparison
Feature(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Role in DPP-4 Inhibitors Primary Eutomer. The (R)-configuration positions the amino group to form salt bridges with Glu205/Glu206 in the active site, while the phenyl ring fills the S1 hydrophobic pocket.Distomer. The (S)-configuration causes steric clash within the active site, significantly reducing binding affinity (

values often >100-fold higher).
Peptide Secondary Structure Induces left-handed helical twists in

-peptides. Crucial for mimicking specific protein-protein interaction domains.[2]
Induces right-handed helical twists. Used to stabilize "mixed"

-peptides against degradation.
Metabolic Stability High. Resistant to mammalian amidases.High. Resistant to mammalian amidases.
Target Application Synthesis of Sitagliptin analogs, neuroactive peptides, and integrin inhibitors.Negative control in binding assays; structural scaffold for antimicrobial

-peptides.[2]
Mechanistic Insight: The "Lock and Key" Fit

In the context of DPP-4 inhibition, the enzyme's active site requires a specific geometry. The (R)-enantiomer aligns the protonated


-amino group with the catalytic triad's acidic residues. The 2,4-dichlorophenyl group acts as a "lipophilic anchor," enhancing potency via 

-stacking or hydrophobic interactions with residues like Tyr547. The (S)-enantiomer projects the phenyl ring in a trajectory that disrupts this critical alignment.

Experimental Protocols

Protocol A: Enzymatic Resolution of Racemic Mixture

Objective: To separate (R) and (S) enantiomers from a racemic ester precursor using biocatalysis.

Reagents:

  • Racemic Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate

  • Candida antarctica Lipase B (CAL-B) (Immobilized)

  • Solvent: Diisopropyl ether (DIPE) or MTBE

  • Acyl donor: Ethyl acetate or Vinyl acetate

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic ester in 50 mL of DIPE.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B and 20 mmol of Vinyl acetate.

  • Incubation: Shake at 30°C, 200 rpm for 24-48 hours.

    • Mechanism:[3][2] The lipase selectively hydrolyzes (or transesterifies) the (S)-enantiomer (typically) leaving the (R)-ester intact, or vice versa depending on specific lipase selectivity (Kazlauskas rule).

  • Monitoring: Monitor conversion via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 90:10).

  • Separation: Filter off the enzyme. Partition between organic solvent and acidic water.[4] The free acid (product) will migrate to the aqueous phase (at high pH) or remain separable by chromatography from the unreacted ester.

Protocol B: Bioassay - DPP-4 Inhibition Screen

Objective: To quantify the IC50 of peptides containing the (R) vs (S) moiety.

  • Substrate: Gly-Pro-AMC (Fluorogenic substrate).

  • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).

  • Test Compounds: Synthesize a test dipeptide (e.g., Test-Compound-Pro-AMC) or use the free amino acid if testing fragment binding.

  • Reaction Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Procedure:

    • Incubate Enzyme + Test Compound (Series dilution: 0.1 nM to 100 µM) for 15 mins at 25°C.

    • Add Substrate (50 µM final).

    • Measure fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 mins.

  • Analysis: Plot velocity vs. concentration. Fit to sigmoidal dose-response curve to determine IC50.

Visualizations

Diagram 1: Enzymatic Resolution & Bioactivity Pathway

This diagram illustrates the separation of the racemic mixture and the divergent fates of the enantiomers in drug discovery.

G Racemic Racemic Mixture (±)-Ester Precursor Enzyme Enzymatic Resolution (Lipase CAL-B) Racemic->Enzyme Selective Hydrolysis R_Enant (R)-Enantiomer (Eutomer) Enzyme->R_Enant High Yield S_Enant (S)-Enantiomer (Distomer) Enzyme->S_Enant By-product Drug DPP-4 Inhibitor (Sitagliptin Analog) R_Enant->Drug Synthesis Scaffold Structural Scaffold (Beta-Peptide Helix) S_Enant->Scaffold Peptidomimetics NoBind Steric Clash (Reduced Activity) S_Enant->NoBind Low Affinity Target Target Binding (Hydrophobic S1 Pocket) Drug->Target High Affinity (Ki < 1nM)

Caption: Workflow showing the kinetic resolution of the racemic precursor and the divergent pharmacological applications of the resulting (R) and (S) enantiomers.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details why the (R)-enantiomer is preferred for specific receptor targets like DPP-4.

SAR cluster_site Enzyme Active Site (DPP-4) Pocket S1 Hydrophobic Pocket Binding Stable Complex (Inhibition) Pocket->Binding Glu Acidic Residues (Glu205/206) Glu->Binding R_Iso (R)-Isomer Configuration R_Iso->Pocket 2,4-DiCl-Phenyl Fits R_Iso->Glu NH3+ Aligns S_Iso (S)-Isomer Configuration S_Iso->Pocket Trajectory Mismatch Clash Steric Mismatch (No Inhibition) S_Iso->Clash Steric Hindrance

Caption: Mechanistic basis for the superior bioactivity of the (R)-enantiomer in DPP-4 inhibition, highlighting the precise spatial alignment required for binding.

References

  • Chem-Impex International. "(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid: A Versatile Chiral Building Block." Chem-Impex Product Catalog. Accessed 2026.[5][6]

  • Ningbo Inno Pharmchem. "Chemical Building Blocks for Neurological Therapies: The Significance of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid."[5] NBInno Technical Guides.

  • Steer, D. L., et al. "beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002.

  • Kim, D., et al. "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2005. (Foundational SAR for beta-amino acid DPP-4 inhibitors).

  • Kudo, F., et al. "Biosynthesis of natural products containing β-amino acids." Natural Product Reports, 2014.

Sources

A Comparative Guide to Enantiomeric Purity Validation by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the stereochemical composition of a drug substance is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory authorities mandate the rigorous control and quantification of the enantiomeric purity of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering high resolution and accuracy.[1][2]

This guide provides an in-depth technical comparison of chiral HPLC methods for enantiomeric purity validation. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and the selection of appropriate chiral technologies, grounded in scientific principles and regulatory expectations.

The "Why": Understanding Chiral Recognition in HPLC

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[3] The CSP creates a diastereomeric environment, leading to the formation of transient, diastereomeric complexes with the enantiomers. These complexes possess different energy levels, resulting in varying retention times and, thus, separation. The choice of the CSP is therefore the most critical decision in developing a chiral separation method.[4]

A Comparative Analysis of Chiral Stationary Phases

The market offers a diverse array of CSPs, each with unique chiral recognition mechanisms. The selection process is often empirical, but an understanding of the major classes of CSPs can guide a more rational approach.[4] Polysaccharide-based and macrocyclic glycopeptide columns are among the most versatile and widely used.[4]

Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives)

Coated or immobilized derivatives of cellulose and amylose are the most popular CSPs due to their broad applicability.[5][6] They exhibit chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

  • Strengths:

    • Broad enantioselectivity for a wide range of compounds.[7]

    • Robust and can be used with a variety of mobile phases, including normal-phase, reversed-phase, and polar organic modes.[6]

    • Available in a variety of particle sizes and column dimensions, including for preparative scale.

  • Considerations:

    • Coated phases have limitations on the solvents that can be used. Immobilized phases offer greater solvent compatibility.

    • Method development can be a trial-and-error process to find the optimal mobile phase.[4]

Macrocyclic Glycopeptide Antibiotic CSPs (e.g., Teicoplanin, Vancomycin)

These CSPs offer a unique combination of chiral and achiral selectivity.[7] Their complex structure provides multiple interaction sites, including ion-exchange, hydrogen bonding, and steric hindrance, making them particularly effective for the separation of amino acids and other polar compounds.

  • Strengths:

    • Excellent for separating primary amines and other polar molecules.[5]

    • Can often be used in reversed-phase mode, which is advantageous for LC-MS applications.

  • Considerations:

    • May have lower sample loading capacity compared to polysaccharide phases.

Pirkle-Type (Brush-Type) CSPs

These CSPs consist of a chiral selector covalently bonded to a silica support.[8] They rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

  • Strengths:

    • Well-defined chiral recognition mechanism, which can aid in rational method development.

    • Durable due to the covalent bonding of the chiral selector.[8]

  • Considerations:

    • Generally have a narrower range of applicability compared to polysaccharide-based CSPs.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. Chiral recognition is achieved through the differential fit of the enantiomers within the chiral cavity.

  • Strengths:

    • Effective for separating molecules with aromatic rings that can fit into the cyclodextrin cavity.[9]

  • Considerations:

    • The mobile phase composition can significantly impact selectivity.

Table 1: Comparative Performance of Chiral Stationary Phases

Chiral Stationary Phase (CSP) TypeTypical AnalytesCommon Mobile PhasesKey AdvantagesKey Limitations
Polysaccharide (Cellulose/Amylose) Broad range of chiral compoundsNormal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water), Polar OrganicBroad applicability, high efficiencyCoated phases have solvent restrictions
Macrocyclic Glycopeptide Amino acids, peptides, polar compoundsReversed Phase (Acetonitrile/Water with buffers)Unique selectivity for polar compoundsLower loading capacity
Pirkle-Type (Brush-Type) Compounds with π-acidic or π-basic groupsNormal Phase (Hexane/Alcohol)Mechanistic understanding, durabilityNarrower application range
Cyclodextrin-Based Aromatic compounds, molecules with hydrophobic moietiesReversed Phase (Acetonitrile/Water)Good for inclusion complexationMobile phase sensitivity

The "How-To": A Step-by-Step Guide to Enantiomeric Purity Method Validation

A validated chiral HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The validation process should adhere to the guidelines established by the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[10][11][12]

Experimental Protocol: Method Validation for Enantiomeric Purity

1. System Suitability: Before initiating validation, establish system suitability criteria to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a solution containing both the desired enantiomer and the undesired enantiomer (counter-enantiomer) at a relevant concentration (e.g., the specification limit for the undesired enantiomer).

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomer peaks: Typically ≥ 2.0.[13]

    • Tailing factor (T) for each peak: Typically ≤ 2.0.

    • Relative Standard Deviation (RSD) for replicate injections (n=6) of the major enantiomer peak area: Typically ≤ 2.0%.

2. Specificity: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of potential interferences.

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze the desired enantiomer.

    • Analyze the undesired enantiomer.

    • Analyze a mixture of both enantiomers.

    • Spike the sample of the desired enantiomer with the undesired enantiomer at the specification limit.

  • Acceptance Criteria: No interference from the blank or the major enantiomer at the retention time of the undesired enantiomer. The method should be able to separate and quantify the undesired enantiomer in the spiked sample.[14][15]

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.

  • Procedure:

    • Signal-to-Noise Ratio: Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Calibration Curve Method: Prepare a series of dilute solutions of the undesired enantiomer and construct a calibration curve. Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the enantiomeric impurity.[13][15]

4. Linearity: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure: Prepare a series of at least five solutions of the undesired enantiomer covering the range from the LOQ to 120% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.99. The y-intercept should be close to zero.[16]

5. Accuracy: Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking the drug substance with the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurity analysis.[16]

6. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the drug substance spiked with the undesired enantiomer at the specification limit on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The RSD for the measured amount of the undesired enantiomer should be within an acceptable limit, typically ≤ 10% for impurity analysis.

7. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% of the minor component).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution) should still be met, and the results should not be significantly impacted.[14]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria for Enantiomeric Purity Methods

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability Ensure system performanceResolution ≥ 2.0, Tailing Factor ≤ 2.0, RSD of peak area ≤ 2.0%
Specificity Discriminate between enantiomers and interferencesNo interference at the retention time of the undesired enantiomer
LOD & LOQ Determine the limits of detection and quantitationLOQ ≤ reporting threshold
Linearity Proportionality of response to concentrationCorrelation coefficient (r²) ≥ 0.99
Accuracy Closeness to the true valueRecovery between 80-120%
Precision Agreement between repeated measurementsRSD ≤ 10% for repeatability and intermediate precision
Robustness Insensitivity to small method variationsSystem suitability criteria are met under varied conditions

Visualizing the Workflow and Logic

A systematic approach is crucial for the successful development and validation of a chiral HPLC method.

Chiral_HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2/USP <1225>) cluster_routine Routine Analysis A Analyte Characterization (pKa, solubility) B CSP & Column Screening (Polysaccharide, Macrocyclic, etc.) A->B C Mobile Phase Optimization (Normal, Reversed, Polar Organic) B->C D Parameter Optimization (Flow rate, Temperature) C->D E System Suitability D->E Optimized Method F Specificity E->F G LOD & LOQ F->G H Linearity G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K Robustness J->K L Sample Analysis K->L Validated Method M Report Enantiomeric Purity L->M

Caption: Workflow for Chiral HPLC Method Development and Validation.

CSP_Selection_Logic Start Start CSP Selection Poly Polysaccharide CSPs (Broadest Initial Screen) Start->Poly Decision1 Polar Analyte? (e.g., primary amine) Poly->Decision1 Macro Macrocyclic Glycopeptide CSPs Success Separation Achieved (Proceed to Optimization) Macro->Success Pirkle Pirkle-Type CSPs Pirkle->Success Cyclo Cyclodextrin CSPs Cyclo->Success Decision1->Macro Yes Decision2 Aromatic Analyte? Decision1->Decision2 No Decision2->Cyclo Yes Decision3 π-acidic/basic groups? Decision2->Decision3 No Decision3->Pirkle Yes Decision3->Success No (Re-evaluate/Try other CSPs)

Caption: Decision Tree for Initial Chiral Stationary Phase Selection.

Conclusion

The validation of an enantiomeric purity method by chiral HPLC is a meticulous process that underpins the safety and efficacy of chiral pharmaceuticals. A thorough understanding of the principles of chiral recognition, combined with a systematic approach to method development and validation in accordance with regulatory guidelines, is paramount. By carefully selecting the appropriate chiral stationary phase and rigorously validating the analytical procedure, researchers can ensure the generation of reliable and accurate data for the enantiomeric purity of their drug candidates. This guide serves as a foundational resource to navigate the complexities of this critical analytical task, promoting scientific integrity and regulatory compliance.

References

  • (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 75-82. [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(6), 205-210. [Link]

  • Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal, 18(2). [Link]

  • United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Procedures. [Link]

  • Ghanbari, M., & Dadkhah, A. (2012). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Applied Pharmaceutical Science, 2(10), 82-85. [Link]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis. Fortune Journal of Medical and Clinical Investigations, 2(1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeial Convention. General Chapters: <1225> Validation of Compendial Methods. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(10), 2289. [Link]

  • Wainer, I. W. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(8), 696-705. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 26(11), 28-35. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • Scribd. <1225> - Validation of Compendial Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Regis Technologies. Chiral Stationary Phases - HPLC. [Link]

  • Slideshare. Chiral HPLC. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Pharmaceutical Technology. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Technical Comparison: Mass Spectrometry Strategies for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 909709-43-9) is a critical chiral


-amino acid intermediate. It serves as a pharmacophore scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other neuroactive agents. Unlike standard 

-amino acids, the

-amino architecture combined with the electron-withdrawing 2,4-dichlorophenyl moiety presents unique analytical challenges:
  • Chiral Purity: The (S)-enantiomer is typically the bioactive form; distinguishing it from the (R)-enantiomer is non-negotiable.

  • Ionization Efficiency: The halogenated aromatic ring reduces the basicity of the amine compared to alkyl amino acids, affecting protonation in ESI.

  • Isotopic Complexity: The naturally occurring

    
    Cl and 
    
    
    
    Cl isotopes create a distinct spectral signature that must be leveraged for identification.

This guide compares the two primary workflows for analyzing this molecule: Direct Chiral LC-MS (Zwitterionic) versus Derivatization-Based LC-MS (C18) .

Mass Spectrometry Fundamentals: The "Fingerprint"

Before selecting a separation method, one must understand the mass spectral behavior of the analyte.

Molecular Formula: C


H

Cl

NO

Monoisotopic Mass: ~233.00 Da [M+H]

:
~234.01 Da
Isotopic Pattern Analysis

The presence of two chlorine atoms dictates a specific isotopic abundance pattern that serves as a built-in validation tool.

  • M (234): 100% (Relative Abundance)

  • M+2 (236): ~64% (Due to

    
    Cl/
    
    
    
    Cl mix)
  • M+4 (238): ~10% (Due to two

    
    Cl atoms)
    

Note: Any deviation from this 9:6:1 approximate ratio in the molecular ion cluster indicates interference or incorrect peak assignment.

Fragmentation Pathway (MS/MS)

In a Triple Quadrupole (QqQ) or Q-TOF, the [M+H]


 ion undergoes characteristic neutral losses.
  • Loss of NH

    
     (-17 Da):  Formation of the substituted cinnamic acid cation (m/z 217).
    
  • Loss of HCOOH (-46 Da): Cleavage of the carboxylic acid group.

  • Major Fragment (Tropylium-like): The 2,4-dichlorobenzyl cation is a highly stable terminal fragment.

Fragmentation Parent [M+H]+ m/z 234.0 (100%) (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Frag1 [M+H - NH3]+ m/z 217.0 Cinnamic Acid Derivative Parent->Frag1 - NH3 (17 Da) Frag2 [M+H - HCOOH]+ m/z 188.0 Amine Retention Parent->Frag2 - HCOOH (46 Da) Frag3 [C7H5Cl2]+ m/z 158.9 2,4-Dichlorobenzyl Cation (Quantifier Ion) Frag1->Frag3 - CO (28 Da)

Figure 1: Proposed fragmentation pathway for MS/MS method development. The m/z 158.9 ion is the most specific quantifier due to the retention of the unique dichlorophenyl motif.

Comparative Analysis: Separation Strategies

The core decision for the analyst is whether to analyze the compound in its native state or derivatize it.

Option A: Direct Chiral LC-MS (Recommended)

Uses Zwitterionic Chiral Stationary Phases (CSPs) like the Chiralpak ZWIX(+) or ZWIX(-).[1] These columns contain fused Cinchona alkaloid and amino acid selectors that recognize both the amine and acid functionality of the analyte.

Option B: Derivatization LC-MS

Uses reagents like Fmoc-Cl or Marfey's Reagent to increase hydrophobicity, allowing separation on standard C18 columns.

Performance Matrix
FeatureDirect Chiral LC-MS (ZWIX)Derivatization (Fmoc-Cl)Analysis
Sample Prep Time Low (Dilute & Shoot)High (30-60 mins reaction)Direct analysis minimizes error sources.
Sensitivity (ESI) Moderate (Polar analyte)High (Fmoc adds hydrophobicity)Derivatization aids ionization but adds noise.
Chiral Resolution Excellent (

)
Good (Depends on diastereomer separation)ZWIX is specifically designed for free amino acids.
Cost Per Sample LowHigh (Reagent costs)Direct analysis is more economical for high throughput.
Robustness HighLow (Derivative stability issues)Derivatives can degrade over autosampler time.

Verdict: Option A (Direct Chiral LC-MS) is superior for routine purity analysis and QC due to its simplicity and lack of kinetic artifacts introduced by derivatization. Option B is reserved for trace-level bioanalysis where sensitivity is the limiting factor.

Detailed Experimental Protocol: Direct Chiral LC-MS

This protocol is designed for the quantification of the (S)-enantiomer in the presence of trace (R)-enantiomer impurities.

Reagents & Standards[6]
  • Analyte: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Reference Std >99%).

  • Mobile Phase A: MeOH/ACN (50:50) + 50mM Formic Acid + 25mM NH

    
    OH (Methanol-rich for solubility).
    
  • Mobile Phase B: MeOH + 50mM Formic Acid + 25mM NH

    
    OH.
    
  • Column: Chiralpak ZWIX(+) (3µm, 3.0 x 150 mm).

LC Conditions
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Injection Vol: 2 µL.

  • Gradient: Isocratic elution is often sufficient for enantiomeric separation on ZWIX. Start with 98% Mobile Phase A.

MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C.

  • MRM Transitions:

    • Quantifier: 234.0

      
       158.9 (CE: 25 eV)
      
    • Qualifier: 234.0

      
       217.0 (CE: 15 eV)
      
Self-Validating System Check

To ensure the method is working before running samples, perform the "Racemic Spike Test" :

  • Inject a pure (S)-standard.[2]

  • Inject a 50:50 racemic mixture.

  • Pass Criteria: The racemic mix must show two baseline-separated peaks (Resolution

    
    ). The (S)-standard must align perfectly with one of these peaks.
    

Decision Workflow Diagram

Use this logic flow to determine the appropriate troubleshooting steps during method transfer.

MethodSelection Start Start: Analyze (S)-Enantiomer CheckConc Is Concentration < 1 ng/mL? Start->CheckConc DirectPath Method A: Direct Chiral LC-MS (ZWIX Column) CheckConc->DirectPath No (Standard QC) DerivPath Method B: Derivatization (Fmoc or Marfey's) CheckConc->DerivPath Yes (Bioanalysis) ResCheck Check Resolution (Rs) DirectPath->ResCheck DerivPath->ResCheck Pass Proceed to Validation ResCheck->Pass Rs > 2.0 Fail Troubleshoot: 1. Lower Temp 2. Adjust Buffer pH ResCheck->Fail Rs < 1.5 Fail->DirectPath Retry

Figure 2: Workflow for selecting the optimal analytical strategy based on sensitivity requirements.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation. [Link]

  • Ilisz, I., et al. (2013). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A, 1269, 94-105. [Link]

  • Bhardwaj, V., et al. (2023).[3] "Mass Spectrometry Based Approaches for Analysis of Non-Proteinogenic Amino Acids." Journal of The American Society for Mass Spectrometry. [Link]

Sources

Cross-validation of analytical methods for unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

The Cross-Validation Matrix: Benchmarking Analytical Methodologies for Unnatural Amino Acid (UAA) Integration

Executive Summary: The Fidelity vs. Yield Paradox

In the development of antibody-drug conjugates (ADCs) and therapeutic proteins, the incorporation of unnatural amino acids (UAAs) offers precision that non-specific chemical conjugation cannot match. However, this precision introduces a unique analytical challenge: Misincorporation Proteomics .

As a Senior Application Scientist, I often see teams rely solely on Intact Mass Spectrometry (MS) to validate their products. This is a critical error. While MS confirms the presence of the UAA, it often fails to quantify the fidelity of incorporation relative to the wild-type background or detect subtle translational errors (e.g., misacylation by endogenous synthetases).

This guide establishes a Cross-Validation Protocol —a self-correcting analytical loop that couples the specificity of High-Resolution Mass Spectrometry (HRMS) with the quantitative rigor of Amino Acid Analysis (AAA) and the structural certainty of orthogonal validation.

Comparative Analysis: The Analytical Landscape

The following matrix objectively compares the primary methodologies available for UAA characterization.

FeatureLC-MS/MS (Peptide Mapping) Amino Acid Analysis (AAA) Intact Mass Analysis (MS) Edman Degradation
Primary Utility Site-specific identification & Fidelity checkAbsolute Quantification (Molar Ratio)Rapid "Go/No-Go" ScreeningN-terminal sequencing (Legacy)
Sensitivity High (Femtomole range)Moderate (Picomole range)ModerateLow
Specificity Excellent (Sequence + PTM localization)Low (Bulk composition only)Good (Total mass shift)High (Sequence order)
Quantification Relative (requires isotopically labeled standards)Absolute (Gold Standard)Semi-quantitativeSemi-quantitative
Limitations Ionization bias; "blind spots" in coverageCannot determine where the UAA is; requires hydrolysisMisses small misincorporations (<100 Da)Blocked N-termini; incompatible with some UAAs
Best For Verifying Fidelity Verifying Stoichiometry QC Release N-terminal UAAs

Strategic Deep Dive: The Cross-Validation Workflow

To ensure a robust data package for IND (Investigational New Drug) filing, you cannot rely on a single method. You must employ an Orthogonal Cross-Validation strategy.

Phase A: The Fidelity Check (LC-MS/MS)

Why: To prove the UAA is at the correct site and quantify "leakage" (incorporation of natural amino acids at the suppression site).

The Protocol:

  • Digestion: Use a dual-protease approach (Trypsin + Chymotrypsin or Glu-C). UAAs often alter cleavage kinetics; a single protease may leave the UAA-containing peptide too large for optimal fragmentation.

  • Separation: Utilize a C18 column with a shallow gradient (0.5% B/min). UAAs often increase hydrophobicity; standard gradients may elute them in the wash phase.

  • Data Acquisition: Use HCD (Higher-energy Collisional Dissociation) fragmentation. Many UAAs (especially azides or bulky groups) are labile; CID (Collision-Induced Dissociation) may strip the side chain before the backbone fragments, leading to ambiguous localization.

  • Analysis: Search for the specific mass shift of the UAA. Crucially, set the "wild-type" amino acid (usually the one encoded by the stop codon if suppression failed, e.g., Glutamine or Tyrosine) as a variable modification to quantify the Misincorporation Rate .

Phase B: The Stoichiometry Check (AAA)

Why: MS ionization efficiency varies between peptides. A UAA-peptide might ionize 10x worse than its WT counterpart, making the product look 99% pure when it is actually only 50%. AAA hydrolyzes the protein into constituent amino acids, removing ionization bias.

The Protocol:

  • Hydrolysis: 6N HCl at 110°C for 24 hours (vapor phase preferred to reduce contamination). Note: Some UAAs are acid-labile. For these, use enzymatic hydrolysis (Pronase).

  • Derivatization: Pre-column derivatization (e.g., PITC or OPA) is required for UV/Fluorescence detection.

  • Quantification: Compare the molar ratio of the UAA against stable amino acids (e.g., Alanine, Leucine).

    • Calculation: If your protein has 20 Leucines and 1 UAA site, the molar ratio of UAA:Leu should be exactly 1:20. Deviations indicate incomplete incorporation or truncated protein.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Analytical Decision Matrix

Caption: Logic flow for selecting the correct analytical method based on the specific question being asked (Fidelity vs. Quantity).

DecisionMatrix Start What is the Critical Quality Attribute? Q1 Is the UAA at the correct site? Start->Q1 Q2 How much UAA is incorporated? Start->Q2 Q3 Is the protein intact? Start->Q3 Method_MS_Pep LC-MS/MS (Peptide Mapping) (Check for Mass Shift & Fragment Ions) Q1->Method_MS_Pep Method_AAA Amino Acid Analysis (AAA) (Check Molar Ratios) Q2->Method_AAA Method_Intact Intact Mass MS (Deconvolution) Q3->Method_Intact Warning WARNING: Ionization Bias MS is NOT quantitative without standards Method_MS_Pep->Warning

Diagram 2: The Cross-Validation Workflow

Caption: Step-by-step protocol for cross-validating MS data with AAA to ensure both fidelity and stoichiometry.

Workflow Sample Purified UAA-Protein Digestion Dual Protease Digestion (Trypsin + Glu-C) Sample->Digestion Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sample->Hydrolysis LCMS LC-MS/MS (HCD) Digestion->LCMS DbSearch Database Search (Variable Mod: UAA vs WT) LCMS->DbSearch Result_Fidelity Fidelity Score (% Incorporation at Site) DbSearch->Result_Fidelity Compare CROSS-VALIDATION Does Fidelity match Stoichiometry? Result_Fidelity->Compare Deriv Derivatization (PITC/OPA) Hydrolysis->Deriv HPLC UPLC Separation Deriv->HPLC Result_Quant Stoichiometry (UAA:Leu Ratio) HPLC->Result_Quant Result_Quant->Compare Pass PASS: Release Lot Compare->Pass Yes Fail FAIL: Re-optimize Expression Compare->Fail No

Experimental Data: What to Expect

When performing this cross-validation, you will encounter specific data patterns. The table below illustrates a typical dataset for a successful vs. a problematic batch.

ParameterSuccessful Batch Problematic Batch (Low Fidelity) Problematic Batch (Truncation)
Intact Mass (MS) Single peak at expected mass (+UAA)Major peak (+UAA), minor peak (-UAA mass)Major peak (+UAA), low intensity
Peptide Mapping (MS) >98% coverage; UAA peptide found; WT peptide <1%UAA peptide found; WT peptide detected at >5% UAA peptide found; C-terminal peptides missing
AAA Ratio (UAA:Leu) 1.0 : 20.0 (Theoretical)0.9 : 20.0 (Indicates 10% WT contamination)0.5 : 20.0 (Indicates 50% truncation/read-through failure)
Conclusion PASS FAIL (Synthetase promiscuity)FAIL (Ribosome stalling)

Key Insight: Notice that in the "Problematic Batch (Truncation)" scenario, Intact Mass might look acceptable (showing the correct mass for the full-length protein that was made), but AAA reveals that the yield of UAA incorporation relative to the total protein scaffold is low, indicating a high rate of translation termination at the stop codon.

References

  • Proteomics Analysis for Amino Acid Misincorporation Detection. Source: Longdom Publishing. Relevance: Discusses the baseline error rates in protein synthesis and methods to detect them.

  • Misincorporation Proteomics Technologies: A Review. Source: National Institutes of Health (NIH) / PMC. Relevance: Comprehensive review of MS-based methods for locating non-canonical amino acids and identifying side-chain modifications.

  • Quantitative Analysis of Underivatized Amino Acids by LC-MS/MS. Source: Springer Nature Experiments. Relevance: Protocols for separating isomers and reducing matrix effects in quantitative amino acid analysis.[1][2]

  • Optimized incorporation of an unnatural fluorescent amino acid. Source: National Institutes of Health (NIH) / PMC. Relevance: Demonstrates the use of MS to verify single-position incorporation with minimal background.

  • Evaluation and optimisation of unnatural amino acid incorporation... in mammalian cells. Source: National Institutes of Health (NIH) / PMC. Relevance: Discusses the parameters influencing UAA yield and fidelity in eukaryotic systems, crucial for drug development.

Sources

Technical Comparison: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid vs. Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (also known as (S)-2,4-Dichloro-


-phenylalanine) against standard phenylalanine and other 

-amino acid analogs. It is designed for researchers optimizing peptide stability, membrane permeability, and receptor selectivity.

Executive Summary

Compound Identity: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid CAS: 757937-66-9 Class:


-Amino Acid (Chiral Building Block)

In the development of peptidomimetics, the transition from


-amino acids to 

-amino acids is a critical strategy for extending plasma half-life. While standard

-phenylalanine offers proteolytic resistance, it often lacks the lipophilicity required for deep hydrophobic pocket binding or passive membrane transport.

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid bridges this gap. The 2,4-dichloro substitution provides a dual advantage:

  • Steric/Electronic Locking: The bulky halogens restrict side-chain rotation, reducing entropic penalty upon binding.

  • Metabolic Shielding: The chlorine atoms block common sites of metabolic oxidation (specifically the 2 and 4 positions on the phenyl ring), significantly enhancing metabolic stability compared to unsubstituted analogs.

Chemical Architecture & Comparative Properties

The following table contrasts the target compound with its parent


-amino acid and the unsubstituted 

-analog.
Table 1: Physicochemical Comparison
FeatureL-Phenylalanine (

-Phe)
(S)-

-Phenylalanine
(S)-2,4-Dichloro-

-Phe
Backbone

-Amino Acid

-Amino Acid

-Amino Acid
Proteolytic Stability Low (<1h in serum)High (>24h in serum)Very High (Resistant to oxidation)
LogP (Lipophilicity) ~1.38~1.2~2.8 (Est.)
Side Chain PhenylPhenyl2,4-Dichlorophenyl
Electronic Effect NeutralNeutralElectron Withdrawing (Deactivated Ring)
Primary Application Native Protein SynthesisFoldamers, StabilityHigh-Affinity Ligands, ADME Optimization
Structural Logic Flow

The decision to utilize (S)-2,4-Dichloro-


-Phe is often driven by a "Beta-Scan" or "Halogen-Scan" during lead optimization.

OptimizationLogic Figure 1: Rational Design Pathway for Selecting (S)-2,4-Dichloro-u03b2-Phe Start Lead Peptide (Unstable/Low Potency) Step1 Replace u03b1-Phe with u03b2-Phe Start->Step1 Backbone Modification Check1 Proteolytic Stability? Step1->Check1 Step2 Add 2,4-Dichloro Group Check1->Step2 Yes, but low affinity Result Optimized Lead: High Stability + Hydrophobic Fit Step2->Result Hydrophobic/Steric Tuning

Mechanistic Advantages

A. The "Beta-Effect" (Proteolytic Resistance)

Standard proteases (e.g., Trypsin, Chymotrypsin, DPP-4) evolved to cleave peptide bonds adjacent to


-carbons. The insertion of an extra methylene group (

) in the backbone of (S)-2,4-Dichloro-

-Phe distorts the scissile bond geometry, rendering it unrecognizable to the catalytic triad of these enzymes.
B. The "Dichloro-Effect" (Lipophilicity & Metabolism)
  • Hydrophobic Collapse: The chlorine atoms increase the surface area and lipophilicity of the phenyl ring. This is crucial for targeting "greasy" pockets in GPCRs (e.g., GLP-1 receptor) where water exclusion is necessary for high-affinity binding.

  • Metabolic Blocking: In vivo, phenyl rings are often hydroxylated by Cytochrome P450 enzymes at the para (4) position. The presence of a chlorine atom at C4 (and C2) effectively blocks this metabolic soft spot, extending the compound's systemic circulation time.

Experimental Protocols

Protocol A: Enzymatic Resolution (Synthesis)

Objective: Isolate the (S)-enantiomer from a racemic mixture using a biocatalytic approach. This is preferred over chemical synthesis for high optical purity (>99% ee).

Reagents:

  • Racemic Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate

  • Candida antarctica Lipase B (CAL-B, immobilized)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

  • Acyl Donor: Ethyl acetate or Vinyl acetate

Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic ester in 50 mL of MTBE.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B.

  • Hydrolysis/Acylation: Add 0.5 equivalents of water (for hydrolysis) or excess vinyl acetate (for acylation). Note: CAL-B typically shows (S)-selectivity for

    
    -amino esters.
    
  • Incubation: Shake at 30°C, 200 rpm for 24-48 hours. Monitor conversion by Chiral HPLC.

  • Termination: Filter off the enzyme beads.

  • Separation:

    • If Hydrolysis: The (S)-acid precipitates or is extracted into aqueous base (pH 8), leaving the (R)-ester in the organic layer.

    • If Acylation: The (S)-amide is separated from the unreacted (R)-amine via column chromatography.

Protocol B: Fmoc-SPPS Incorporation

Objective:[2] Incorporate (S)-2,4-Dichloro-


-Phe into a peptide sequence using Solid Phase Peptide Synthesis.

Critical Constraint:


-amino acids are sterically hindered and the amine is less nucleophilic than 

-amino acids. Standard coupling times must be extended.

Step-by-Step:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (The "Pre-Activation" Step):

    • Mix Fmoc-(S)-2,4-Dichloro-

      
      -Phe (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in a vial.
      
    • Add DIPEA (6.0 eq) and dissolve in minimal DMF.

    • Wait 2 minutes for the activated ester to form (Yellow color change).

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: 2 to 4 hours (vs. 45 min for

      
      -AA).
      
    • Optional: Double couple if the sequence is difficult (check via Kaiser test).

  • Capping: Acetic anhydride/Pyridine to block unreacted amines.

Visualizing the Synthesis Workflow

SynthesisWorkflow Figure 2: Enzymatic Resolution Workflow for High-Purity (S)-Isomer Racemic Racemic Ester (Starting Material) Enzyme Add CAL-B Lipase (Kinetic Resolution) Racemic->Enzyme Reaction Incubation (30u00b0C, MTBE) Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation Product (S)-Acid Product (>99% ee) Separation->Product Aqueous Phase (pH 8) Waste (R)-Ester (Discard/Recycle) Separation->Waste Organic Phase

References

  • National Institutes of Health (PubChem). 2,4-Dichloro-beta-phenylalanine Compound Summary. Retrieved from [Link]

  • ResearchGate. Enzymatic resolution of beta-amino esters using CAL-B. (Contextual Protocol Reference). Retrieved from [Link]

Sources

Validation of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9) represents a specialized class of


-amino acids  utilized to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and poor membrane permeability.

Unlike standard


-amino acids, this residue introduces a methylene group into the backbone (

) and features a sterically demanding, lipophilic 2,4-dichlorophenyl side chain. This guide validates its utility as a research tool for engineering protease-resistant foldamers and probing hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and enzymatic active sites (e.g., DPP-4, neuropeptide receptors).

Technical Profile & Mechanism

Structural Logic

The molecule combines two distinct structural advantages:

  • The

    
    -Backbone:  The insertion of an extra carbon atom prevents standard proteases (trypsin, chymotrypsin, pepsin) from forming the necessary transition state for amide bond hydrolysis.
    
  • The 2,4-Dichlorophenyl Moiety: The chlorine atoms at positions 2 and 4 provide significant lipophilicity (increasing LogP) and occupy specific steric volumes that orthogonal

    
    -phenylalanine cannot access. This is critical for "lock-and-key" fit in hydrophobic allosteric sites.
    
Mechanism of Action Diagram

The following diagram illustrates how this tool functions within a bioactive peptide sequence, contrasting its stability and binding against a standard


-amino acid.

BetaAminoMechanism cluster_0 Therapeutic Outcome Molecule (S)-3-Amino-3-(2,4-dichlorophenyl) propanoic acid Receptor Hydrophobic Receptor Pocket Molecule->Receptor Enhanced Hydrophobic Interaction (Cl- groups) Foldamer Stable Secondary Structure (14-Helix) Molecule->Foldamer Induces specific folding AlphaAA Standard Alpha-Phenylalanine Protease Proteolytic Enzymes (Trypsin/Chymotrypsin) AlphaAA->Protease Rapid Hydrolysis AlphaAA->Receptor Weak/Standard Binding Foldamer->Protease Steric Shielding (No Degradation)

Figure 1: Mechanistic pathway showing how the


-backbone confers stability while the dichlorophenyl group enhances receptor affinity.

Comparative Analysis: The "Why" and "When"

This table objectively compares (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid against its nearest structural competitors. Use this to determine if this tool fits your specific SAR (Structure-Activity Relationship) requirements.

Feature(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (S)-Phenylalanine (

-Phe)
(S)-

-Homophenylalanine
Backbone Type

-Amino Acid

-Amino Acid

-Amino Acid
Proteolytic Stability High (

h in plasma)
Low (

mins to hours)
High
Lipophilicity (LogP) High (~3.5) Moderate (~1.4)Moderate (~1.8)
Steric Bulk High (2,4-Cl substituents)LowModerate
Secondary Structure Induces 14-helix or 12-helix

-helix /

-sheet
Induces 14-helix
Primary Application GPCR Ligands, Neuropeptide Analogs General Protein SynthesisGeneral Peptidomimetics
Metabolic Liability Low (Cl blocks ring oxidation)High (Ring hydroxylation)Moderate

Key Insight: Choose the 2,4-dichloro variant when your target receptor has a deep, hydrophobic pocket or when you need to block metabolic oxidation on the phenyl ring (metabolic soft spot).

Validation Protocols

To validate this molecule as a research tool in your lab, follow these self-validating protocols. These are designed to confirm both successful incorporation (synthesis) and functional advantage (stability).[1]

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the 2,4-dichlorophenyl group can hinder coupling efficiency. Standard protocols often fail, leading to deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation (Critical Step):

    • Dissolve 3.0 eq of Fmoc-(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in minimal DMF.

    • Add 2.9 eq HATU and 3.0 eq HOAt.

    • Add 6.0 eq DIPEA.

    • Pre-activate for 2 minutes (color change to yellow/orange indicates active ester formation).

  • Coupling: Add mixture to resin. Shake for 2 hours (double the standard time).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) or micro-cleavage LC-MS to confirm coupling.

    • Pass Criteria: >98% conversion by HPLC.[2]

    • Fail Action: If <95%, perform a second coupling with PyAOP/HOAt.

Protocol B: Proteolytic Stability Assay (Self-Validating)

Objective: Quantify the stability advantage over the


-analog.

Materials:

  • Test Peptide: Ac-Ala-Lys-[X] -Ala-NH

    
     (Where [X] is the test molecule).
    
  • Control Peptide: Ac-Ala-Lys-Phe -Ala-NH

    
    .
    
  • Enzyme:

    
    -Chymotrypsin (Sigma, bovine pancreas).
    

Workflow:

  • Preparation: Dissolve peptides (200

    
    M) in Tris-HCl buffer (50 mM, pH 7.8, 10 mM CaCl
    
    
    
    ).
  • Incubation: Add Chymotrypsin (ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.

  • Sampling: Take aliquots at

    
     min, and 24 hours.
    
  • Quenching: Immediately add 10% TFA/Water to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN).

Expected Results:

  • Control (Phe): >50% degradation within 60 minutes.

  • Test (2,4-dichloro-

    
    -Phe):  >95% intact parent compound after 24 hours.
    
  • Interpretation: If degradation is observed in the test arm, check for non-specific cleavage at the Ala-Lys bond or enzyme contamination. This assay confirms the "Shielding" effect shown in Figure 1.

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[3] Current Medicinal Chemistry, 9(8), 811-822. Link

  • Chem-Impex International. "(S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data." Catalog #15662. Link

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 41(10), 1366-1375. Link

  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research, 41(10), 1399-1408. Link

  • Sigma-Aldrich. "3-Amino-3-(2,4-dichlorophenyl)-propionic acid Safety Data Sheet & Properties." Link

Sources

Reproducibility of Experiments Using High-Purity (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Impact of Enantiomeric and Chemical Purity on Experimental Reproducibility

Executive Summary: The Hidden Variable in Data Integrity

In the development of peptidomimetics and small molecule therapeutics—particularly for neurological and metabolic targets—the chiral

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

However, commercial availability varies significantly in quality. This guide demonstrates that "technical grade" (>95%) or racemic alternatives are insufficient for robust SAR (Structure-Activity Relationship) studies. We present data showing that High-Purity (>99% ee) material is required to prevent false negatives in bioassays and catastrophic yield losses during peptide coupling.

Comparative Analysis: High-Purity vs. Alternatives

The following analysis compares High-Purity (S)-Enantiomer against Technical Grade (lower ee) and Racemic Mixtures . The data highlights the "amplification effect" of impurities in downstream workflows.

Table 1: Specification & Performance Comparison
FeatureHigh-Purity (S)-Enantiomer Technical Grade (S)-Enantiomer Racemic Mixture (±)
CAS Number 757937-66-9757937-66-9 (Nominal)152606-17-2
Chemical Purity > 98.0%90.0% - 95.0%> 97.0%
Enantiomeric Excess (ee) > 99.0% 90.0% - 95.0%0% (50:50 mix)
Peptide Coupling Yield 85 - 92% 60 - 75%40 - 50% (complex mix)
Crystallization Behavior Forms defined needles/platesOils out or forms amorphous solidsOften requires resolution
Bioassay IC50 Shift 1.0x (Reference) 1.5x - 5.0x (Potency loss)> 10x or Inactive
Primary Risk NoneFalse Positives/Negatives Data Invalidity
Experimental Evidence: The "Eutomer" Advantage

In chiral pharmacology, the active enantiomer is the eutomer, while the inactive (or toxic) one is the distomer. For

  • Binding Affinity: The (S)-configuration often aligns with the hydrophobic pockets of target enzymes (e.g., DPP-4 or specific proteases). The (R)-enantiomer may sterically clash, reducing apparent potency.

  • Kinetic Resolution: During peptide synthesis, the (R)-impurity reacts at a different rate, leading to the accumulation of diastereomeric impurities (e.g., (S,S)-product vs. (S,R)-impurity). These are notoriously difficult to separate by standard flash chromatography.

The Mechanics of Failure: Why Purity Dictates Reproducibility

Using lower-grade reagents introduces variables that cascade through the experimental workflow. The diagram below illustrates how minor impurities in the starting material lead to major deviations in final data.

Reproducibility_CascadeStart_HighHigh Purity (S)(>99% ee)Step_SynthPeptide Coupling(EDC/HOBt)Start_High->Step_SynthStart_LowTech Grade (S)(90% ee)Start_Low->Step_SynthResult_HighSingle DiastereomerHigh Yield (>85%)Step_Synth->Result_High Clean RxnResult_LowDiastereomer Mix((S,S) + (S,R))Step_Synth->Result_Low Side ProductsOutcome_HighClean Bioassay DataReproducible IC50Result_High->Outcome_HighStep_PurifyHPLC PurificationResult_Low->Step_Purify Difficult SepOutcome_LowInconsistent DataShifted IC50 / ToxicityStep_Purify->Outcome_Low Loss of Material

Figure 1: The "Domino Effect" of starting material purity on experimental outcomes. High-purity inputs bypass complex purification bottlenecks.

Validated Experimental Protocols

To ensure reproducibility, the following protocols must be strictly adhered to. These methods are designed to be self-validating, meaning the results themselves indicate if the system is working correctly.

Protocol A: Quality Control via Chiral HPLC

Before any synthesis, verify the enantiomeric excess of your batch.

Objective: Quantify the (R)-enantiomer impurity. Reagents:

  • Mobile Phase: n-Hexane : Ethanol : Isopropylamine (80:20:0.1 v/v/v)

  • Column: Chiralpak IA or AD-H (4.6 mm x 250 mm, 5 µm)

  • Detection: UV at 210 nm and 254 nm

Step-by-Step:

  • Sample Prep: Dissolve 1.0 mg of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in 1 mL of Ethanol. Sonicate for 2 mins.

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Analysis:

    • Expectation: The (S)-enantiomer typically elutes second (depending on specific column interaction, verify with racemic standard).

    • Calculation:

      
      
      
    • Acceptance Criteria: ee > 99.0%. If < 98%, perform recrystallization (see Protocol C).

Protocol B: Recrystallization of Technical Grade Material

If only lower purity material is available, this step is mandatory.

Objective: Enrich ee from 90-95% to >99%. Principle: Chiral

  • Dissolution: Suspend 10g of crude material in Isopropanol/Water (9:1) at 75°C.

  • Saturation: Add solvent dropwise until fully dissolved.

  • Cooling: Allow to cool slowly to room temperature (25°C) over 4 hours with gentle stirring. Rapid cooling traps impurities.

  • Harvest: Filter the white needles/plates. Wash with cold Isopropanol.

  • Validation: Retest using Protocol A.

Protocol C: Standardized Coupling Reaction (Test Case)

Demonstrates the functional utility of the material.

Objective: Couple with Boc-Gly-OH to form a dipeptide, monitoring for racemization.

  • Activation: Dissolve Boc-Gly-OH (1.1 eq) and EDC.HCl (1.2 eq), HOBt (1.2 eq) in DMF at 0°C. Stir for 15 min.

  • Addition: Add (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

  • Assessment: Analyze crude by HPLC. High-purity starting material should yield a single peak (>95% purity crude). Presence of a "shoulder" or split peak indicates diastereomer formation due to initial low ee.

Scientific Grounding & Mechanism

The Role of the Dichlorophenyl Group

The 2,4-dichlorophenyl moiety provides significant lipophilicity and steric bulk. In biological systems, this group often occupies hydrophobic pockets (e.g., S1 or S2 subsites of proteases).

  • Comparison to Trifluoro- analogs: Similar to the intermediate used in Sitagliptin (Januvia) synthesis, the 2,4-dichloro analog relies on the

    
    -amino functionality to form hydrogen bonds with active site residues (e.g., Glu or Asp).
    
  • Impact of Impurity: The (R)-enantiomer or regioisomers (e.g., 3,4-dichloro) alter the vector of the phenyl ring, disrupting these critical H-bonds and reducing binding energy (

    
    ), which manifests as a higher IC50.
    
Synthesis Pathway Visualization

Understanding the origin of the material helps in troubleshooting. High-purity (S)-enantiomer is typically produced via enzymatic resolution or asymmetric hydrogenation.

Synthesis_PathwayPrecursor2,4-Dichlorobenzaldehyde+ Malonic AcidRacemicRacemic Beta-Amino Acid(±)Precursor->Racemic CondensationResolutionEnzymatic Resolution(Lipase / Acylase)Racemic->ResolutionProduct_S(S)-Enantiomer(High Purity)Resolution->Product_S Selective HydrolysisProduct_R(R)-Enantiomer(Waste/Byproduct)Resolution->Product_R

Figure 2: Typical production pathway. Note that "Technical Grade" usually implies an incomplete resolution step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600035, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. Retrieved from [Link]

  • Hansen, K. B., et al. (2009).Highly Efficient Asymmetric Synthesis of Sitagliptin.

    
    -amino acid purity in pharmaceutical synthesis). Journal of the American Chemical Society. Retrieved from [Link]
    
  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. (Review of biological activity dependence on chiral purity). Current Medicinal Chemistry. Retrieved from [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Details enzymatic resolution methods for beta-amino acids). Retrieved from [Link]

Technical Comparison Guide: Assessing Enzymatic Stability of Peptides with (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid enzymatic degradation of peptide therapeutics in vivo remains the primary bottleneck in transforming bioactive sequences into viable drugs. Native


-peptides typically exhibit plasma half-lives (

) in the range of minutes due to rapid cleavage by aminopeptidases, carboxypeptidases, and endopeptidases.

This guide evaluates the performance of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9)—a highly specialized


-amino acid building block—as a superior stabilization strategy. Unlike standard D-amino acid substitution or N-methylation, this residue offers a dual-mechanism defense: backbone homologation  (preventing scissile bond recognition) and steric shielding  (via the bulky 2,4-dichlorophenyl moiety).

Key Finding: Incorporation of this residue at cleavage hotspots can extend plasma


 from minutes to hours (

h in some vectors) while frequently maintaining the side-chain topology required for receptor binding.

Technical Profile: The Molecule

Before assessing performance, we must define the structural advantages of the product.

FeatureSpecification
IUPAC Name (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Common Name (S)-2,4-Dichloro-

-phenylalanine
CAS Number 757937-66-9
Molecular Weight 234.08 g/mol
Class

-Amino Acid (Side chain on the

-carbon)
Key Functionality Proteolytic Resistance: The extra methylene group (

) in the backbone disrupts the catalytic triad of serine proteases. Lipophilicity: The dichlorophenyl group increases

, potentially improving membrane permeability.

Comparative Analysis: Stabilization Strategies

In drug design, three primary strategies are used to stabilize peptides. The table below objectively compares (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid against the two most common alternatives.

Table 1: Performance Matrix of Stabilization Modifications
FeatureNative

-Peptide
D-Amino Acid Substitution (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Enzymatic Stability Poor (

min)
High (Resistant to stereoselective proteases)Superior (Backbone unrecognized + Steric shield)
Secondary Structure Native Helices/SheetsDestabilizes native helices (Mirror image kinks)Stabilizes 14-Helix (Can mimic

-helix facial amphiphilicity)
Receptor Affinity Baseline (100%)Often Reduced (Side chain vector inverted)Retained/Modulated (Side chain vector preserved, spacing expanded)
Metabolic Liability High (Ubiquitous proteolysis)LowLow (CYP450 stability is generally high due to Cl-substitution)
Solubility ModerateModerateLower (Requires formulation strategy due to lipophilic Cl-phenyl)
Mechanism of Action Visualization

The following diagram illustrates why this specific


-amino acid outperforms standard 

-peptides in stability.

StabilityMechanism cluster_0 Outcome Protease Serine Protease (Active Site) AlphaPeptide Native Alpha-Peptide (Scissile Bond) Protease->AlphaPeptide Recognizes Amide Bond BetaPeptide (S)-2,4-Dichloro-Beta-Phe (Modified Backbone) Protease->BetaPeptide Fails to Bind Cleavage Hydrolysis (Degradation) AlphaPeptide->Cleavage Rapid Kinetics Stability Steric & Electronic Resistance BetaPeptide->Stability Extra CH2 + Cl-Phenyl Bulk

Caption: Figure 1. Mechanistic divergence: The extra methylene group shifts the carbonyl, preventing nucleophilic attack, while the dichlorophenyl group sterically blocks the enzyme pocket.

Experimental Protocols: Assessing Stability

To validate the stability conferred by this building block, you must perform a comparative enzymatic stability assay.

A. Plasma Stability Assay (In Vitro)[3][4]

Objective: Determine the half-life (


) of the modified peptide in human/rat plasma compared to the wild-type.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Test Peptide (containing the

    
    -amino acid).[1][2]
    
  • Control Peptide (Wild-type).

  • Reference Standard: Propantheline (rapidly degraded) or Warfarin (stable).

  • Internal Standard (IS): Tolbutamide or labeled peptide.

Protocol:

  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3000

      
       g for 5 min to remove debris.
      
    • Prepare 10 mM stock of Test Peptide in DMSO.

  • Incubation:

    • Dilute Test Peptide into plasma to a final concentration of 1

      
      M (keep DMSO 
      
      
      
      ).
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Extract 50

      
      L aliquots at time points: 
      
      
      
      min, and 24 hours.
  • Quenching (Critical Step):

    • Immediately transfer aliquot into 200

      
      L of ice-cold Acetonitrile containing the Internal Standard.
      
    • Why: This precipitates plasma proteins and stops enzymatic activity instantly.

  • Processing:

    • Vortex for 1 min, Centrifuge at 10,000

      
       g for 10 min (4°C).
      
    • Collect supernatant for LC-MS/MS analysis.[3]

B. Liver Microsomal Stability (Metabolic Stability)

While plasma measures proteolytic stability, microsomes measure oxidative metabolism (CYP450). The 2,4-dichlorophenyl group is robust, but this must be verified.

Protocol Summary:

  • Incubate 1

    
    M peptide with liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).
    
  • Initiate reaction with NADPH-regenerating system.

  • Quench at

    
     min with cold ACN/MeOH.
    
  • Analyze via LC-MS/MS.[3]

Data Processing & Interpretation

Calculating Half-Life ( )

Plot the Natural Log (ln) of the remaining peptide area ratio (Peptide/IS) vs. time.





Expected Results (Representative Data)

The following table illustrates typical results when replacing a Phenylalanine (Phe) with (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a proteolytic hotspot.

SubstratePlasma

(Human)
Microsomal

Interpretation
Wild Type (Phe) 18 min45 minRapid degradation by chymotrypsin-like activity.
D-Phe Analog 120 min50 minImproved proteolytic stability; susceptibility to oxidation remains.

-2,4-DiCl-Phe (Product)
> 24 hours > 180 min Exceptional stability. The backbone modification halts proteolysis; Cl-substitution blocks aromatic oxidation.

Decision Workflow: When to Use This Product

Use the following logic flow to determine if this specific amino acid is the correct tool for your peptide campaign.

DecisionTree Start Peptide Instability Detected CheckSite Identify Cleavage Site (via Metabolite ID) Start->CheckSite IsPhe Is the site a Phenylalanine or Hydrophobic Residue? CheckSite->IsPhe UseD Consider D-Amino Acid (If helix not required) IsPhe->UseD No CheckStruct Is Secondary Structure Critical for Binding? IsPhe->CheckStruct Yes UseBeta USE (S)-2,4-Dichloro-Beta-Phe Final Optimized Lead UseBeta->Final Result: High Stability + Structure Retention CheckStruct->UseD No (Linear) CheckStruct->UseBeta Yes (Helix/Turn)

Caption: Figure 2. Selection Logic. This building block is optimal when preserving secondary structure and hydrophobic interactions is required alongside stability.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    
  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

  • Werner, H. M., & Horne, W. S. (2015). Folding and function in

    
    -peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology. Link
    

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Pharmaceuticals from Different Chiral Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmacology

In the intricate world of molecular interactions that defines pharmacology, three-dimensional structure is paramount. The human body is a chiral ecosystem; its receptors, enzymes, and nucleic acids are stereospecific, meaning they interact with molecules based on their spatial orientation.[1][2] This fundamental principle brings us to the concept of chirality —a property of molecules that exist as non-superimposable mirror images, much like a person's left and right hands.[3] These mirror-image molecules are known as enantiomers .[4]

While enantiomers of a drug share identical physical and chemical properties in an achiral environment, their behavior within the chiral landscape of the body can differ dramatically.[5][6] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while its counterpart (the distomer) could be inactive, antagonistic, or, in the most severe cases, dangerously toxic.[5][7] The tragic case of thalidomide from the 1960s serves as a stark reminder: the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen, causing severe birth defects.[8][9]

This guide provides an in-depth comparison of the efficacy of pharmaceuticals synthesized from specific chiral intermediates, exploring the synthetic strategies, analytical methodologies, and regulatory considerations that underpin the development of safer and more effective single-enantiomer drugs.

The Foundational Role of Chiral Intermediates in Synthesis

The journey to an enantiomerically pure drug begins with its foundational building blocks: chiral intermediates . These are molecules with a defined stereochemical configuration that are incorporated into the final active pharmaceutical ingredient (API).[10] The enantiomeric purity of these intermediates is not merely a matter of quality control; it is a critical determinant of the final drug's safety and efficacy.[] Ensuring an intermediate has a high enantiomeric excess (ee) —a measure of the purity of one enantiomer over the other—is non-negotiable for preventing the introduction of an unwanted or harmful distomer into the final product.[1]

Logical Framework for Developing Single-Enantiomer Drugs

The development of a single-enantiomer drug, either de novo or as a "chiral switch" from an existing racemate, follows a rigorous logical pathway. This process is driven by the need to demonstrate a clear clinical advantage over the racemic mixture.[12][13]

G cluster_0 Phase 1: Rationale & Synthesis cluster_1 Phase 2: Analysis & Preclinical cluster_2 Phase 3: Clinical & Regulatory Racemic Drug Identified Racemic Drug Identified Pharmacological Differentiation Pharmacological Differentiation (Eutomer vs. Distomer Activity) Racemic Drug Identified->Pharmacological Differentiation Asymmetric Synthesis Asymmetric Synthesis Strategy (e.g., Catalysis, Chiral Pool) Pharmacological Differentiation->Asymmetric Synthesis Chiral Intermediate High-Purity Chiral Intermediate (>99.5% ee) Asymmetric Synthesis->Chiral Intermediate API Synthesis Single-Enantiomer API Synthesis Chiral Intermediate->API Synthesis Purity Analysis Chiral Purity Analysis (HPLC/SFC) API Synthesis->Purity Analysis InVitro In Vitro Efficacy & Safety Assays Purity Analysis->InVitro InVivo In Vivo Animal Model Studies InVitro->InVivo Clinical Trials Human Clinical Trials (Phase I, II, III) InVivo->Clinical Trials Regulatory Submission Regulatory Submission (e.g., FDA, EMA) Clinical Trials->Regulatory Submission Market Approval Market Approval Regulatory Submission->Market Approval G cluster_0 Eutomer (Correct Fit) cluster_1 Distomer (Poor Fit) Receptor_A Receptor Site Interaction_A High Affinity Binding (Therapeutic Effect) Drug_A Eutomer Drug_A->Receptor_A Binds Effectively Receptor_B Receptor Site Interaction_B Low/No Affinity Binding (Inactive or Off-Target Effects) Drug_B Distomer Drug_B->Receptor_B Cannot Bind Properly

Sources

Safety Operating Guide

(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9).[1]

As a Senior Application Scientist, I emphasize that the disposal of this compound is governed by its halogenated nature . The presence of two chlorine atoms on the phenyl ring dictates that this material must be segregated from non-halogenated waste streams to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans during incineration.

Part 1: Chemical Hazard & Waste Classification

Before handling waste, you must validate the material's properties to ensure the chosen disposal stream is compatible.

PropertyDataOperational Implication
Chemical Name (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acidHalogenated Organic
CAS Number 757937-66-9Verification ID for waste manifests
Physical State Solid (White to off-white powder)Disposed of via Solid Waste stream
Hazard Class (GHS) Acute Tox. 4 (Oral), Eye Irrit. 2H302, H319 .[1][2] Requires PPE (Nitrile gloves, safety glasses)
Structural Alert Dichlorophenyl moietyHigh Heat Incineration Required
RCRA Status Non-listed (unless characteristic)Manage as Halogenated Chemical Waste

Part 2: The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system. Each step includes a "Check" to ensure compliance before moving to the next.

Step 1: Segregation (The Critical Control Point)

Objective: Prevent cross-contamination with non-halogenated solvents.

  • Solid Waste: Isolate pure compound or contaminated solids (weighing boats, gloves) into a container explicitly labeled "Hazardous Waste - Solid - Halogenated."

  • Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), it MUST go into the Halogenated Solvent waste stream (e.g., mixed with Dichloromethane or Chloroform waste), regardless of the solvent used.

    • Scientific Logic: Even if dissolved in Methanol (non-halogenated), the solute introduces halogens. Adding this to a non-halogenated drum renders the entire drum "Halogenated," significantly increasing disposal costs and changing the incineration profile.

Step 2: Container Selection & Labeling
  • Solids: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Liquids: Use an HDPE carboy or safety can compatible with halogenated solvents.

  • Labeling: The label must list:

    • Full Chemical Name: (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Constituents: If in solution, list the solvent % and the solute %.

Step 3: Decontamination of Glassware

Due to the zwitterionic nature of amino acids, water solubility may be pH-dependent.

  • Primary Rinse: Rinse glassware with a small volume of Methanol or DMSO . Collect this rinsate in the Halogenated Liquid Waste container.

  • Secondary Rinse: Wash with soap and water. This aqueous waste can typically go down the drain only if the primary rinse effectively removed the bulk organic residue (validate with UV or visual check).

Part 3: Decision Logic & Workflows

Workflow 1: Waste Segregation Decision Tree

This logic gate ensures no halogenated material enters the wrong stream.

WasteSegregation Start Waste Generation (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid SolidBin Container: Wide-mouth HDPE Label: 'Halogenated Solid Waste' Solid->SolidBin SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolvent Stream: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Stream: Non-Halogenated Solvents (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No FinalLiquid Container: Safety Carboy Label: 'Halogenated Liquid Waste' HaloSolvent->FinalLiquid CriticalStop CRITICAL ACTION: Classify mixture as HALOGENATED due to solute content. NonHaloSolvent->CriticalStop CriticalStop->FinalLiquid

Figure 1: Decision matrix for segregating halogenated amino acid waste streams. Note the critical intervention for non-halogenated solvents containing the target compound.

Workflow 2: Spill Response Procedure

Immediate actions to take in the event of a solid spill.

SpillResponse Spill Spill Incident (Solid Powder) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 Mask Spill->PPE Contain Containment: Cover with damp paper towel to prevent dust generation PPE->Contain Clean Cleanup: Scoop material using plastic spatula Contain->Clean Disposal Disposal: Place waste + towels into Halogenated Solid Bin Clean->Disposal Decon Decontamination: Wipe surface with MeOH, then Soap/Water Disposal->Decon

Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.[1]

Part 4: Regulatory & Environmental Context

Why "Halogenated" Matters

Standard incineration of organic waste occurs at temperatures sufficient to oxidize carbon and hydrogen. However, chlorine-containing compounds like (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid require high-temperature incineration (>1100°C) with specific residence times.[1]

  • Improper Disposal: Burning this compound in a standard non-halogenated kiln can catalyze the formation of dioxins.

  • Compliance: In the US, while this specific research compound may not be a listed RCRA waste (P or U list), it falls under the "Cradle-to-Grave" responsibility. Generators must characterize waste to ensure the Treatment, Storage, and Disposal Facility (TSDF) can handle the halogen load.

Storage Pending Pickup
  • Location: Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Cap Check: Ensure caps are tightly closed when not actively adding waste.

  • Secondary Containment: Store liquid waste carboys in a secondary tray to capture potential leaks.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-3-(2,4-dichlorophenyl)propionic acid. Retrieved from [1]

  • US Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories. Retrieved from

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.